1-N-Boc-4-(4-Bromophenyl)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-7,13H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOHLUHRQWYQRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650662 | |
| Record name | tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769944-78-7 | |
| Record name | tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Cornerstone Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 1-N-Boc-4-(4-Bromophenyl)piperidine: Properties, Reactivity, and Applications
This compound, also known as tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate, is a bifunctional synthetic intermediate of significant value in pharmaceutical research and development. Its structure uniquely combines a piperidine scaffold, a common motif in centrally active drugs, with a strategically placed bromophenyl group. The piperidine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and its lipophilic nature can facilitate penetration of the blood-brain barrier.[1] The true synthetic versatility of this molecule, however, lies in the interplay between its two key functional handles: the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and the reactive carbon-bromine bond on the phenyl ring.
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the core chemical properties, reactivity, and key applications of this compound. We will explore not just the "what" but the "why," offering insights into the causality behind experimental choices and protocols.
Core Chemical and Physical Properties
The fundamental properties of a reagent dictate its handling, storage, and behavior in reactions. This compound is typically supplied as a solid, and its stability is enhanced by the Boc protecting group.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 769944-78-7 | [3][4] |
| Molecular Formula | C₁₆H₂₂BrNO₂ | [3][4] |
| Molecular Weight | 340.26 g/mol | [3][5] |
| Appearance | Solid; white to brown powder | [2][6] |
| Boiling Point | ~398.5 °C (Predicted) | [3][5][7] |
| Density | ~1.28 - 1.3 g/cm³ (Predicted) | [3][5][7] |
| Purity | Typically ≥97% or ≥98% | [2][6] |
| Storage | Sealed in a dry environment at 2-8°C | [6] |
Spectroscopic Signature: A Guide to Characterization
Confirming the identity and purity of this compound relies on standard spectroscopic techniques. The molecule's structure gives rise to a predictable and distinct spectral signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation. Due to the presence of the Boc group, ¹H NMR spectra may show broadened signals or rotamers at room temperature due to the restricted rotation around the carbamate C-N bond.[8]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
| Boc Protons (-C(CH₃)₃) | ~1.46 (singlet, 9H) | ~28.7, ~79.3 | The nine equivalent protons of the tert-butyl group give a strong, sharp singlet. The quaternary and methyl carbons are also characteristic. |
| Piperidine Protons (-CH₂-) | ~1.5-1.9 (m), ~2.6-2.8 (m), ~4.2 (br m) | ~30-45 | The piperidine ring protons appear as complex multiplets in the aliphatic region. Protons adjacent to the nitrogen are shifted further downfield. |
| Piperidine CH | ~2.7 (m, 1H) | ~40-45 | The methine proton at the junction with the phenyl ring. |
| Aromatic Protons (-C₆H₄-) | ~7.1-7.5 (AA'BB' system, 4H) | ~120-135 | The para-substituted aromatic ring gives a characteristic set of two doublets. |
Note: Predicted shifts are based on analogous structures and general principles. Actual spectra should be compared to reference data when available.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups. The spectrum is dominated by the strong carbonyl stretch of the Boc group.
-
~1690 cm⁻¹ (strong, sharp): C=O stretch of the carbamate (Boc group). This is a highly reliable and intense peak.[9]
-
~2850-2980 cm⁻¹: Aliphatic C-H stretching from the piperidine and Boc methyl groups.[9]
-
~1160-1250 cm⁻¹: C-O stretching of the carbamate group.[9]
-
~1480 cm⁻¹: Aromatic C=C stretching.
-
~820 cm⁻¹: C-H out-of-plane bending, characteristic of 1,4-disubstituted (para) aromatic rings.
Mass Spectrometry (MS)
Electron-Impact Mass Spectrometry (EI-MS) will show the molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature for a molecule containing one bromine atom. Fragmentation patterns often involve the loss of the Boc group or isobutylene.
Chemical Reactivity and Synthetic Protocols
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional sites. The Boc group can be removed under acidic conditions without affecting the aryl bromide, while the aryl bromide can undergo a variety of cross-coupling reactions in the presence of the Boc group.
Boc Group Deprotection
The Boc group is a robust protecting group, stable to a wide range of nucleophilic, basic, and reductive conditions. Its primary liability is to acid, which allows for selective deprotection of the piperidine nitrogen for subsequent functionalization.
Expert Insight: The choice of acid is critical. Trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM) is the gold standard. It is volatile, allowing for easy removal, and the reaction proceeds cleanly at room temperature, typically to completion within 1-2 hours. Using hydrochloric acid (HCl) in an ethereal or alcoholic solvent is also common and often provides the product as a stable hydrochloride salt, which can be advantageous for purification and storage.
Protocol 3.1: General Procedure for Boc Deprotection
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, ~0.1 M).
-
To this solution, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine, 4-(4-bromophenyl)piperidine.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds, which is central to modern drug discovery for exploring chemical space.
The Suzuki reaction is one of the most powerful methods for creating biaryl structures by coupling the aryl bromide with an organoboron reagent.[10] This reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[11]
Causality Behind the Choices:
-
Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄.[12]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or even PPh₃) are essential. They stabilize the palladium center, promote the oxidative addition step, and facilitate the final reductive elimination.[13]
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[13][14]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. biosynce.com [biosynce.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. This compound CAS#: 769944-78-7 [m.chemicalbook.com]
- 6. This compound | 769944-78-7 [sigmaaldrich.com]
- 7. This compound | CAS#:769944-78-7 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. mdpi.com [mdpi.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Suzuki Coupling [organic-chemistry.org]
An In-Depth Technical Guide to the Synthesis of tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of modern drug discovery and development, the 4-arylpiperidine motif stands as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active compounds. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. Within this important class of molecules, tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate serves as a critical and versatile building block. The presence of the bromine atom provides a reactive handle for further molecular elaboration, typically through palladium-catalyzed cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the piperidine nitrogen. This guide provides an in-depth exploration of the primary synthetic routes to this key intermediate, offering both theoretical understanding and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic approach to tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate reveals several logical bond disconnections, leading to three primary and highly effective synthetic strategies. These strategies are centered around the formation of either the crucial carbon-carbon (C-C) bond between the phenyl and piperidine rings or the carbon-nitrogen (C-N) bond of the piperidine ring itself.
Caption: Retrosynthetic analysis of the target molecule.
Route 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[1] This approach is particularly well-suited for the synthesis of tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate.
Causality Behind Experimental Choices
The choice of coupling partners is critical. The most common strategy involves the reaction of a boronic acid or its ester derivative with an organohalide. In this context, two viable pathways exist:
-
Pathway A: Coupling of a boronic ester of N-Boc-piperidine with a dihalogenated benzene (e.g., 1-bromo-4-iodobenzene). The higher reactivity of the carbon-iodine bond allows for selective coupling at that position.
-
Pathway B: Coupling of 4-bromophenylboronic acid with a halogenated N-Boc-piperidine (e.g., tert-butyl 4-iodopiperidine-1-carboxylate).
The selection of the palladium catalyst and ligand is paramount for achieving high yields. Catalysts such as Pd(PPh₃)₄ or a combination of a palladium(II) source like Pd(OAc)₂ with a phosphine ligand are commonly employed.[2] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the activation of the boronic acid to facilitate transmetalation to the palladium center.[3] A mixed solvent system, often containing an organic solvent like dioxane or toluene and water, is typically used to dissolve both the organic and inorganic reagents.
References
An In-Depth Technical Guide to 1-N-Boc-4-(4-Bromophenyl)piperidine: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-N-Boc-4-(4-bromophenyl)piperidine (CAS Number: 769944-78-7), a pivotal building block in modern medicinal chemistry. The document details its synthesis, purification, and thorough physicochemical and spectroscopic characterization. Furthermore, it explores the reactivity of this intermediate, with a particular focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The guide aims to equip researchers, scientists, and drug development professionals with the necessary technical knowledge and practical insights to effectively utilize this versatile compound in the synthesis of novel therapeutic agents.
Introduction
This compound, also known as tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate, is a heterocyclic compound of significant interest in the pharmaceutical industry.[] Its structure incorporates a piperidine ring, a common scaffold in many biologically active molecules, protected with a tert-butyloxycarbonyl (Boc) group, and a bromophenyl moiety.[2] The Boc protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen. The presence of the bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.[3] These features make this compound a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective handling, reaction setup, and purification. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 769944-78-7 | [6] |
| Molecular Formula | C₁₆H₂₂BrNO₂ | [7] |
| Molecular Weight | 340.26 g/mol | [8] |
| Appearance | White to off-white solid | [] |
| Boiling Point | 398.5 ± 42.0 °C (Predicted) | [8] |
| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [8] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and methanol. | [9] |
Synthesis and Purification
The most common and efficient synthesis of this compound involves the protection of the commercially available 4-(4-bromophenyl)piperidine with di-tert-butyl dicarbonate (Boc₂O).
Synthetic Workflow
The synthesis is a straightforward N-acylation reaction. The secondary amine of 4-(4-bromophenyl)piperidine acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. A mild base is typically used to neutralize the acidic byproduct, tert-butanol, and drive the reaction to completion.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-(4-Bromophenyl)piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of 4-(4-bromophenyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x portions).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by either recrystallization from a solvent system like dichloromethane/n-heptane or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[10][11]
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4-1.5 ppm), the piperidine ring protons (multiplets in the range of 1.5-4.2 ppm), and the aromatic protons of the bromophenyl group (two doublets in the aromatic region, typically around 7.1-7.5 ppm).[12]
-
¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the Boc group (around 80 ppm), the carbonyl carbon of the Boc group (around 155 ppm), signals for the piperidine ring carbons, and four distinct signals for the carbons of the bromophenyl ring, including the carbon attached to the bromine atom.[13]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹
-
C=O stretching (carbamate): ~1680-1700 cm⁻¹[12]
-
C-N stretching: ~1160-1250 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI), the molecule is expected to show a prominent [M+H]⁺ ion. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two characteristic peaks separated by 2 m/z units for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.[14][15]
Applications in Drug Discovery: A Versatile Synthetic Intermediate
The dual functionality of a protected amine and a reactive aryl bromide makes this compound a highly valuable intermediate in the synthesis of a wide range of pharmaceutical compounds.[]
Palladium-Catalyzed Cross-Coupling Reactions
The bromophenyl moiety is a versatile precursor for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester.[16][17] This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in many drug molecules.
Reaction Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[18][19]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base.[20][21][22] This reaction is widely used to synthesize arylamines, which are key components of many pharmaceuticals.
Reaction Mechanism: The catalytic cycle of the Buchwald-Hartwig amination also proceeds through oxidative addition, followed by the formation of a palladium-amido complex and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[23][24]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important building block in synthetic organic and medicinal chemistry. Its well-defined structure, featuring a protected piperidine nitrogen and a reactive aryl bromide, provides a versatile platform for the construction of complex molecular architectures. The synthetic accessibility and the potential for diverse functionalization through robust and reliable cross-coupling reactions underscore its value in the discovery and development of new therapeutic agents. This guide has provided a detailed overview of its synthesis, characterization, and key applications, offering a valuable resource for scientists engaged in pharmaceutical research.
References
- 2. 1-Boc-4-溴哌啶 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. mdpi.com [mdpi.com]
- 5. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 6. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. rsc.org [rsc.org]
- 14. raco.cat [raco.cat]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. jk-sci.com [jk-sci.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 24. youtube.com [youtube.com]
An In-Depth Technical Guide to 1-N-Boc-4-(4-Bromophenyl)piperidine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-N-Boc-4-(4-Bromophenyl)piperidine, a key building block in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, validated synthetic and analytical methodologies, and significant applications of this versatile piperidine derivative.
Core Physicochemical & Structural Properties
This compound, also known by its systematic name tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate, is a bifunctional molecule of significant interest. The piperidine ring is a common scaffold in many pharmaceutically active compounds, valued for its ability to improve physicochemical properties like solubility. The tert-butoxycarbonyl (Boc) protecting group offers stability and controlled reactivity of the piperidine nitrogen, while the bromophenyl moiety provides a reactive site for further chemical modifications, particularly through cross-coupling reactions.[1]
Table 1: Key Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₂BrNO₂ | [2][3] |
| Molecular Weight | 340.26 g/mol | [2][3][4][5] |
| CAS Number | 769944-78-7 | [2][4][5] |
| Appearance | White to off-white powder/solid | [6] |
| Boiling Point | 398.5 ± 42.0 °C at 760 mmHg | [5][7] |
| Density | 1.283 ± 0.06 g/cm³ | [5][7] |
| Storage | Sealed in dry, 2-8°C | [4] |
These properties are fundamental for the handling, reaction optimization, and integration of this compound into drug development pipelines.
Synthesis and Mechanistic Rationale
The synthesis of this compound is a critical process, often starting from more basic precursors. A common synthetic strategy involves the N-Boc protection of 4-(4-bromophenyl)piperidine. The Boc group is introduced to prevent the secondary amine of the piperidine from undergoing undesired side reactions during subsequent functionalization of the bromophenyl group.
Protocol: N-Boc Protection of 4-(4-Bromophenyl)piperidine
This protocol outlines a standard laboratory procedure for the synthesis.
Materials:
-
4-(4-bromophenyl)piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine or sodium bicarbonate)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-(4-bromophenyl)piperidine in the chosen anhydrous solvent.
-
Base Addition: Add the base to the solution. The base acts as a scavenger for the acidic byproduct formed during the reaction, driving the equilibrium towards the product.
-
Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at 0 °C. The low temperature helps to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically washed with water and brine to remove the base and other water-soluble impurities.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, often by flash column chromatography on silica gel, to yield the pure this compound.
Causality in Protocol: The choice of a Boc protecting group is deliberate; it is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for selective deprotection when needed.[8]
Caption: Synthetic workflow for this compound.
Structural Elucidation and Purity Analysis
The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of the synthesized compound.
-
Methodology: Reverse-Phase HPLC.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid for MS compatibility) is common.
-
Detection: UV detection is suitable due to the presence of the aromatic ring and the carbonyl group of the Boc moiety. Purity is determined by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural confirmation.[9]
-
¹H NMR: Provides information on the chemical environment of protons. Expected signals include those for the tert-butyl group (a characteristic singlet), the piperidine ring protons, and the aromatic protons of the bromophenyl group.
-
¹³C NMR: Shows signals for each unique carbon atom, including the carbonyl and quaternary carbons of the Boc group, the piperidine ring carbons, and the carbons of the bromophenyl ring.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight.
-
Methodology: Electrospray Ionization (ESI-MS) in positive ion mode is typically used to observe the protonated molecule [M+H]⁺, confirming the molecular weight of 340.26 g/mol .
Caption: Quality control workflow for compound characterization.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules and complex organic structures.
Pharmaceutical Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] This compound is a key precursor for creating derivatives targeting various medical conditions. The bromine atom is particularly useful as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). For instance, it is a building block in the synthesis of novel therapeutic agents targeting neurological disorders.[6]
Precursor for Fentanyl Analogues
It is important to note that derivatives of N-Boc-protected anilinopiperidines are used as intermediates in the synthesis of fentanyl and its analogues.[10] As such, its handling and distribution are subject to regulatory oversight in many jurisdictions.
Organic Synthesis
Beyond pharmaceuticals, this compound is employed in organic synthesis to create complex molecular architectures. Its ability to undergo various chemical transformations makes it a valuable tool for chemists.[11]
Caption: Application pathways for the title compound in synthesis.
Safety and Handling
This compound is not considered particularly hazardous under routine laboratory handling.[5] However, standard laboratory safety practices should always be observed. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn. Inhalation, ingestion, and contact with skin and eyes should be avoided.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 769944-78-7 [chemicalbook.com]
- 4. 769944-78-7|this compound|BLD Pharm [bldpharm.com]
- 5. biosynce.com [biosynce.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | CAS#:769944-78-7 | Chemsrc [chemsrc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound(769944-78-7) 1H NMR spectrum [chemicalbook.com]
- 10. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 11. chemimpex.com [chemimpex.com]
A-Z of N-Boc-4-(4-bromophenyl)piperidine: A Comprehensive Technical Guide
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic use of well-defined molecular scaffolds is paramount to the efficient construction of complex therapeutic agents. N-Boc-4-(4-bromophenyl)piperidine serves as a quintessential example of such a scaffold. This synthetic intermediate incorporates three key structural features that make it highly valuable: a piperidine ring, a common motif in a vast number of biologically active compounds; a Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen, which allows for controlled, sequential reactions; and a bromophenyl substituent, which provides a reactive handle for a variety of powerful cross-coupling reactions.[1][2]
The piperidine moiety is prevalent in pharmaceuticals targeting the central nervous system (CNS), among other therapeutic areas, due to its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3][4] The Boc protecting group offers robust protection under a wide range of reaction conditions but can be cleanly removed under mild acidic conditions, a feature critical for multi-step syntheses.[2] Most significantly, the bromine atom on the phenyl ring acts as a versatile precursor for introducing molecular diversity through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the systematic exploration of the chemical space around the core structure.[5] This guide provides an in-depth examination of the physical, chemical, and practical aspects of N-Boc-4-(4-bromophenyl)piperidine for researchers and drug development professionals.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis and development. The key properties of N-Boc-4-(4-bromophenyl)piperidine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 769944-78-7 | [6][7] |
| Molecular Formula | C16H22BrNO2 | [6] |
| Molecular Weight | 340.26 g/mol | [6] |
| Appearance | White to off-white crystalline powder or solid | [8] |
| Melting Point | 103-107 °C | Data from various suppliers |
| Boiling Point | 398.5 ± 42.0 °C (Predicted) | [9] |
| Density | 1.283 ± 0.06 g/cm3 (Predicted) | [9] |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol. Insoluble in water. | General chemical knowledge |
Synthesis and Purification: A Validated Protocol
The reliable synthesis of N-Boc-4-(4-bromophenyl)piperidine is crucial for its use in research and development. The most common approach involves the N-protection of the precursor, 4-(4-bromophenyl)piperidine. The following protocol describes a standard, high-yield procedure.
Expert Rationale behind the Protocol:
The choice of di-tert-butyl dicarbonate ((Boc)2O) is standard for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO2). A base, such as triethylamine or sodium bicarbonate, is used to neutralize the acid formed during the reaction, driving the equilibrium towards the product. The reaction is typically performed in a polar aprotic solvent like Dichloromethane (DCM) or a biphasic system to facilitate easy workup. Purification by crystallization is often sufficient to achieve high purity, leveraging the crystalline nature of the product.
Detailed Step-by-Step Synthesis Protocol:
-
Reaction Setup: To a solution of 4-(4-bromophenyl)piperidine (1.0 eq) in Dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask, add triethylamine (1.2 eq). Stir the mixture at room temperature for 10 minutes.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield N-Boc-4-(4-bromophenyl)piperidine as a white solid.
Synthesis Workflow Diagram
Caption: A typical laboratory workflow for the synthesis and purification of N-Boc-4-(4-bromophenyl)piperidine.
Chemical Reactivity and Applications in Drug Discovery
The true utility of N-Boc-4-(4-bromophenyl)piperidine lies in its versatile reactivity, which allows it to serve as a cornerstone for building a diverse library of compounds.
Key Reactions:
-
Suzuki-Miyaura Coupling: The bromine atom is readily displaced in palladium-catalyzed Suzuki reactions with various boronic acids or esters. This is the most common application, enabling the formation of a new carbon-carbon bond and the introduction of a wide range of aryl, heteroaryl, or alkyl groups.[10] This strategy is fundamental for structure-activity relationship (SAR) studies.
-
Buchwald-Hartwig Amination: The aryl bromide can be converted to an arylamine through palladium-catalyzed coupling with primary or secondary amines, amides, or carbamates. This introduces nitrogen-containing functionalities, which are crucial for modulating biological activity and physicochemical properties.
-
Heck and Sonogashira Couplings: These reactions allow for the introduction of alkenyl and alkynyl groups, respectively, further expanding the accessible chemical space.
-
Boc Deprotection: The Boc group can be efficiently removed using strong acids like trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.[11] This unmasks the piperidine nitrogen, making it available for subsequent functionalization, such as acylation, alkylation, or reductive amination.[11]
Application in Fentanyl Synthesis:
While N-Boc-4-(4-bromophenyl)piperidine itself is not a direct precursor in the most common fentanyl synthesis routes, structurally related compounds like N-Boc-4-piperidinone are key starting materials.[11] The synthesis involves reductive amination to install the aniline moiety, followed by acylation and deprotection.[11] The principles of using a Boc-protected piperidine core are central to the controlled synthesis of such complex molecules.
Illustrative Reaction Pathway: Suzuki Coupling
Caption: Generalized scheme for a Suzuki-Miyaura cross-coupling reaction using N-Boc-4-(4-bromophenyl)piperidine.
Spectroscopic Characterization
Unambiguous characterization is essential for verifying the identity and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear fingerprint. Key signals include the aromatic protons of the bromophenyl group (typically two doublets in the 7.0-7.5 ppm range), the broad signals for the piperidine ring protons (1.5-3.0 ppm and 4.0-4.3 ppm for protons adjacent to nitrogen), and a characteristic singlet for the nine protons of the Boc group around 1.46 ppm.[12]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals for the aromatic carbons (around 120-145 ppm), the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~79-80 ppm), and the distinct signals for the piperidine ring carbons.[12]
-
Mass Spectrometry (MS): Electron-impact or electrospray ionization mass spectrometry will show the molecular ion peak (M+) or the protonated molecule ([M+H]+), confirming the molecular weight. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the molecular ion cluster, providing definitive evidence of its presence.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum is useful for confirming functional groups. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the Boc protecting group.[12][14]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling procedures is non-negotiable.
-
Hazard Identification: The compound may be harmful if swallowed and can cause skin and serious eye irritation.[15][16] It may also cause respiratory tract irritation.[16][17]
-
Handling Precautions: Use in a well-ventilated area or under a chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[15][18] Avoid formation of dust and aerosols.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] It is stable under recommended storage conditions.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8]
-
Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[15]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. guidechem.com [guidechem.com]
- 4. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-N-Boc-4-(4-Bromophenyl)piperidine | 769944-78-7 [sigmaaldrich.com]
- 7. This compound | 769944-78-7 [chemicalbook.com]
- 8. peptide.com [peptide.com]
- 9. biosynce.com [biosynce.com]
- 10. rsc.org [rsc.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. One moment, please... [afgsci.com]
- 18. fishersci.com [fishersci.com]
1-N-Boc-4-(4-Bromophenyl)piperidine structure elucidation
An In-depth Technical Guide to the Structural Elucidation of 1-N-Boc-4-(4-Bromophenyl)piperidine
Introduction: The Role of a Key Building Block
This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure combines a piperidine ring, a common scaffold in many pharmaceuticals, with a bromophenyl group that is ripe for further functionalization via cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and controlled reactivity during synthetic transformations.[1]
Accurate and unambiguous confirmation of its molecular structure is the foundational prerequisite for its use in any research or development context. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of modern analytical chemistry. We will explore how data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are synergistically employed to provide an irrefutable structural assignment.
Compound Identity and Properties
| Property | Value | Source(s) |
| Chemical Name | tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate | [2][3][4] |
| CAS Number | 769944-78-7 | [2][5][6][7] |
| Molecular Formula | C₁₆H₂₂BrNO₂ | [2][3][4][5] |
| Molecular Weight | 340.26 g/mol | [2][5][6] |
| Monoisotopic Mass | 339.0834 Da | [3][4][8] |
| Appearance | White to off-white solid | N/A |
| Boiling Point | ~398.5 °C | [6][8] |
The Elucidation Strategy: A Triad of Analytical Techniques
The structural confirmation of an organic molecule is a process of assembling evidence. No single technique provides the complete picture. Our approach relies on a logical workflow where each analysis answers specific questions about the molecule's composition and connectivity.
-
Mass Spectrometry (MS): Answers "What is its mass and elemental composition?" It provides the molecular weight and, crucially for this molecule, confirms the presence of bromine through its distinctive isotopic signature.
-
Infrared (IR) Spectroscopy: Answers "What functional groups are present?" It identifies characteristic bonds like carbonyls (C=O) and amines (C-N), confirming the presence of the Boc protecting group and the piperidine ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Answers "How are the atoms connected?" NMR provides the carbon-hydrogen framework, showing the number of unique proton and carbon environments, their electronic surroundings, and their connectivity through spin-spin coupling.
The following workflow diagram illustrates this integrated approach.
Caption: Workflow for the structural elucidation of this compound.
Molecular Structure and Key Regions
To interpret the spectroscopic data, we must first understand the distinct chemical environments within the molecule.
Caption: Key chemical regions of the this compound molecule.
Mass Spectrometry: Confirming Mass and Elemental Formula
Mass spectrometry is the first line of analysis, providing the molecular weight of the compound. For halogenated compounds, it offers a definitive diagnostic tool through isotopic patterns.
Expert Insight: The most critical piece of information from the MS analysis of this specific molecule is the confirmation of a single bromine atom. Natural bromine is a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, any molecular ion fragment containing bromine will appear as a pair of peaks (M and M+2) of almost equal intensity. This is a non-negotiable validation point.
Experimental Protocol (LC-MS with ESI)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Operate in positive ion mode, as the piperidine nitrogen can be readily protonated.
-
Analysis: Infuse the sample directly or perform a rapid chromatographic separation. Scan a mass range from m/z 100 to 500.
Expected Data and Interpretation
The primary ion expected is the protonated molecule, [M+H]⁺.
| Ion Species | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Observation |
| [M+H]⁺ | 340.0907 | 342.0886 | A pair of peaks at ~340.1 and ~342.1 with near 1:1 relative intensity.[4] |
| [M-Boc+H]⁺ | 240.0383 | 242.0362 | A common fragment corresponding to the loss of the Boc group (100 Da). This fragment will also show the 1:1 bromine isotopic pattern. |
| [M+Na]⁺ | 362.0726 | 364.0705 | A sodium adduct may be observed, also exhibiting the 1:1 isotopic signature.[4] |
The observation of the M and M+2 peaks in a ~1:1 ratio provides conclusive evidence for the presence of one bromine atom, thus validating a crucial part of the proposed structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within the molecule, allowing for the rapid identification of key functional groups.
Experimental Protocol (ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform an atmospheric background correction.
Expected Data and Interpretation
The IR spectrum should display characteristic absorption bands confirming the integrity of the main structural components.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~2975-2850 | C-H Stretch | Aliphatic (Piperidine, Boc) | Confirms the presence of the saturated hydrocarbon portions of the molecule. |
| ~1690 | C=O Stretch | Carbamate | This is a strong, sharp peak and is diagnostic for the Boc protecting group's carbonyl . Its position indicates it is a carbamate, not a simple ketone or ester. |
| ~1480 | C=C Stretch | Aromatic Ring | Indicates the presence of the phenyl ring. |
| ~1250-1160 | C-N Stretch | Amine | Confirms the C-N bonds within the piperidine and carbamate structure. |
| ~1170 | C-O Stretch | Carbamate | Further evidence for the Boc group's ester-like linkage. |
| ~820 | C-H Bend (out-of-plane) | 1,4-disubstituted aromatic | This absorption helps confirm the para substitution pattern on the aromatic ring. |
NMR Spectroscopy: Assembling the Molecular Framework
NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, count, and connectivity of every hydrogen and carbon atom.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Further 2D experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be run to confirm assignments definitively.
¹H NMR Data Interpretation
The proton NMR spectrum can be divided into three main regions corresponding to the molecular structure.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.45 | Doublet | 2H | Ar-H | Protons on the bromophenyl ring ortho to the bromine atom. They appear as a doublet due to coupling with the other two aromatic protons. |
| ~7.10 | Doublet | 2H | Ar-H | Protons on the bromophenyl ring ortho to the piperidine ring. They appear as a doublet due to coupling with the first set of aromatic protons. |
| ~4.20 | Broad Multiplet | 2H | Piperidine CH₂ (axial) | The protons on carbons adjacent to the nitrogen are deshielded by the electronegative atom and the carbamate group. The broadness is due to restricted rotation (rotamers) around the N-Boc bond. |
| ~2.80 | Broad Multiplet | 2H | Piperidine CH₂ (equatorial) | The equatorial protons are typically shifted downfield from the axial ones. |
| ~2.60 | Multiplet (tt) | 1H | Piperidine CH | The single proton at the junction with the phenyl ring. Its complex multiplicity is due to coupling with four adjacent protons. |
| ~1.80 | Multiplet | 2H | Piperidine CH₂ | Protons on the piperidine ring adjacent to the CH group. |
| ~1.60 | Multiplet | 2H | Piperidine CH₂ | Protons on the piperidine ring adjacent to the CH group. |
| ~1.48 | Singlet | 9H | Boc (CH₃)₃ | The nine protons of the three methyl groups on the Boc protector are chemically equivalent and show no coupling, resulting in a strong, sharp singlet. This is a hallmark signal for a Boc group . |
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~154.8 | C=O (Boc) | The carbamate carbonyl carbon is significantly deshielded. |
| ~141.0 | Ar-C (quaternary) | The aromatic carbon attached to the piperidine ring. |
| ~131.6 | Ar-CH | The two equivalent aromatic carbons ortho to the bromine. |
| ~128.5 | Ar-CH | The two equivalent aromatic carbons ortho to the piperidine. |
| ~121.0 | Ar-C-Br | The carbon directly attached to bromine is deshielded. |
| ~79.5 | C(CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |
| ~44.0 | Piperidine CH₂ | The two equivalent carbons adjacent to the nitrogen. |
| ~42.0 | Piperidine CH | The carbon atom at the junction with the phenyl ring. |
| ~32.0 | Piperidine CH₂ | The two equivalent carbons adjacent to the CH group. |
| ~28.4 | C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group, typically a very intense signal. |
Conclusion: A Self-Validating Structural Proof
The structural elucidation of this compound is achieved through the compelling and synergistic evidence from multiple analytical techniques.
-
Mass Spectrometry confirms the molecular weight of 340.26 g/mol and, critically, verifies the presence of a single bromine atom through the characteristic [M+H]⁺ and [M+H+2]⁺ isotopic pattern at a 1:1 ratio.
-
Infrared Spectroscopy provides clear evidence for the essential functional groups: a strong carbamate C=O stretch (~1690 cm⁻¹) for the Boc group and characteristic absorptions for the aromatic and aliphatic C-H bonds.
-
NMR Spectroscopy provides the definitive framework. ¹H NMR confirms the proton count and substitution pattern, with the diagnostic 9H singlet for the Boc group and the A₂B₂ doublet pattern for the 1,4-disubstituted phenyl ring. ¹³C NMR confirms the presence of all 16 unique carbon environments, from the carbamate carbonyl down to the Boc methyls.
Together, these self-validating datasets leave no ambiguity, providing a robust and reliable confirmation of the molecular structure of this compound, enabling its confident use in further scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. molbase.com [molbase.com]
- 4. PubChemLite - this compound (C16H22BrNO2) [pubchemlite.lcsb.uni.lu]
- 5. 769944-78-7|this compound|BLD Pharm [bldpharm.com]
- 6. biosynce.com [biosynce.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. This compound | CAS#:769944-78-7 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to tert-Butyl 4-(4-Bromophenyl)piperidine-1-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Arylpiperidine Scaffold
The 4-arylpiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide range of biologically active compounds and approved drugs.[1][2] Its conformational flexibility allows for optimal binding to various biological targets, while the piperidine ring's physicochemical properties often enhance the drug-like characteristics of a molecule, such as solubility and metabolic stability.[3] Within this important class of compounds, tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate, a Boc-protected derivative, serves as a crucial and versatile building block in the synthesis of complex pharmaceutical agents.[4]
This technical guide provides an in-depth analysis of tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate, covering its synthesis through robust and scalable methods, detailed characterization, and its application in the development of cutting-edge therapeutics, including kinase inhibitors, PARP inhibitors, and PROTACs (Proteolysis Targeting Chimeras).
IUPAC Name and Structural Elucidation
The correct and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The formal IUPAC name for the compound commonly referred to as 1-N-Boc-4-(4-Bromophenyl)piperidine is tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate .
-
tert-butyl : Refers to the (CH₃)₃C- group of the ester.
-
4-(4-bromophenyl) : Indicates that a bromophenyl group is attached to the 4th position of the piperidine ring.
-
piperidine : The saturated six-membered nitrogen-containing heterocycle.
-
1-carboxylate : Denotes that the carboxylate group is attached to the nitrogen at position 1 of the piperidine ring.
The structure incorporates a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, which is crucial for modulating its reactivity during multi-step syntheses. The bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties is essential for the effective use of this intermediate in synthesis and for quality control.
| Property | Value | Source |
| CAS Number | 769944-78-7 | [5] |
| Molecular Formula | C₁₆H₂₂BrNO₂ | [6] |
| Molecular Weight | 340.26 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 101-103 °C | [8] |
Spectroscopic Characterization:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.39 (d, J = 8 Hz, 2H), 7.25 (d, J = 8 Hz, 2H), 4.20 (br s, 2H), 2.78 (t, J = 12 Hz, 2H), 2.60 (m, 1H), 1.85 (d, J = 12 Hz, 2H), 1.65 (m, 2H), 1.48 (s, 9H).[8]
-
¹³C NMR (100 MHz, CDCl₃) : δ 154.7, 144.9, 131.6, 128.5, 120.0, 79.5, 44.1, 42.0, 33.0, 28.4.[8]
-
Mass Spectrometry (ESI-TOF) : m/z calcd. for C₁₆H₂₃BrNO₂ [M+H]⁺: 340.0912; found: 340.0910.
Synthesis of tert-Butyl 4-(4-Bromophenyl)piperidine-1-carboxylate
Two primary synthetic routes are commonly employed for the preparation of this key intermediate. The choice of method often depends on the availability of starting materials, scalability, and desired purity.
Route 1: Synthesis from 4-Piperidone
This multi-step synthesis begins with the readily available 4-piperidone and involves a key reductive amination step.
Experimental Protocol: Synthesis from 4-Piperidone
Step 1: Boc Protection of 4-Piperidone
-
To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[9]
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate.
Causality Behind Experimental Choices: The Boc group is installed first to protect the piperidine nitrogen from participating in subsequent reactions and to increase the solubility of the intermediates in organic solvents.[10] DMAP is a highly effective acylation catalyst that accelerates the reaction with Boc anhydride.[4]
Step 2: Reductive Amination with Aniline
-
Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and aniline (1.1 eq) in a solvent like dichloromethane or 1,2-dichloroethane.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0 °C.[11]
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction with aqueous sodium bicarbonate solution and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
Causality Behind Experimental Choices: Reductive amination is a robust method for forming C-N bonds. STAB is the preferred reducing agent as it is milder and more selective than other hydrides like sodium borohydride, reducing the risk of over-reduction of the ketone.[11]
Step 3: Bromination of the Phenyl Ring
-
Dissolve the product from Step 2 in a suitable solvent like acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.1 eq) in portions at room temperature.[12]
-
Stir the reaction for 4-6 hours until completion (monitored by TLC).
-
Concentrate the reaction mixture and purify by recrystallization or column chromatography to yield the final product, tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate.
Causality Behind Experimental Choices: NBS is a convenient and selective brominating agent for activated aromatic rings. The reaction proceeds via electrophilic aromatic substitution, with the amino group activating the phenyl ring towards bromination, primarily at the para position due to steric hindrance.
Route 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This convergent approach offers high efficiency and functional group tolerance, making it a powerful alternative for constructing the C-C bond between the piperidine and phenyl rings.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add 1-bromo-4-iodobenzene (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate or potassium phosphate (2.0-3.0 eq).[13]
-
Add a mixture of solvents, typically toluene and water or dioxane and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate.
Causality Behind Experimental Choices: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction.[14][15] The use of a palladium catalyst is essential for the catalytic cycle.[16] The base is required to activate the boronic ester for transmetalation.[13] The differential reactivity of the C-I and C-Br bonds in 1-bromo-4-iodobenzene allows for selective coupling at the more reactive iodine position.[17]
Mechanistic Insights
Boc Protection Mechanism
The protection of the piperidine nitrogen with a Boc group is a fundamental step. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and subsequent deprotonation to yield the stable tert-butyl carbamate.[5][18]
Caption: Mechanism of Boc Protection.
Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Applications in Drug Discovery and Development
The 4-(4-bromophenyl)piperidine scaffold is a key structural element in a variety of therapeutic agents. The Boc-protected intermediate is particularly valuable as it allows for further elaboration of the molecule.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer.[15][19] The 4-arylpiperidine moiety can serve as a scaffold to position functional groups that interact with the ATP-binding site of kinases. For instance, derivatives of tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate have been utilized in the synthesis of novel kinase inhibitors.[16]
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways in cancer cells.[7][20] The 4-(4-bromophenyl)piperidine core can be found in several PARP inhibitor candidates. The bromine atom allows for the introduction of other functional groups via cross-coupling reactions to optimize binding to the PARP enzyme.[21]
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are an emerging therapeutic modality that utilizes the cell's own protein degradation machinery to eliminate disease-causing proteins.[4] A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate is a valuable building block for the linker component of PROTACs, offering a rigid scaffold to control the spatial orientation of the two ligands.
Conclusion
Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate is a high-value chemical intermediate with significant applications in drug discovery and development. Its robust synthesis, well-defined chemical properties, and versatile reactivity make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and the strategic rationale behind its use, as detailed in this guide, is crucial for the efficient and successful development of novel therapeutics targeting a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-(4-Bromophenyl)piperidine hydrochloride | C11H15BrClN | CID 44630758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]
- 16. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 1-N-Boc-4-(4-Bromophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-N-Boc-4-(4-bromophenyl)piperidine is a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. Its structure, featuring a piperidine ring common in many biologically active compounds, a versatile bromophenyl group for cross-coupling reactions, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable building block in the synthesis of complex pharmaceutical agents.[1][2] The Boc group, in particular, offers the strategic advantage of masking the nucleophilicity of the piperidine nitrogen, allowing for selective reactions at other sites of the molecule.[3][4] This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, ensuring its integrity and performance in sensitive synthetic applications.
Core Chemical Stability
The stability of this compound is primarily dictated by the lability of the Boc protecting group. The Boc group is renowned for its stability under a wide range of conditions, including exposure to most nucleophiles and bases, which is a key feature of its utility in orthogonal protection strategies.[3][5] However, it is inherently sensitive to acidic conditions.
Mechanism of Acid-Catalyzed Degradation
The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc group. This process is initiated by the protonation of the carbonyl oxygen of the carbamate. The resulting resonance-stabilized cation facilitates the cleavage of the tert-butyl group as a stable tert-butyl carbocation.[4] This carbocation can then be neutralized, often through elimination, to form isobutylene and carbon dioxide, ultimately yielding the unprotected 4-(4-bromophenyl)piperidine.[4]
Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are highly effective at cleaving the Boc group.[4][6] Therefore, it is imperative to avoid any contact with acidic reagents or environments during storage and handling to prevent premature deprotection and the generation of impurities.
Recommended Storage and Handling Protocols
To maintain the purity and stability of this compound, adherence to proper storage and handling protocols is critical.
Optimal Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[7] | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents exposure to atmospheric moisture and acidic gases (e.g., CO2). |
| Container | Tightly sealed, opaque container | Protects from light and prevents moisture ingress.[8][9][10] |
| Environment | Dry, well-ventilated area[8][11] | Minimizes exposure to humidity and corrosive fumes. |
Handling Procedures
-
Inert Atmosphere: When handling the compound, especially for extended periods, working under an inert atmosphere in a glovebox or using Schlenk line techniques is recommended to prevent exposure to air and moisture.
-
Avoidance of Incompatibilities: Keep the compound away from strong acids, strong oxidizing agents, and sources of ignition.[8][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[13][14][15] In case of dust formation, use appropriate respiratory protection.[8][11][16]
Potential Degradation Pathways and Impurities
Beyond acid-catalyzed deprotection, other potential degradation pathways, although less common under proper storage, should be considered.
Hydrolysis
While the Boc group is generally stable to neutral or basic aqueous conditions, prolonged exposure to moisture, especially at elevated temperatures, could potentially lead to slow hydrolysis.
Oxidation
The piperidine ring itself can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under prolonged exposure to atmospheric oxygen. Studies on the atmospheric degradation of piperidine have shown that it can react with hydroxyl radicals, leading to a variety of oxidation products.[17][18]
A visual representation of the primary degradation pathway is provided below:
Caption: Acid-catalyzed degradation of this compound.
Experimental Workflow for Stability Assessment
To empirically validate the stability of a given batch of this compound, a structured experimental approach is recommended.
Protocol for Accelerated Stability Study
-
Sample Preparation: Aliquot the compound into several vials under an inert atmosphere.
-
Stress Conditions: Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C) and humidity levels (e.g., 75% RH).
-
Time Points: Withdraw samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase to quantify the parent compound and any degradation products.
-
Characterization: If significant degradation is observed, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the impurities.
Caption: Workflow for an accelerated stability study.
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and drug development. While robust under basic and nucleophilic conditions, its susceptibility to acid-catalyzed degradation necessitates careful handling and storage. By adhering to the recommendations outlined in this guide—specifically, storage at 2-8°C under an inert, dry atmosphere and away from light and incompatible substances—researchers can ensure the long-term stability and purity of this critical synthetic intermediate.
References
- 1. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. This compound | 769944-78-7 [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemos.de [chemos.de]
- 11. targetmol.com [targetmol.com]
- 12. americanbio.com [americanbio.com]
- 13. afgsci.com [afgsci.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. fishersci.com [fishersci.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. researchgate.net [researchgate.net]
The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to Key Intermediates in Pharmaceutical Synthesis
In the intricate and highly regulated world of pharmaceutical development, the journey from a conceptual molecule to a life-saving drug is a testament to the precision of chemical synthesis. Central to this journey are pharmaceutical intermediates , the foundational building blocks upon which active pharmaceutical ingredients (APIs) are constructed. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the pivotal role, classification, synthesis, and quality control of these critical compounds. Far from being mere stepping stones, the quality and characteristics of these intermediates directly dictate the efficacy, safety, and manufacturability of the final drug product.[1][2][3][4][5]
The Strategic Importance of Pharmaceutical Intermediates in Drug Synthesis
Pharmaceutical intermediates are chemical compounds that serve as precursors in the multi-step synthesis of an API.[3][5] They are the products of individual reaction steps along the synthetic pathway, which will undergo further chemical transformations to yield the final drug substance.[3] The strategic significance of these intermediates is multifaceted:
-
Efficiency and Yield Optimization: Breaking down a complex synthesis into a series of intermediate steps allows for the isolation and purification of these compounds. This modular approach enables chemists to optimize the reaction conditions for each step, maximizing the yield and minimizing the formation of impurities.[5][]
-
Quality Control and Impurity Management: Each isolated intermediate provides a critical checkpoint for quality control.[5] By ensuring the purity and structural integrity of intermediates, manufacturers can prevent the carryover of impurities into the final API, which could otherwise compromise its safety and efficacy.[2][7]
-
Scalability and Cost-Effectiveness: Intermediates can often be synthesized in bulk and stored, providing a stable supply for the subsequent, often more complex and sensitive, steps of API synthesis. This approach enhances the cost-effectiveness and scalability of the overall manufacturing process.[5]
-
Intellectual Property: The synthesis of novel and efficient intermediates can be a source of intellectual property, providing a competitive advantage in the pharmaceutical market.
A Functional Classification of Pharmaceutical Intermediates
Pharmaceutical intermediates can be classified based on their chemical structure, function, or the therapeutic area of the final drug. A functional classification provides valuable insights into their role in the synthetic strategy.
| Intermediate Type | Description | Key Characteristics | Examples |
| Starting Materials | The initial chemical building blocks in a synthetic route. | Relatively simple structures, commercially available. | 2-Chloro-5-iodobenzoic acid, Cyclohexanone |
| Key Intermediates | Core structural fragments that define the essential scaffold of the API. | Often complex molecules, their synthesis can be a major challenge. | Chiral amines, heterocyclic cores |
| Advanced Intermediates | Intermediates that are structurally very similar to the final API, often requiring only a few final transformations. | High purity is critical as there are limited opportunities for further purification. | Protected amino acids, functionalized ring systems |
| Chiral Intermediates | Molecules containing one or more stereocenters, crucial for producing enantiomerically pure drugs. | Their synthesis requires stereoselective methods to ensure the desired enantiomer is produced with high purity. | (R)-4-cyano-3-hydroxybutyric acid ethyl ester |
The Crucial Role of Chiral Intermediates
A significant portion of modern drugs are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. Often, only one enantiomer is therapeutically active, while the other may be inactive or even cause adverse effects. This makes the synthesis of enantiomerically pure drugs a critical aspect of pharmaceutical development. Chiral intermediates are the key to achieving this. By introducing chirality early in the synthetic route using a stereochemically defined intermediate, chemists can guide the subsequent reactions to produce the desired enantiomer of the final API with high selectivity.
Synthesis in Focus: Key Intermediates for Atorvastatin and Sitagliptin
To illustrate the practical application and synthesis of key intermediates, we will examine two case studies: the synthesis of a chiral intermediate for the cholesterol-lowering drug Atorvastatin, and a heterocyclic intermediate for the anti-diabetic drug Sitagliptin.
Atorvastatin Intermediate: (R)-4-cyano-3-hydroxybutyric acid ethyl ester
Atorvastatin, marketed as Lipitor®, is a widely prescribed medication for reducing cholesterol levels.[8] A crucial chiral intermediate in its synthesis is (R)-4-cyano-3-hydroxybutyric acid ethyl ester, which provides the correct stereochemistry for the final drug's side chain.[8][9]
Synthetic Workflow for (R)-4-cyano-3-hydroxybutyric acid ethyl ester
Caption: Biocatalytic synthesis of a key Atorvastatin intermediate.
Experimental Protocol: Biocatalytic Synthesis of (R)-4-cyano-3-hydroxybutyric acid ethyl ester
This protocol is based on a green-by-design, two-step, three-enzyme process.
Step 1: Biocatalytic Reduction of Ethyl-4-chloroacetoacetate
-
Reaction Setup: In a suitable reactor, prepare a buffered aqueous solution.
-
Addition of Reactants: Add ethyl-4-chloroacetoacetate, glucose (for cofactor regeneration), and the ketoreductase (KRED) enzyme. A NADP-dependent glucose dehydrogenase (GDH) is also added for cofactor regeneration.
-
Reaction Conditions: Maintain the reaction at a controlled temperature and pH.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as HPLC until the starting material is consumed.
-
Work-up and Isolation: Upon completion, extract the product, (S)-ethyl-4-chloro-3-hydroxybutyrate, with an organic solvent. The isolated yield is typically around 96% with an enantiomeric excess (ee) of >99.5%.
Step 2: Cyanation using Halohydrin Dehalogenase
-
Reaction Setup: In a separate reactor, prepare a solution of the (S)-ethyl-4-chloro-3-hydroxybutyrate obtained from the previous step.
-
Addition of Reagents: Add a solution of hydrogen cyanide (HCN) at a neutral pH and the halohydrin dehalogenase (HHDH) enzyme.
-
Reaction Conditions: The reaction is typically carried out at ambient temperature.
-
Monitoring and Isolation: Monitor the reaction for the replacement of the chloro substituent with the cyano group. Upon completion, the final product, (R)-4-cyano-3-hydroxybutyric acid ethyl ester, is isolated and purified.
Note: The use of enzymes in this process offers high selectivity and avoids the need for harsh chemical reagents, making it an environmentally friendly approach.
A chemical synthesis approach has also been developed.[1]
Experimental Protocol: Chemical Synthesis of (R)-(-)-4-cyano-3-hydroxybutyrate ethyl ester [1]
Step 1: Cyclization of (S)-(-)-4-chloro-3-hydroxybutyrate ethyl ester
-
Dissolve (S)-(-)-4-chloro-3-hydroxybutyrate ethyl ester in an organic solvent such as dichloromethane, tetrahydrofuran, or acetonitrile.
-
Add a solid base (e.g., potassium carbonate, sodium carbonate, potassium hydroxide, or sodium hydroxide) and a catalyst.
-
Allow the cyclization reaction to proceed for 3 to 48 hours.
-
After the reaction is complete, filter the mixture and remove the organic solvent to obtain 3,4-epoxybutyrate ethyl ester.
Step 2: Ring-opening of 3,4-epoxybutyrate ethyl ester
-
In an acidic environment, react the 3,4-epoxybutyrate ethyl ester with a cyanide reagent (e.g., sodium cyanide or potassium cyanide solution with a mass concentration of 10-30%).
-
The ring-opening reaction is conducted for 2 to 24 hours to generate (R)-(-)-4-cyano-3-hydroxybutyrate ethyl ester.
-
Extract the product with an organic solvent.
-
The organic layer is recovered and distilled under reduced pressure to yield the final product.
This method reports a yield of 85-95% and a purity of over 99%.[1]
Sitagliptin Intermediate: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][8][10]triazolo[4,3-a]pyrazine hydrochloride
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. A key intermediate in its synthesis is 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][8][10]triazolo[4,3-a]pyrazine hydrochloride.[3][11]
Synthetic Workflow for the Sitagliptin Intermediate
Caption: Multi-step synthesis of a key Sitagliptin intermediate.
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][8][10]triazolo[4,3-a]pyrazine hydrochloride [4]
Step 1: Hydrazinolysis of 2-Chloropyrazine
-
To a solution of ethanol and hydrazine hydrate, slowly add 2-chloropyrazine.
-
Adjust the pH of the reaction mixture to 6.
-
After the reaction is complete, remove any impurities to obtain 2-hydrazinopyrazine.
Step 2: Acylation and Cyclization
-
In a suitable solvent like chlorobenzene, add trifluoroacetic anhydride and the 2-hydrazinopyrazine from the previous step with stirring.
-
Heat the mixture and add methanesulfonic acid to facilitate the cyclization reaction, distilling off the trifluoroacetic acid that is formed.
-
After the reaction, concentrate the solution under reduced pressure until dry.
-
Adjust the pH to 12 and separate the organic phase. Remove impurities to obtain 3-(trifluoromethyl)-[1][8][10]triazolo[4,3-a]pyrazine.
Step 3: Reduction and Salt Formation
-
In a high-pressure kettle under a nitrogen atmosphere, add palladium on carbon and an ethanol solution of the product from Step 2.
-
Hydrogenate the mixture at 23-25 °C under 4 bar pressure for 4.5 hours.
-
After the reaction, filter, wash, and concentrate the solution.
-
Mix the residue with an ethanol solution of hydrogen chloride.
-
Stir the mixed solution at 25 °C for 1 hour, then at 0 °C for 2 hours, and leave it overnight at -15 °C.
-
Filter the precipitated solid, wash with cold ethanol/MTBE, and dry to a constant weight to obtain the final product with a purity of 99.3% as determined by HPLC.
Quality Control: Ensuring the Integrity of Pharmaceutical Intermediates
The quality control of pharmaceutical intermediates is a critical, non-negotiable aspect of drug manufacturing.[1][2][10] It ensures the safety, efficacy, and consistency of the final API. The quality of intermediates is governed by international guidelines, primarily from the International Council for Harmonisation (ICH), such as ICH Q7, Q10, and Q11.[10][12][13][14]
Key Quality Control Parameters and Analytical Techniques
| Parameter | Description | Common Analytical Techniques |
| Identity | Confirmation of the chemical structure of the intermediate. | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy |
| Purity/Assay | Quantification of the desired intermediate in the sample. | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titration |
| Impurities | Detection and quantification of any related substances, residual solvents, and inorganic impurities. | HPLC, GC, MS, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental impurities |
| Moisture Content | Determination of the amount of water present in the intermediate. | Karl Fischer Titration |
| Chiral Purity | Determination of the enantiomeric excess (ee) for chiral intermediates. | Chiral HPLC, Chiral GC, Capillary Electrophoresis (CE) |
A Self-Validating System for Quality Control
A robust quality control system for intermediates should be self-validating, meaning that the analytical methods themselves are validated to ensure they are accurate, precise, specific, and robust for their intended purpose.[15][16] This involves a comprehensive method validation process as per ICH Q2(R1) guidelines.[15][16]
Workflow for Analytical Method Validation
Caption: Key stages of analytical method validation for intermediate QC.
Conclusion: The Unseen Foundation of Pharmaceutical Innovation
Key intermediates are the unsung heroes of pharmaceutical synthesis. Their strategic design, efficient synthesis, and rigorous quality control are fundamental to the development of safe, effective, and affordable medicines. As the pharmaceutical industry continues to evolve, with increasing demand for complex molecules and more sustainable manufacturing processes, the innovation in the synthesis and analysis of key intermediates will remain a critical driver of progress. For researchers and drug development professionals, a deep understanding of these foundational molecules is not just a matter of chemical expertise, but a prerequisite for success in bringing new therapies to patients.
References
- 1. CN102442927B - Preparation method of atorvastatin intermediate (R)-(-)-4-(cyano)-3-butyl hydroxyacetate - Google Patents [patents.google.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | 762240-92-6 [chemicalbook.com]
- 4. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 5. qingmupharm.com [qingmupharm.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. tianmingpharm.com [tianmingpharm.com]
- 11. Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 12. pharmtech.com [pharmtech.com]
- 13. ICH Guidelines for Pharmaceuticals | Complete Overview with Examples | Pharmaguideline [pharmaguideline.com]
- 14. database.ich.org [database.ich.org]
- 15. researchgate.net [researchgate.net]
- 16. seejph.com [seejph.com]
1-N-Boc-4-(4-Bromophenyl)piperidine material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety Data Sheet for 1-N-Boc-4-(4-Bromophenyl)piperidine
This document provides a comprehensive safety and handling guide for this compound (CAS No. 769944-78-7), a key building block in modern medicinal chemistry and drug development. Moving beyond the standard template of a Material Safety Data Sheet (MSDS), this whitepaper offers an in-depth analysis from a researcher's perspective. It is designed for laboratory professionals who not only need to know what the safety procedures are, but why they are critical for ensuring experimental integrity and personal safety.
Compound Identity and Physicochemical Landscape
This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a bromophenyl substituent at the 4-position. This structure makes it a valuable intermediate for introducing a substituted phenyl-piperidine moiety into larger molecules, a common scaffold in centrally active pharmaceuticals. Understanding its physical properties is the first step in developing safe handling protocols.
| Property | Value | Implication for Handling |
| CAS Number | 769944-78-7[1] | Unambiguous identification for procurement and regulatory purposes. |
| Molecular Formula | C16H22BrNO2[1][2] | Indicates the presence of bromine and nitrogen; informs potential decomposition products. |
| Molecular Weight | 340.26 g/mol [1][2] | Essential for accurate molar calculations in experimental setups. |
| Boiling Point | 398.5 ± 42.0 °C at 760 mmHg[1][3] | High boiling point suggests low volatility at standard lab temperatures, reducing inhalation risk during ambient handling. |
| Density | 1.283 ± 0.06 g/cm³[1][3] | Denser than water. This is relevant for layering in biphasic reactions and for spill cleanup. |
| Form | Typically a solid powder. | Poses a risk of dust formation and inhalation.[4] |
The high boiling point is a key feature, indicating that the compound is not likely to present a significant vapor inhalation hazard at room temperature. However, the primary physical risk stems from its solid form, which necessitates careful handling to avoid generating airborne dust that can be inhaled or contaminate surfaces.
The Hazard Profile: A Risk-Based Assessment
While some suppliers suggest the compound is not particularly hazardous under routine handling[1], a deeper look at data for structurally similar compounds reveals a more nuanced picture. A conservative approach, grounded in the Globally Harmonized System (GHS), is essential for ensuring researcher safety. The hazards associated with analogous structures often include acute toxicity, skin irritation, and serious eye irritation.[5][6][7]
Consolidated GHS Hazard Classification (Based on Analogous Compounds)
| Pictogram | GHS Classification | Hazard Statement | Causality and Experimental Relevance |
| ! | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[5][8] | Accidental ingestion via contaminated hands is a primary risk. This underscores the critical importance of prohibiting eating/drinking in the lab and thorough hand washing.[6][8] |
| ! | Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[5][9] | The compound can cause localized inflammation upon contact. This necessitates wearing gloves and a lab coat to prevent direct skin exposure.[9] |
| ! | Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation[5][9] | Particulate matter (dust) is a significant threat to the eyes. The irritation can be severe, requiring immediate and prolonged rinsing.[6][9] |
| ! | Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[5][9] | Inhalation of the dust can irritate the respiratory tract. All weighing and transfer operations should be conducted in a ventilated enclosure like a fume hood.[9] |
Proactive Exposure Control: The Hierarchy of Safety
Effective safety management relies on a multi-layered approach to minimize exposure. This follows the established hierarchy of controls, prioritizing engineering solutions over personal protective equipment (PPE).
1. Engineering Controls:
-
Chemical Fume Hood: This is the primary line of defense. All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[4][8] This ensures that any generated dust is immediately captured and exhausted, protecting the user's breathing zone.
-
Ventilation: General laboratory ventilation should be maintained to ensure any fugitive emissions are diluted and removed.[10]
2. Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The choice of PPE should be deliberate and based on the specific task.
-
Eye Protection: Tightly fitting safety goggles with side-shields are mandatory.[10][11] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring solutions or during quenching of a reaction.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times.[12] Gloves should be inspected for integrity before use and removed properly to avoid contaminating the skin. For extended tasks, consider double-gloving.
-
Body Protection: A lab coat is required to protect against skin contact from spills. For larger scale operations, a chemical-resistant apron may be warranted.
-
Respiratory Protection: Not typically required if work is conducted within a fume hood. If engineering controls fail or for emergency situations, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates should be used.[13]
Protocols for Safe Handling, Storage, and Disposal
Adherence to standardized protocols is non-negotiable for safe and reproducible science.
Protocol 1: Weighing and Transfer of Solid Compound
-
Preparation: Don all required PPE (goggles, gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Avoid any sudden movements that could create dust.
-
Closure: Securely close the main stock bottle immediately after dispensing.
-
Dissolution: Transfer the weighed solid into the reaction vessel, which should also be inside the fume hood. Add the solvent and stir to dissolve.
-
Cleanup: Clean the spatula thoroughly. Dispose of the used weigh boat in the designated solid chemical waste container.
Safe Storage Protocol:
-
Container: Store the compound in its original, tightly sealed container to prevent contamination and degradation.[11]
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids.[4] Contact with these materials could lead to vigorous, exothermic reactions.
Waste Disposal Protocol:
-
Classification: This material must be disposed of as hazardous chemical waste. Do not discharge to sewer systems or contaminate waterways.[11][14]
-
Containment: Collect waste material and contaminated items (e.g., gloves, weigh boats) in a clearly labeled, sealed container.
-
Disposal: Arrange for disposal through a licensed chemical waste contractor, in accordance with all local, state, and federal regulations.[9][12]
Emergency Response: A Validated Workflow
Preparedness is key to mitigating the impact of any laboratory incident.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][9]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, seek medical attention.[6][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[11][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[11][15] A water spray can be used to cool fire-exposed containers.
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.
-
Specific Hazards: During combustion, hazardous decomposition products may be formed, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[16]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[9][15]
Accidental Release Measures (Spill Protocol): The response to a spill should be swift, methodical, and safe.
Toxicological and Ecological Information
Toxicological Profile:
-
Acute Effects: The primary acute risks are irritation to the skin, eyes, and respiratory system, and harm if swallowed, as indicated by the GHS classifications of analogous compounds.[5][7]
-
Chronic Effects: No specific data on the chronic toxicity, carcinogenicity, or reproductive toxicity of this compound is readily available.[4] This is common for research-grade chemicals. In the absence of data, the compound should be handled as if it has unknown chronic health effects. All exposure should be minimized.
Ecological Profile:
-
Data on the environmental fate and ecotoxicity of this specific compound are limited.
-
As a guiding principle, discharge into the environment must be avoided.[11] The presence of the bromophenyl group suggests potential for persistence and bioaccumulation. Therefore, all waste and contaminated materials must be disposed of responsibly.
References
- 1. biosynce.com [biosynce.com]
- 2. This compound | 769944-78-7 [chemicalbook.com]
- 3. This compound | CAS#:769944-78-7 | Chemsrc [chemsrc.com]
- 4. peptide.com [peptide.com]
- 5. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. afgsci.com [afgsci.com]
- 10. 1-Boc-4-溴哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. echemi.com [echemi.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-N-Boc-4-(4-bromophenyl)piperidine
Introduction: The Strategic Importance of the 4-Arylpiperidine Motif in Modern Drug Discovery
The 4-arylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates targeting a wide array of biological targets, including GPCRs, ion channels, and enzymes. Its prevalence stems from the piperidine ring's ability to serve as a versatile scaffold, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability, while the appended aryl group provides a crucial vector for molecular recognition and modulation of target activity. The synthesis of these vital structures is therefore of paramount importance to drug development professionals.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2] Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it an ideal choice for the late-stage functionalization of complex molecules. This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 1-N-Boc-4-(4-bromophenyl)piperidine with a variety of aryl and heteroaryl boronic acids, enabling the efficient synthesis of a diverse library of 4-arylpiperidine derivatives.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The three key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[3] This step is often the rate-determining step of the reaction.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic fragments on the palladium center couple to form the desired biaryl product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization of the catalyst, base, and solvent may be necessary for particularly challenging substrates.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Reaction Setup and Procedure
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.
-
Preparation: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the aryl or heteroaryl boronic acid (1.2-1.5 equiv.), the chosen base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum or glass stopper and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-N-Boc-4-(biaryl)piperidine product.
Key Considerations and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the reaction parameters.
Catalyst Selection
| Catalyst | Key Features & Considerations | Typical Loading (mol%) |
| Pd(PPh₃)₄ | A versatile and commonly used catalyst. It is air-sensitive and should be handled under an inert atmosphere.[2][5] | 2-5 |
| Pd(dppf)Cl₂ | An air-stable catalyst that is often effective for a wide range of substrates, including those with heteroatoms.[3] | 1-3 |
| XPhos Pd G2 | A highly active pre-catalyst that is effective for challenging couplings, including those with sterically hindered substrates or at lower temperatures.[6][7][8][9] | 1-2 |
Base Selection
The choice of base is critical for activating the boronic acid.[10]
| Base | Strength | Solubility | Key Considerations |
| K₂CO₃ | Moderate | Good in aqueous media | A common and cost-effective choice for many Suzuki couplings.[2] |
| K₃PO₄ | Strong | Good in aqueous media | Often used for less reactive aryl chlorides and can be beneficial for substrates with nitrogen heterocycles.[11] |
| Cs₂CO₃ | Strong | Good in organic solvents | A more expensive but often highly effective base, particularly for difficult couplings.[11] |
Solvent System
A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[4]
| Solvent System | Properties & Applications |
| 1,4-Dioxane/Water | A very common and effective solvent system for a broad range of Suzuki couplings.[11] |
| Toluene/Water | Another widely used system, particularly when higher reaction temperatures are required. |
| DMF/Water | A more polar solvent system that can be beneficial for less soluble substrates. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poorly soluble reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst- Ensure thorough degassing of solvents and the reaction vessel- Try a different solvent system (e.g., DMF)- Screen different bases (e.g., K₃PO₄ or Cs₂CO₃) |
| Protodeborylation of Boronic Acid | - Presence of excess water or acid- Prolonged reaction times at high temperatures | - Use anhydrous solvents and ensure the base is anhydrous- Use a slight excess of the boronic acid (1.2-1.5 equiv.)- Monitor the reaction closely and stop it once the starting material is consumed |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient transmetalation | - Ensure a strictly inert atmosphere- Optimize the base and solvent to facilitate transmetalation |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 4-arylpiperidine derivatives. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently access a wide range of these medicinally important compounds. The protocol provided herein serves as a comprehensive and adaptable guide for scientists in the field of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. diva-portal.org [diva-portal.org]
- 3. m.youtube.com [m.youtube.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. nbinno.com [nbinno.com]
- 6. nasc.ac.in [nasc.ac.in]
- 7. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-N-Boc-4-(4-Bromophenyl)piperidine
Introduction: The Strategic Importance of the 4-Arylpiperidine Scaffold
The piperidine ring is a cornerstone structural motif in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its saturated, three-dimensional structure provides a versatile scaffold that can significantly influence a molecule's solubility, metabolic stability, and binding affinity to biological targets.[2] When functionalized at the 4-position with an aryl group, the resulting 4-arylpiperidine framework becomes a privileged substructure found in numerous therapeutic agents, including analgesics, antipsychotics, and antihistamines.[4][5][6]
1-N-Boc-4-(4-bromophenyl)piperidine is a strategically designed building block for drug discovery and development. The Boc (tert-butyloxycarbonyl) protecting group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. The aryl bromide functionality serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse molecular libraries by forming new carbon-carbon and carbon-nitrogen bonds.[7][8] This guide provides detailed application notes and optimized protocols for key palladium-catalyzed cross-coupling reactions utilizing this valuable intermediate.
Core Principles: The Palladium Catalytic Cycle
The power of palladium-catalyzed cross-coupling lies in a reliable and well-understood catalytic cycle.[9][10][11] While specific conditions vary, the fundamental mechanism for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) coordinates to the palladium center, and a group is transferred to the palladium, displacing the bromide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
This catalytic process allows for the use of small, substoichiometric amounts of the palladium catalyst to generate large quantities of the desired product.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds due to the mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[9][10][12][13]
Scientific Rationale
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand is typically employed. For aryl bromides, tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available choice that is often effective.[14]
-
Base: A base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[10][13] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence reaction rates and yields, with K₃PO₄ often being effective for a broad range of substrates.[14]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard. The water is necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.
Detailed Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Weight/Volume |
| This compound | 342.25 | 1.0 | 1.0 | 342 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 | 146 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 | 58 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 | 425 mg |
| 1,4-Dioxane | - | - | - | 5 mL |
| Water (degassed) | - | - | - | 1 mL |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (342 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, tert-butyl 4-(biphenyl-4-yl)piperidine-1-carboxylate.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds, a transformation that was historically challenging.[15] This reaction is indispensable for synthesizing compounds where an amine is directly attached to the phenyl ring of the piperidine scaffold.
Scientific Rationale
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are critical for promoting both the oxidative addition and the final reductive elimination steps.[16] Ligands like XPhos, SPhos, and RuPhos, often used in conjunction with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, have shown broad applicability.[4][7] Pre-formed catalysts (precatalysts) that are air-stable and generate the active Pd(0) species in situ are highly convenient.[17]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for a wide range of amine couplings.[8][18] For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures.[4]
-
Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are standard to prevent quenching of the strong base.
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol details the coupling of this compound with a secondary cyclic amine, morpholine.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Weight/Volume |
| This compound | 342.25 | 1.0 | 1.0 | 342 mg |
| Morpholine | 87.12 | 1.2 | 1.2 | 105 µL |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | 18 mg |
| XPhos | 476.65 | 0.04 | 0.04 | 19 mg |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 1.4 | 135 mg |
| Toluene (anhydrous, degassed) | - | - | - | 5 mL |
Procedure:
-
In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube equipped with a stir bar.
-
Add this compound (342 mg, 1.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XPhos (19 mg, 0.04 mmol).
-
Seal the tube with a septum, remove from the glovebox (if used), and attach to a Schlenk line.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Finally, add morpholine (105 µL, 1.2 mmol) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and carefully quench with water (10 mL).
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl 4-(4-morpholinophenyl)piperidine-1-carboxylate.
Application 3: Sonogashira Coupling for C-C Alkyne Synthesis
The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[19][20][21] This reaction is invaluable for introducing a rigid alkyne linker into the molecular scaffold, a common strategy in drug design to probe binding pockets and optimize ligand orientation.
Scientific Rationale
-
Catalyst System: The classic Sonogashira coupling employs a dual-catalyst system: a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt, typically copper(I) iodide (CuI).[21] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Copper-Free Conditions: Concerns over homocoupling of the alkyne (Glaser coupling) catalyzed by copper and issues with removing copper impurities from pharmaceutical products have led to the development of copper-free Sonogashira protocols.[19][20] These methods often require specific ligands and sometimes different bases or additives to proceed efficiently.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.
Detailed Protocol: Sonogashira Coupling with Phenylacetylene
This protocol describes the classic copper-co-catalyzed coupling of this compound with phenylacetylene.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Weight/Volume |
| This compound | 342.25 | 1.0 | 1.0 | 342 mg |
| Phenylacetylene | 102.13 | 1.1 | 1.1 | 120 µL |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 | 21 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 | 9.5 mg |
| Triethylamine (Et₃N) | - | - | - | 5 mL |
| THF (anhydrous, degassed) | - | - | - | 5 mL |
Procedure:
-
To a dry Schlenk flask, add this compound (342 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Seal the flask, evacuate, and backfill with an inert gas (Argon). Repeat three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (5 mL) via syringe.
-
Add phenylacetylene (120 µL, 1.1 mmol) via syringe.
-
Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (e.g., 50-60 °C) may be required.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours at room temperature.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford tert-butyl 4-(4-(phenylethynyl)phenyl)piperidine-1-carboxylate.
Application 4: Heck Coupling for Alkene Synthesis
The Heck reaction couples an aryl halide with an alkene to form a new, more substituted alkene, typically with high trans stereoselectivity.[17][22][23] This reaction provides a direct route to stilbene-like structures, which are of interest in materials science and as pharmaceutical scaffolds.
Scientific Rationale
-
Catalyst System: Palladium acetate (Pd(OAc)₂) is a common and cost-effective palladium source. It is often used with a phosphine ligand, although ligand-free conditions can sometimes be successful, particularly with more reactive aryl iodides. For aryl bromides, the addition of a ligand like triphenylphosphine (PPh₃) or tri-o-tolylphosphine is beneficial.[17]
-
Base: An inorganic or organic base is required to neutralize the HBr that is formed during the catalytic cycle. Triethylamine (Et₃N) is a common choice, acting as both a base and sometimes a solvent. Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are also effective.[15]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used to facilitate the reaction.
Detailed Protocol: Heck Coupling with Styrene
This protocol outlines the coupling of this compound with styrene.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Weight/Volume |
| This compound | 342.25 | 1.0 | 1.0 | 342 mg |
| Styrene | 104.15 | 1.5 | 1.5 | 172 µL |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | 4.5 mg |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 | 279 µL |
| DMF (anhydrous) | - | - | - | 5 mL |
Procedure:
-
To a sealable reaction tube, add this compound (342 mg, 1.0 mmol) and palladium(II) acetate (4.5 mg, 0.02 mmol).
-
Add anhydrous DMF (5 mL), triethylamine (279 µL, 2.0 mmol), and styrene (172 µL, 1.5 mmol).
-
Seal the tube tightly and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture vigorously. Monitor progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and wash with water (3 x 15 mL) to remove DMF.
-
Wash the organic layer with brine (15 mL), dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield (E)-tert-butyl 4-(4-styrylphenyl)piperidine-1-carboxylate.
Conclusion and Best Practices
This compound is a highly effective substrate for a range of palladium-catalyzed cross-coupling reactions. The success of these transformations is critically dependent on the careful selection of the catalyst, ligand, base, and solvent.
-
Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Quality: Use of anhydrous, degassed solvents and high-purity reagents is crucial for reproducibility and high yields.
-
Optimization: The protocols provided are robust starting points. For challenging substrates or to maximize yield, screening of different ligands, bases, and temperatures is recommended.
-
Safety: Always handle reagents, especially strong bases and palladium catalysts, in a well-ventilated fume hood and wear appropriate personal protective equipment.
By leveraging these powerful synthetic methods, researchers can efficiently generate diverse libraries of 4-arylpiperidine derivatives for accelerated drug discovery and development programs.
References
- 1. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. rsc.org [rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jk-sci.com [jk-sci.com]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 22. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rsc.org [rsc.org]
Application Notes and Protocols: The Strategic Use of 1-N-Boc-4-(4-Bromophenyl)piperidine in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold for Navigating Chemical Space
In the landscape of contemporary drug discovery, the piperidine moiety stands as a "privileged scaffold," a structural motif consistently found in a multitude of approved therapeutic agents.[1][2] Its conformational pre-organization and ability to present substituents in a well-defined three-dimensional arrangement make it an invaluable component in the design of molecules targeting the central nervous system (CNS), among other therapeutic areas.[3][4] Within this class of building blocks, 1-N-Boc-4-(4-bromophenyl)piperidine has emerged as a particularly versatile and powerful intermediate.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthetic utility, focusing on the strategic implementation of palladium-catalyzed cross-coupling reactions to generate diverse libraries of compounds. The protocols detailed herein are designed to be robust and reproducible, reflecting field-proven insights to accelerate drug development programs.
The core utility of this reagent lies in its dual-functionality. The Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable handle on the piperidine nitrogen, preventing unwanted side reactions while allowing for late-stage diversification.[5] Simultaneously, the 4-bromophenyl group serves as a reactive anchor for the installation of a wide array of molecular fragments through modern cross-coupling chemistry. This strategic combination empowers medicinal chemists to rapidly explore structure-activity relationships (SAR) around a core scaffold known to interact with key biological targets.
Synthesis of the Core Intermediate: this compound
A reliable and scalable synthesis of the title compound is paramount for its effective use in a drug discovery campaign. While several routes have been reported, a common and efficient method involves the Suzuki-Miyaura coupling of a piperidine-derived boronic acid ester with a suitable bromoarene.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step procedure starting from commercially available N-Boc-4-piperidone.
Step 1: Synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
This step involves the conversion of the ketone to a vinyl triflate, followed by a palladium-catalyzed borylation.
Step 2: Suzuki-Miyaura Coupling with 1,4-Dibromobenzene
The enol boronate is then coupled with an excess of 1,4-dibromobenzene to yield the desired product.
| Reagent/Parameter | Step 1 | Step 2 |
| Starting Material | N-Boc-4-piperidone (1.0 equiv) | tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.0 equiv) |
| Key Reagents | LiHMDS, PhNTf₂, Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | 1,4-Dibromobenzene (3.0 equiv), Pd(PPh₃)₄, Na₂CO₃ |
| Solvent | THF | Toluene/Ethanol/Water |
| Temperature | -78 °C to rt | 90 °C |
| Reaction Time | 12 hours | 16 hours |
| Typical Yield | 75-85% | 80-90% |
Causality Behind Experimental Choices:
-
Step 1: The use of a non-nucleophilic base like LiHMDS ensures the quantitative formation of the kinetic enolate. Triflation with PhNTf₂ provides a reactive vinyl triflate, which is an excellent substrate for palladium-catalyzed borylation.
-
Step 2: An excess of 1,4-dibromobenzene is used to minimize the formation of the double-coupled by-product. The choice of Pd(PPh₃)₄ as the catalyst is common for standard Suzuki couplings due to its robustness and commercial availability.[6]
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true power of this compound is unleashed in its subsequent functionalization. The aryl bromide moiety is a versatile handle for both carbon-carbon and carbon-nitrogen bond formation, primarily through Suzuki-Miyaura and Buchwald-Hartwig amination reactions, respectively.
Suzuki-Miyaura Coupling: Forging C-C Bonds for SAR Exploration
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of biaryl and heteroaryl-aryl structures with exceptional functional group tolerance.[7][8] Using this compound as the starting material, a diverse array of substituents can be introduced at the 4-position of the phenyl ring. This is particularly valuable in the optimization of ligand-receptor interactions, where the exploration of different aromatic systems can significantly impact potency and selectivity.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with various boronic acids or their esters.
Experimental Workflow:
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Representative Reaction Conditions and Yields:
| Boronic Acid/Ester | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 92 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | 88 |
| Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 75 |
| Thiophene-2-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | t-AmylOH | 100 | 12 | 81 |
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: For simple arylboronic acids, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient.[9] However, for more challenging substrates, such as heteroarylboronic acids, the use of more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ is crucial. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times.[10]
-
Base and Solvent: The choice of base is critical for activating the boronic acid for transmetalation.[8] Inorganic bases like carbonates and phosphates are commonly used. The solvent system is chosen to ensure the solubility of all reaction components; often, a mixture of an organic solvent and water is employed.
Buchwald-Hartwig Amination: Constructing C-N Bonds for Diverse Pharmacophores
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in a vast number of pharmaceuticals.[11][12] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing rapid access to compounds with diverse physicochemical properties. This is particularly relevant in the development of CNS drugs, where the nature of the amine can significantly influence properties such as blood-brain barrier penetration and target engagement.[13]
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the coupling of this compound with various amines.
Experimental Workflow:
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.[14]
Representative Reaction Conditions and Yields:
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 16 | 90 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 85 |
| Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | K₃PO₄ (2.5) | t-BuOH | 100 | 20 | 82 |
| N-Boc-piperazine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.8) | THF | 80 | 12 | 88 |
Causality Behind Experimental Choices:
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[11] For simple secondary cyclic amines like morpholine, bidentate ligands such as BINAP can be effective. However, for less reactive amines or more sterically hindered substrates, specialized ligands like RuPhos, Xantphos, or BrettPhos are often required to achieve high yields. These ligands promote the desired reductive elimination and suppress side reactions.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium complex. Sodium tert-butoxide (NaOtBu) is a common choice, although carbonates and phosphates can also be used, particularly with more sensitive substrates.[12]
Application Example: Synthesis of a Dopamine Transporter (DAT) Inhibitor Precursor
The 4-arylpiperidine scaffold is a well-established pharmacophore for dopamine transporter (DAT) inhibitors, which have therapeutic potential in the treatment of conditions like ADHD and cocaine addiction.[15][16] this compound is an excellent starting material for the synthesis of novel DAT inhibitors. For instance, a Suzuki coupling with 3,4-dichlorophenylboronic acid would yield a precursor to analogues of methylphenidate.[15]
Conclusion: A Versatile Tool for Accelerated Drug Discovery
This compound is a high-value building block that provides medicinal chemists with a reliable and versatile platform for the rapid generation of diverse chemical matter. Its strategic utility in palladium-catalyzed cross-coupling reactions allows for the systematic exploration of structure-activity relationships, ultimately accelerating the identification of promising new drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage this important synthetic intermediate in their drug discovery endeavors.
References
- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Biaryl Piperidines: An Application Guide Utilizing 1-N-Boc-4-(4-Bromophenyl)piperidine
Abstract
The biaryl piperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of biaryl piperidines utilizing the versatile building block, 1-N-Boc-4-(4-bromophenyl)piperidine. We will delve into the practical application of palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, offering insights into experimental design, optimization, and product characterization.
Introduction: The Significance of Biaryl Piperidines in Drug Discovery
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. When coupled with an aryl group, forming a 4-aryl-piperidine, and subsequently biaryl systems, the resulting molecules gain access to a vast chemical space with tunable physicochemical properties. This structural class has been successfully employed in the development of agents targeting a wide array of diseases, including neurological disorders, cancer, and infectious diseases.[3]
The use of this compound as a starting material offers several strategic advantages. The tert-butyloxycarbonyl (Boc) protecting group provides a stable and readily cleavable handle on the piperidine nitrogen, preventing unwanted side reactions during the carbon-carbon bond formation.[4][5] The aryl bromide functionality is a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of aryl and heteroaryl substituents.
Strategic Overview: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are indispensable tools in pharmaceutical research and development.[6] These reactions enable the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[6] For the synthesis of biaryl piperidines from this compound, three key reactions are of particular importance: the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.
The general workflow for these transformations is depicted below:
References
- 1. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 5. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Boronic Acids with 1-N-Boc-4-(4-Bromophenyl)piperidine
Introduction: The Strategic Importance of Biaryl Piperidine Scaffolds
In the landscape of modern drug discovery and development, the biaryl piperidine motif stands out as a privileged scaffold. Its prevalence in a multitude of clinically successful pharmaceuticals and high-value agrochemicals underscores its importance. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful reaction facilitates the coupling of organoboron compounds with organic halides, catalyzed by a palladium complex.[2]
This guide provides a comprehensive overview of the reaction conditions for the Suzuki-Miyaura coupling of various aryl boronic acids with 1-N-Boc-4-(4-Bromophenyl)piperidine. We will delve into the mechanistic underpinnings of this transformation, offering a rationale for the selection of catalysts, ligands, bases, and solvent systems. The protocols detailed herein are designed to be robust and reproducible, empowering researchers to confidently synthesize a diverse library of 4-aryl-1-Boc-piperidines.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[4] The reactivity of the organic halide generally follows the trend I > OTf > Br >> Cl.[5]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[6][7]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[5] This step is often promoted by bulky ligands.[3]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 1-N-Boc-4-(4-Bromophenyl)piperidine as a Strategic Building Block for CNS Drug Discovery
Introduction: The Strategic Value of the 4-Arylpiperidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" due to their recurring presence in a multitude of biologically active compounds. The 4-arylpiperidine motif is a quintessential example, forming the core of numerous clinically successful drugs targeting the central nervous system (CNS).[1][2] This scaffold is particularly effective in modulating neurotransmitter systems like serotonin and dopamine, making it a cornerstone for developing treatments for psychiatric and neurodegenerative disorders.[3][4]
This guide focuses on a highly versatile and strategic building block: 1-N-Boc-4-(4-bromophenyl)piperidine . The utility of this intermediate is rooted in its trifunctional design:
-
The Piperidine Core: A saturated heterocycle known to impart favorable pharmacokinetic properties, including improved metabolic stability and membrane permeability, which are critical for CNS drug candidates.[1][2]
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen provides robust protection during synthetic transformations while allowing for clean, quantitative removal under acidic conditions. This enables controlled, sequential functionalization of the molecule.
-
The Bromophenyl Moiety: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the strategic installation of a wide array of aryl, heteroaryl, and amino substituents, providing a direct pathway to vast and diverse chemical libraries.[5][6]
These features make this compound an indispensable tool for researchers aiming to accelerate the discovery of novel CNS agents.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 769944-78-7 | [7][8][9] |
| Molecular Formula | C₁₆H₂₂BrNO₂ | [7] |
| Molecular Weight | 340.26 g/mol | [7] |
| Boiling Point | 398.5 ± 42.0 °C | [7] |
| Density | 1.283 ± 0.06 g/cm³ | [7] |
| Appearance | Solid | [9] |
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The primary utility of the bromophenyl group is its reactivity in palladium-catalyzed cross-coupling reactions. This section details the protocols for the two most critical transformations: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
Causality & Rationale: The Suzuki-Miyaura reaction is the method of choice for constructing biaryl and heteroaryl-aryl motifs, which are prevalent in ligands for serotonin and norepinephrine transporters.[10][11][12] This reaction allows for the direct and efficient formation of a carbon-carbon bond between the bromophenyl ring of our building block and a wide range of commercially available boronic acids or esters. The reaction is renowned for its functional group tolerance and generally mild conditions, making it ideal for complex molecule synthesis.[13]
Catalytic Cycle Overview:
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl- or heteroaryl-boronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon) for three cycles. This is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.
-
Solvent Addition: Add a degassed solvent system via syringe. A common mixture is Toluene/Ethanol/Water (e.g., 4:1:1 ratio) or Dioxane/Water.
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-100 °C) for 2-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Buchwald-Hartwig Amination: Accessing Arylamine Derivatives
Causality & Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is fundamental to the synthesis of ligands for dopamine and serotonin receptors.[4][5][14] This reaction enables the coupling of the bromophenyl group with a vast array of primary and secondary amines, including anilines, alkylamines, and N-H containing heterocycles like piperazine.[15][16] The resulting arylamine structures are key pharmacophores in many CNS-active drugs.[15][17]
Catalytic Cycle Overview:
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv.). The use of a strong, sterically hindered base is crucial to facilitate deprotonation of the amine-palladium complex without competing side reactions.[5]
-
Catalyst/Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a sterically hindered phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%). The choice of ligand is critical and substrate-dependent; bulky, electron-rich ligands generally accelerate the rate-limiting reductive elimination step.[5][18]
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon) for three cycles.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 90-110 °C) for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up & Purification: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Representative Cross-Coupling Data
| Entry | Coupling Partner | Reaction Type | Catalyst/Ligand | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Suzuki | Pd(PPh₃)₄ | ~85-95 |
| 2 | Pyridine-3-boronic acid | Suzuki | Pd(dppf)Cl₂ | ~70-85 |
| 3 | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | ~80-95 |
| 4 | N-Boc-piperazine | Buchwald-Hartwig | Pd(OAc)₂ / RuPhos | ~75-90 |
Yields are representative and can vary based on specific conditions and substrate scale.
Strategic Deprotection and Downstream Functionalization
The synthesis of a target CNS agent rarely ends at the cross-coupling step. The Boc group serves as a gateway to further diversification at the piperidine nitrogen, which is often a key interaction point with biological targets or a site for modulating physicochemical properties.
Protocol: Boc-Group Deprotection
Causality & Rationale: The Boc group is designed to be stable to basic and nucleophilic conditions but labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and carbon dioxide, cleanly liberating the free amine.
-
Reaction Setup: Dissolve the N-Boc protected substrate (1.0 equiv.) in an appropriate solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), often used neat or as a 20-50% solution in DCM.
-
A saturated solution of HCl in 1,4-dioxane or diethyl ether (typically 4M).
-
-
Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. If TFA was used, co-evaporation with toluene can help remove residual traces. The product is typically obtained as the corresponding salt (e.g., TFA or HCl salt). To obtain the free base, dissolve the residue in DCM or ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ or a mild NaOH solution until the aqueous layer is basic. Dry the organic layer and concentrate to afford the deprotected piperidine.
Protocol: N-Functionalization via Reductive Amination
Causality & Rationale: Reductive amination is a robust and high-yielding method to functionalize the newly liberated secondary amine. It involves the formation of an intermediate iminium ion upon reaction with an aldehyde or ketone, which is then immediately reduced in situ by a mild reducing agent.
-
Reaction Setup: To a solution of the deprotected piperidine free base (1.0 equiv.) in a solvent like dichloroethane (DCE) or methanol (MeOH), add the desired aldehyde or ketone (1.0-1.2 equiv.).
-
Reducing Agent: Add a mild hydride-based reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) or sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is often preferred as it is less toxic and selective for the iminium ion over the carbonyl starting material.[19]
-
Reaction: Stir the mixture at room temperature for 2-24 hours. Progress can be monitored by LC-MS.
-
Work-up & Purification: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the N-functionalized final product.
Safety and Handling
While not considered acutely hazardous under routine handling, standard laboratory safety practices are essential.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat.[20][21]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[20][22] Avoid contact with skin and eyes.[7][21]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[20][23]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Arrange disposal as special waste through a licensed disposal company.[20]
Conclusion
This compound is a powerful and economically viable building block for CNS drug discovery. Its well-defined reactive sites—the protected nitrogen and the aryl bromide—allow for a logical and highly efficient synthetic strategy. By leveraging robust and predictable palladium-catalyzed cross-coupling reactions followed by controlled deprotection and subsequent N-functionalization, researchers can rapidly access diverse libraries of 4-arylpiperidine derivatives. This strategic approach enables the systematic exploration of structure-activity relationships, significantly accelerating the journey from a hit compound to a viable clinical candidate for treating complex neurological and psychiatric disorders.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. biosynce.com [biosynce.com]
- 8. This compound | CAS#:769944-78-7 | Chemsrc [chemsrc.com]
- 9. This compound | 769944-78-7 [chemicalbook.com]
- 10. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. nbinno.com [nbinno.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. afgsci.com [afgsci.com]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. chemicalbook.com [chemicalbook.com]
- 23. chemimpex.com [chemimpex.com]
Application Notes: Derivatization of the Bromophenyl Group on N-Boc-4-arylpiperidine
Abstract
The N-Boc-4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in centrally active agents and other therapeutics. The presence of a bromophenyl group on this scaffold offers a versatile synthetic handle for molecular elaboration through modern cross-coupling chemistry. This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for the derivatization of N-Boc-4-(4-bromophenyl)piperidine. We delve into the causality behind experimental choices for several key palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as palladium-catalyzed cyanation. Each section includes step-by-step protocols, data summaries, mechanistic insights, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction: Strategic Importance of the Bromophenyl Handle
The 4-arylpiperidine motif is a cornerstone in the design of numerous pharmaceutical agents. The tert-butyloxycarbonyl (Boc) protecting group provides stability and enhances solubility in organic solvents, making N-Boc-4-(4-bromophenyl)piperidine an ideal starting material for library synthesis and lead optimization. The carbon-bromine (C-Br) bond serves as a key functional group for diversification. Its reactivity in palladium-catalyzed cross-coupling reactions is well-established, striking a balance between stability for purification and sufficient reactivity for high-yielding transformations.[1] This allows for the systematic introduction of a wide array of chemical functionalities, enabling the exploration of structure-activity relationships (SAR) crucial for drug discovery.
This document serves as a practical guide to exploiting the C-Br bond through several high-utility palladium-catalyzed reactions.
Core Derivatization Strategies: An Overview
The bromophenyl group on the N-Boc-4-arylpiperidine core can be functionalized through numerous palladium-catalyzed cross-coupling reactions. These methods are foundational in modern organic synthesis for their efficiency and broad functional group tolerance.[2][3] The most common transformations involve the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Below is a diagram illustrating the versatility of the N-Boc-4-(4-bromophenyl)piperidine starting material and the key transformations covered in this guide.
Caption: Key derivatization pathways for N-Boc-4-(4-bromophenyl)piperidine.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures.[4][5] It involves the reaction of the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[5][6][7]
3.1. Mechanistic Considerations
The catalytic cycle is a well-understood three-step process:[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.[1][4] This is often the rate-determining step.
-
Transmetalation: The base activates the organoboron reagent, facilitating the transfer of the organic group from boron to the palladium center.[5]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][7]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
3.2. Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
N-Boc-4-(4-bromophenyl)piperidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water
Procedure:
-
To an oven-dried Schlenk flask, add N-Boc-4-(4-bromophenyl)piperidine, the arylboronic acid, and the base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-18 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
3.3. Data Summary: Suzuki Coupling
| Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 80 | 18 | 60-85[8] |
| PdCl₂(dppf) (3) | K₂CO₃ (3.0) | Toluene/EtOH/H₂O | 90 | 12 | 75-95 |
| SPhos Precat (2) | K₃PO₄ (2.0) | 2-MeTHF/H₂O | 60 | 6 | 80-98 |
Yields are representative and highly dependent on the specific boronic acid used.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of a vast range of aryl amines from aryl halides.[9][10] This reaction is central to the synthesis of many pharmaceuticals where an N-aryl piperazine or related structure is required.[11]
4.1. Causality in Reagent Selection
-
Catalyst & Ligand: The choice of ligand is critical.[12] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, JohnPhos) are highly effective.[9][13] They promote the reductive elimination step and stabilize the monoligated Pd(0) species, which is often the most active in the catalytic cycle.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amido complex.[12] Sodium tert-butoxide (NaOt-Bu) is the most common choice, though others like LHMDS or cesium carbonate can be used depending on substrate compatibility.[13]
4.2. Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
N-Boc-4-(4-bromophenyl)piperidine (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
G3 XPhos Palladacycle (1-2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl bromide, NaOt-Bu, and the palladacycle to an oven-dried Schlenk tube.
-
Seal the tube, remove from the glovebox (if used), and add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[14]
-
Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Sonogashira and Heck Couplings: Introducing C(sp) and C(sp²) Centers
5.1. Sonogashira Coupling
The Sonogashira coupling creates a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne.[15][16] It uniquely requires a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (typically CuI).[15] The reaction is run under mild conditions and tolerates a wide range of functional groups.[15]
Protocol: General Procedure for Sonogashira Coupling
-
Combine N-Boc-4-(4-bromophenyl)piperidine (1.0 equiv), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (4-5 mol%) in a Schlenk flask.
-
Evacuate and backfill with inert gas three times.
-
Add anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine (TEA) or diisopropylamine (DIPA), typically used as solvent or co-solvent).
-
Add the terminal alkyne (1.2-1.5 equiv) via syringe.
-
Stir the reaction at room temperature to 50 °C until completion (monitor by TLC/LC-MS).
-
Work-up by filtering through a pad of celite, concentrating the filtrate, and partitioning between ethyl acetate and water.
-
Purify by column chromatography.
5.2. Heck Reaction
The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene.[17][18] A key feature is its excellent trans selectivity.[17] The reaction requires a palladium catalyst and a base to regenerate the catalyst in the final step of the cycle.[18]
Protocol: General Procedure for Heck Reaction
-
Add N-Boc-4-(4-bromophenyl)piperidine (1.0 equiv), Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and a base (e.g., K₂CO₃ or TEA, 2.0 equiv) to a Schlenk flask.
-
Evacuate and backfill with inert gas.
-
Add the alkene (1.5 equiv) and an anhydrous polar aprotic solvent (e.g., DMF, NMP).
-
Heat the mixture to 80-120 °C until the starting material is consumed.[19]
-
Cool, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify by column chromatography.
Palladium-Catalyzed Cyanation
Introducing a nitrile group opens up further synthetic possibilities, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole. Palladium-catalyzed cyanation offers a reliable alternative to harsher traditional methods.[20] Modern protocols often use safer, non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]).[21][22]
Protocol: General Procedure for Cyanation
-
Combine N-Boc-4-(4-bromophenyl)piperidine (1.0 equiv), Pd(OAc)₂ (1-2 mol%), a ligand (e.g., dppf or XPhos, 2-4 mol%), and K₄[Fe(CN)₆] (0.5-1.0 equiv) in a Schlenk flask.
-
Evacuate and backfill with inert gas.
-
Add an anhydrous polar solvent like DMAc or NMP.[22]
-
Heat the reaction to 120-140 °C until completion.
-
Cool the reaction, dilute with ethyl acetate, and wash thoroughly with water and brine to remove inorganic salts.
-
Dry, concentrate, and purify by column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd source or ligand oxidized). 2. Insufficiently inert atmosphere (O₂ present). 3. Wet reagents or solvents. 4. Inappropriate base or temperature. | 1. Use a fresh catalyst/ligand or a pre-catalyst. Ensure proper handling.[23] 2. Improve degassing technique (e.g., freeze-pump-thaw cycles).[23] 3. Use freshly distilled/dried solvents and high-purity reagents.[23] 4. Screen alternative bases or increase reaction temperature.[13] |
| Formation of Side Products | 1. (Suzuki) Homocoupling of boronic acid. 2. (Suzuki) Protodeboronation. 3. (Buchwald) Reductive dehalogenation. | 1. Use a slight excess of the aryl bromide; ensure slow addition of base. 2. Use a stronger base (e.g., K₃PO₄ over K₂CO₃); avoid prolonged heating. 3. Use a bulkier ligand; ensure the system is anhydrous.[12] |
| Poor Reproducibility | 1. Variable quality of reagents (especially base or catalyst). 2. Inconsistent reaction setup (e.g., stirring rate, heating). | 1. Purchase reagents from a reliable source; titrate base if necessary. 2. Use a temperature-controlled heating mantle with consistent stirring. |
Conclusion
The bromophenyl group on N-Boc-4-arylpiperidine is an exceptionally valuable functional handle for synthetic diversification. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation—provide a robust and versatile toolkit for medicinal chemists. By understanding the mechanistic underpinnings and optimizing reaction parameters as described, researchers can efficiently generate diverse libraries of novel compounds for biological screening and accelerate the drug discovery process.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 1-N-Boc-4-(4-Bromophenyl)piperidine
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl amines are privileged structures found in a vast array of bioactive molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these critical linkages.[1][2] Its development revolutionized the synthesis of aryl amines by offering a broad substrate scope and high functional group tolerance, largely supplanting harsher, classical methods like the Goldberg reaction or nucleophilic aromatic substitution.[1]
This document provides a detailed experimental protocol and in-depth scientific rationale for the Buchwald-Hartwig amination of 1-N-Boc-4-(4-Bromophenyl)piperidine. This substrate is a common building block in drug discovery, and its successful coupling provides a gateway to a diverse range of potential therapeutic agents. We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step procedure, and provide expert insights into optimizing critical reaction parameters.
Reaction Principle: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle involving a palladium center that oscillates between the Pd(0) and Pd(II) oxidation states. Understanding this mechanism is crucial for rational troubleshooting and optimization.
The generally accepted mechanism proceeds through three primary stages:
-
Oxidative Addition: The cycle begins with the active, low-coordinate Pd(0) complex reacting with the aryl bromide. The palladium atom inserts itself into the carbon-bromine bond, forming a new Pd(II) complex.[3][4][5] This step is often the rate-determining step of the entire cycle.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the electron-deficient palladium center. In the presence of a stoichiometric amount of base, the amine is deprotonated to form a more nucleophilic amido species, which then displaces the halide from the palladium complex to form a palladium-amido intermediate.[1][5]
-
Reductive Elimination: This final, irreversible step involves the formation of the desired C-N bond as the product is expelled from the coordination sphere of the palladium.[2][4][5] This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are essential as they stabilize the palladium center, promote the oxidative addition, and, most critically, facilitate the final reductive elimination step, which can otherwise be a bottleneck.[1][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is designed for the coupling of this compound with a representative amine, such as morpholine. It can be adapted for other primary or secondary amines with minor modifications.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents |
| This compound | C₁₆H₂₂BrNO₂ | 356.26 | 356 mg | 1.0 | 1.0 |
| Morpholine | C₄H₉NO | 87.12 | 105 µL | 1.2 | 1.2 |
| XPhos Pd G3 Precatalyst | C₄₅H₆₄NO₃PPdS | 868.52 | 17.4 mg | 0.02 | 0.02 (2 mol%) |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 135 mg | 1.4 | 1.4 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 5 mL | - | - |
| Equipment | |||||
| 25 mL Schlenk flask or oven-dried vial with septum cap | |||||
| Magnetic stirrer and stir bar | |||||
| Heating block or oil bath | |||||
| Inert gas line (Argon or Nitrogen) | |||||
| Syringes and needles | |||||
| Glovebox (recommended) |
Step-by-Step Procedure
A. Reaction Setup (Inert Atmosphere is Critical)
-
Glassware Preparation: Thoroughly oven-dry the Schlenk flask and magnetic stir bar and allow them to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Charging Reagents: If using a glovebox, weigh and add the this compound (356 mg), XPhos Pd G3 precatalyst (17.4 mg), and sodium tert-butoxide (135 mg) directly into the flask. If not using a glovebox, add the solids to the flask and immediately purge with inert gas for several minutes. The base, NaOtBu, is highly hygroscopic and should be handled quickly.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) to the flask via syringe. Follow by adding morpholine (105 µL) via microsyringe.
-
Final Purge: Briefly purge the headspace of the flask with inert gas before sealing the vessel (either by closing the Schlenk valve or ensuring the septum is secure). If using a vial, a balloon filled with inert gas can be affixed via a needle through the septum.
B. Reaction Execution
-
Heating: Place the sealed flask in a preheated heating block or oil bath set to 100 °C.
-
Stirring: Begin vigorous magnetic stirring. The initially heterogeneous mixture should become more homogeneous as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe under a positive pressure of inert gas. A typical reaction time is 2-16 hours.
C. Work-up and Purification
-
Cooling & Quenching: Once the reaction is complete (indicated by the consumption of the starting aryl bromide), remove the flask from the heat source and allow it to cool to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate (20 mL). Filter the slurry through a short pad of Celite® to remove the palladium catalyst and inorganic salts.[7] Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel and wash with water (20 mL) and then with saturated brine (20 mL) to remove residual base and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 30%) is typically effective for eluting the desired product. Combine the pure fractions and remove the solvent in vacuo to yield the final product.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Scientific Insights and Optimization
-
The "Why" Behind the Reagent Choices:
-
Precatalyst: We selected a third-generation (G3) Buchwald precatalyst (XPhos Pd G3). These are air- and moisture-stable complexes that conveniently generate the active LPd(0) species in situ. This enhances reproducibility and simplifies handling compared to using separate Pd sources and ligands.
-
Ligand (XPhos): The XPhos ligand is a bulky dialkylbiaryl phosphine. Its steric hindrance promotes the crucial reductive elimination step and prevents catalyst decomposition, making it highly effective for coupling a wide range of amines, including secondary cyclic amines like piperidine derivatives.[6]
-
Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in this reaction.[8] Its strength facilitates the deprotonation of a wide variety of amines. For substrates with base-sensitive functional groups (e.g., esters), weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.[4][9]
-
Solvent (Toluene): Anhydrous, non-coordinating aromatic solvents like toluene or ethereal solvents like dioxane are standard.[2][9] It is critical to use degassed solvents to prevent oxidation of the Pd(0) catalyst, which would halt the catalytic cycle. Chlorinated solvents and coordinating solvents like acetonitrile should be avoided as they can inhibit the catalyst.[9]
-
-
Troubleshooting Common Issues:
-
Low or No Conversion: This is often due to catalyst deactivation. Ensure all reagents are anhydrous and the reaction was maintained under a strictly inert atmosphere. Consider increasing the catalyst loading slightly (e.g., to 3 mol%) or screening a different ligand/base combination.
-
Hydrodehalogenation: Formation of the debrominated starting material is a common side reaction.[1] This can sometimes be suppressed by using a different base or solvent, or by lowering the reaction temperature.
-
Multiple Arylations: When using primary amines or symmetrical diamines, double arylation can be a problem.[10] Using the amine as the limiting reagent or employing a bulkier ligand can often favor monoarylation.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are mandatory at all times.
-
Handling Reagents:
-
Palladium Precatalyst: Palladium compounds are heavy metals and should be handled with care to avoid inhalation of dust or skin contact.
-
Sodium tert-butoxide: A strong, corrosive base that reacts violently with water. Handle only in an inert, dry environment (glovebox or under inert gas stream).
-
Toluene: A flammable and volatile solvent with potential reproductive toxicity. All operations must be conducted in a well-ventilated chemical fume hood.
-
Phosphine Ligands (if used separately): Many phosphine ligands are air-sensitive and toxic. Handle under an inert atmosphere.
-
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal waste, according to institutional and local regulations.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for modern synthetic chemistry. By employing stable palladium precatalysts, appropriate bulky phosphine ligands, and carefully controlled anhydrous conditions, the C-N coupling of complex substrates like this compound can be achieved with high efficiency and predictability. This protocol provides a reliable foundation for researchers and drug development professionals to synthesize novel aryl amine scaffolds critical to the advancement of medicinal chemistry.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. research.rug.nl [research.rug.nl]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. reddit.com [reddit.com]
Introduction: The Central Role of Kinases and Their Inhibition
An in-depth guide to the synthesis of kinase inhibitors, providing detailed application notes and protocols for researchers, scientists, and drug development professionals.
Protein kinases are a family of enzymes that are fundamental to cellular signal transduction. They catalyze the transfer of a phosphate group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins. This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] Given their central role, it is unsurprising that dysregulated kinase activity, through mutation or overexpression, is a hallmark of many diseases, most notably cancer.[2][3] This has made kinases one of the most intensely pursued classes of drug targets in the 21st century.[4][5][6]
Small-molecule kinase inhibitors (SMKIs) have emerged as a highly successful class of targeted therapeutics.[5][7] These drugs are typically designed to compete with ATP for binding to the kinase's active site, thereby blocking the phosphorylation cascade that drives aberrant cell behavior.[1][5] The development of the first FDA-approved tyrosine kinase inhibitor, Imatinib, in 2001 for chronic myeloid leukemia, revolutionized cancer treatment and paved the way for a multitude of other SMKIs.[3]
This guide provides an in-depth exploration of the synthetic chemistry underpinning the creation of these vital medicines. It details the strategic considerations, common synthetic routes for prominent FDA-approved inhibitors, and the essential protocols for purification, characterization, and biological validation.
The Medicinal Chemist's Blueprint: Core Scaffolds & Structure-Activity Relationships (SAR)
The design of a potent and selective kinase inhibitor is a meticulous process guided by the principles of Structure-Activity Relationship (SAR). SAR analysis aims to convert observations from biological testing into a coherent understanding of how a molecule's structure relates to its activity, guiding the synthesis of improved compounds.[8]
Most kinase inhibitors are ATP-competitive, meaning they target the highly conserved ATP-binding pocket of the kinase domain.[5][9] Successful inhibitors typically feature a core heterocyclic scaffold that mimics the adenine ring of ATP and forms critical hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-terminal lobes of the catalytic domain.[9]
Key Privileged Scaffolds:
-
Quinazoline: This is a cornerstone scaffold in kinase inhibitor design, renowned for its ability to form one or more hydrogen bonds with the kinase hinge.[5][9] Many successful drugs, including Gefitinib, Lapatinib, and Erlotinib, are built upon this framework.[]
-
Pyrimidine: As seen in the structure of Imatinib, the pyrimidine ring is another effective ATP mimetic.[11]
-
4-Phenoxypyridine: This scaffold has been successfully employed in the development of c-Met kinase inhibitors.[9][12]
Beyond hinge binding, SAR studies focus on optimizing interactions with adjacent hydrophobic pockets and solvent-exposed regions to enhance potency and, crucially, selectivity.[8][9] Achieving selectivity is a major challenge due to the high conservation of the ATP-binding site across the human kinome.[13] Medicinal chemists systematically modify peripheral functional groups to exploit subtle differences between the active sites of various kinases, thereby minimizing off-target effects.
Caption: General pharmacophore model for a Type I kinase inhibitor.
Synthetic Blueprints: Case Studies of FDA-Approved Kinase Inhibitors
The synthesis of a kinase inhibitor is a multi-step endeavor requiring careful planning and execution. The following sections provide representative synthetic routes and protocols for three landmark kinase inhibitors.
Case Study: Gefitinib (Iressa®)
Gefitinib is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used as a first-line treatment for non-small-cell lung cancer (NSCLC) patients with specific EGFR mutations.[14] Its structure is based on a 4-anilinoquinazoline core.
A practical, multi-gram scale synthesis can be achieved in four steps from a commercially available quinazolone starting material.[15] This route avoids harsh reagents and complex work-ups.
References
- 1. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brimr.org [brimr.org]
- 3. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Challenges and innovative solutions for kinase inhibitor discovery in immunology - American Chemical Society [acs.digitellinc.com]
- 14. thieme-connect.de [thieme-connect.de]
- 15. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Deprotection of the Boc Group from 1-N-Boc-4-(4-Bromophenyl)piperidine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Boc Deprotection in Synthesis
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry.[1][2] Its popularity stems from its stability under a wide range of nucleophilic and basic conditions, as well as its facile and clean removal under acidic conditions.[3][4] The substrate in focus, 1-N-Boc-4-(4-bromophenyl)piperidine, is a valuable building block in drug discovery, with the 4-arylpiperidine motif present in numerous biologically active compounds.
The deprotection of this intermediate to yield 4-(4-bromophenyl)piperidine is a critical step in many synthetic routes. The choice of deprotection protocol is paramount, as it must be efficient and high-yielding while minimizing side-product formation and being compatible with other functionalities in the molecule. This guide provides detailed, field-proven protocols for the acidic removal of the Boc group from this compound, explains the mechanistic rationale behind the chosen conditions, and offers insights into reaction monitoring and work-up procedures.
Mechanistic Insight: Acid-Catalyzed Boc Cleavage
The removal of the Boc group under acidic conditions proceeds through a well-established E1 elimination mechanism.[5][6] This process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8] This protonation renders the carbamate more susceptible to cleavage, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[1][5] The newly liberated amine is then typically protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.[6]
A critical consideration in this mechanism is the generation of the reactive tert-butyl cation.[9] This electrophilic species can potentially alkylate nucleophilic sites on the substrate or product, particularly electron-rich aromatic rings. While the bromophenyl group in the target substrate is relatively deactivated, the use of cation scavengers can be a prudent measure in more complex systems to prevent unwanted side reactions.[9]
Diagram 1: Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed E1 mechanism for Boc group removal.
Recommended Deprotection Protocols
Two primary methods are presented, utilizing trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in 1,4-dioxane. Both are highly effective, with the choice often depending on the desired salt form of the final product and compatibility with downstream processing.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is arguably the most common and robust method for Boc deprotection. TFA is a strong acid that readily cleaves the Boc group, and DCM is an excellent solvent for the starting material and the intermediate species.
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Begin stirring the solution at room temperature (20-25 °C). For sensitive substrates, the solution can be cooled to 0 °C in an ice bath before adding the acid.[6]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirring solution. A common and effective mixture is 20-50% TFA in DCM (v/v).[10] The reaction is often accompanied by the evolution of carbon dioxide gas, so ensure the system is not sealed.[2][5]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To prepare a TLC sample, withdraw a small aliquot, quench it with saturated NaHCO₃ solution, and extract with ethyl acetate. Spot against the starting material. The reaction is typically complete within 30 minutes to 2 hours at room temperature.[8]
-
Work-up (Aqueous):
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[6]
-
Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or DCM.
-
Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate until the cessation of CO₂ evolution.[8]
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the free amine, 4-(4-bromophenyl)piperidine.
-
-
Work-up (Anhydrous/Salt Isolation):
-
If the trifluoroacetate salt is desired, concentrate the reaction mixture to dryness.
-
Add cold diethyl ether to the residue to precipitate the salt.[6]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane
Using a solution of 4M HCl in 1,4-dioxane is another highly effective and widely used method.[11][12] It has the advantage of directly producing the hydrochloride salt of the amine, which is often a stable, crystalline solid that is convenient for storage and handling. This method is particularly noted for its efficiency, with reactions often completing in under 30 minutes.[12][13]
Materials and Reagents:
-
This compound
-
4M HCl in 1,4-dioxane solution
-
Diethyl ether, anhydrous
-
Standard laboratory glassware, including a round-bottom flask and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask containing this compound (1.0 eq), add the 4M HCl in 1,4-dioxane solution (5-10 eq of HCl). The starting material may dissolve completely or form a slurry.
-
Reaction: Stir the mixture at room temperature. The deprotected product, 4-(4-bromophenyl)piperidine hydrochloride, will often precipitate out of the solution as a white solid.[8]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS as described in Protocol 1. Reactions are typically very fast, often completing within 15-60 minutes.[12][14]
-
Product Isolation:
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to ensure complete precipitation of the hydrochloride salt.
-
Stir the resulting slurry for 15-30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with diethyl ether to remove any residual dioxane and non-polar impurities.
-
Dry the solid under high vacuum to obtain the pure 4-(4-bromophenyl)piperidine hydrochloride.
-
Data Summary and Comparison
| Parameter | Protocol 1: TFA/DCM | Protocol 2: 4M HCl/Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Typical Reaction Time | 30 min - 2 hours | 15 min - 1 hour[8][12] |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Product Form | Free Base (after work-up) or TFA Salt | Hydrochloride Salt |
| Work-up Complexity | Higher (requires aqueous neutralization) | Lower (precipitation and filtration) |
| Key Advantage | Provides the free base directly. | Direct isolation of a stable HCl salt. |
| Considerations | TFA is corrosive and requires careful handling. | Dioxane is a peroxide-former and a suspected carcinogen.[15] |
Experimental Workflow and Decision Making
Choosing the appropriate protocol depends on the desired outcome and subsequent synthetic steps.
Diagram 2: Decision Workflow for Boc Deprotection
Caption: Decision tree for selecting a Boc deprotection protocol.
Safety and Handling Precautions
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that can cause severe skin and eye burns and is harmful if inhaled.[16][17] Always handle TFA in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[18] Ensure an eyewash station and safety shower are readily accessible.
-
4M HCl in 1,4-Dioxane: This reagent is corrosive and toxic. Hydrochloric acid can cause severe burns, and 1,4-dioxane is a flammable liquid, a suspected carcinogen, and can form explosive peroxides upon storage.[15] Handle in a chemical fume hood with appropriate PPE. Store the reagent bottle tightly sealed and away from heat and light.
Troubleshooting
-
Incomplete Reaction: If monitoring shows significant starting material remaining, consider increasing the reaction time, temperature (to ~40 °C), or the equivalents of acid.[6] Ensure reagents are of good quality and anhydrous where specified.
-
Side Product Formation: If byproducts are observed (e.g., from t-butylation), consider running the reaction at a lower temperature (0 °C) or adding a cation scavenger like triethylsilane (TES) or anisole to the reaction mixture.
-
Difficulty in Product Isolation: If the free amine product is highly water-soluble, extraction can be difficult. In such cases, isolation as the hydrochloride salt is preferable. If the hydrochloride salt is oily or fails to precipitate, try triturating the concentrated residue with different solvent systems (e.g., ether/hexane, DCM/ether).
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. mcours.net [mcours.net]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. peptide.com [peptide.com]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. heteroletters.org [heteroletters.org]
- 15. solumetrics.co.uk [solumetrics.co.uk]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. fishersci.com [fishersci.com]
- 18. carlroth.com [carlroth.com]
Application Note: 4-Formylphenylboronic Acid as a Versatile Building Block in Organic Synthesis
Abstract
Bifunctional molecules are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures with efficiency and precision.[1][2] Among these, 4-Formylphenylboronic acid (4-FPBA) has emerged as an exceptionally versatile building block due to the orthogonal reactivity of its formyl and boronic acid moieties.[3][4] This unique combination allows for a wide spectrum of chemical transformations, including palladium-catalyzed cross-coupling reactions and various aldehyde chemistries.[3] This guide provides researchers, scientists, and drug development professionals with an in-depth look at the applications of 4-FPBA, complete with detailed mechanistic insights and field-proven protocols for its use in Suzuki-Miyaura coupling and reductive amination. We further explore sequential functionalization strategies that leverage its bifunctionality for convergent synthesis.
Introduction to 4-Formylphenylboronic Acid (4-FPBA)
4-Formylphenylboronic acid is an organoboron compound featuring both an aldehyde (formyl) group and a boronic acid group attached to a benzene ring.[3][4] This bifunctional nature is the key to its utility, allowing chemists to perform selective and sequential reactions.[5]
-
The Boronic Acid Group: This functionality is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, particularly for creating biaryl systems.[3][6]
-
The Formyl (Aldehyde) Group: This group is a gateway to a vast array of classical organic transformations, including Wittig reactions, reductive aminations, condensations, and oxidations.[3]
This dual reactivity makes 4-FPBA an invaluable intermediate in the synthesis of pharmaceuticals (e.g., Telmisartan), agrochemicals, and advanced materials like those used in organic light-emitting diodes (OLEDs).[3][7]
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of 4-FPBA. Boronic acids can be susceptible to dehydration to form boroxines and require careful handling.
| Property | Value |
| CAS Number | 87199-17-5 |
| Molecular Formula | C₇H₇BO₃ |
| Molecular Weight | 149.94 g/mol |
| Appearance | White to off-white or yellowish powder |
| Melting Point | 250-260 °C (decomposes) |
| Solubility | Soluble in methanol, ethanol, THF, and aqueous base. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |
Application I: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating C(sp²)-C(sp²) bonds. Using 4-FPBA allows for the introduction of a formylphenyl group onto an aryl or vinyl halide/triflate, preserving the aldehyde for subsequent transformations.
Mechanism Overview
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a palladium(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde
This protocol describes the coupling of 4-FPBA with 4-iodotoluene. It is a representative procedure that can be adapted for other aryl halides.[6][8]
Materials:
-
4-Formylphenylboronic acid (1.2 equiv.)
-
4-Iodotoluene (1.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv.)
-
Toluene and Water (4:1 v/v)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Setup: To a Schlenk flask equipped with a magnetic stir bar and condenser, add 4-iodotoluene (1.0 mmol, 218 mg), 4-formylphenylboronic acid (1.2 mmol, 180 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), PPh₃ (0.08 mmol, 21 mg), and K₂CO₃ (2.5 mmol, 345 mg).
-
Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene (8 mL) and water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure biaryl product.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The aldehyde proton should be visible in the ¹H NMR spectrum around 9.9-10.1 ppm.
Application II: Transformations of the Formyl Group
The aldehyde functionality of 4-FPBA provides a second, orthogonal site for synthetic elaboration. Reductive amination is a robust and widely used method for forming C-N bonds.[9]
Reductive Amination
This reaction converts aldehydes into amines in a one-pot procedure by forming an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[10]
Caption: General workflow for a one-pot reductive amination reaction.
Protocol: Synthesis of (4-(boronophenyl))methanamine Derivative
This protocol details the reductive amination of 4-FPBA with morpholine, demonstrating the synthesis of a tertiary amine while keeping the boronic acid group intact for potential subsequent reactions.
Materials:
-
4-Formylphenylboronic acid (1.0 equiv.)
-
Morpholine (1.1 equiv.)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic, ~5 vol%)
Procedure:
-
Setup: To a round-bottom flask, add 4-formylphenylboronic acid (1.0 mmol, 150 mg) and dissolve/suspend it in DCM (10 mL).
-
Amine Addition: Add morpholine (1.1 mmol, 96 µL) to the mixture, followed by a few drops of glacial acetic acid to catalyze iminium ion formation.[11] Stir at room temperature for 30 minutes.
-
Reductant Addition: Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor by TLC or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir for 20 minutes.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or crystallization. The boronic acid moiety may make chromatography challenging; conversion to a pinacol ester before purification can be a useful strategy.
Application III: The Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[12][13] When applied to 4-FPBA, it allows the conversion of the formyl group into a vinyl group, producing a styrenylboronic acid derivative—a valuable monomer for polymer chemistry and an intermediate for further cross-coupling reactions.
Mechanism Overview
The reaction involves the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the aldehyde's carbonyl carbon.[13] This forms a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and a triphenylphosphine oxide byproduct.[14]
Protocol: Synthesis of 4-(prop-1-en-2-yl)phenylboronic acid
This protocol outlines the reaction of 4-FPBA with a non-stabilized ylide, which typically favors the formation of (Z)-alkenes, although selectivity can vary.[12]
Materials:
-
(Ethyl)triphenylphosphonium bromide (1.1 equiv.)
-
Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi) (1.1 equiv.)
-
4-Formylphenylboronic acid (1.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous, inert atmosphere reactions.
Procedure:
-
Ylide Generation: In a flame-dried Schlenk flask under an inert atmosphere, suspend (ethyl)triphenylphosphonium bromide (1.1 mmol, 408 mg) in anhydrous THF (10 mL). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add KOtBu (1.1 mmol, 123 mg) or n-BuLi (1.1 mmol of a 1.6M solution in hexanes, 0.69 mL). Stir the resulting deep red/orange mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Aldehyde Addition: Dissolve 4-formylphenylboronic acid (1.0 mmol, 150 mg) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The disappearance of the ylide's color is a good indicator of reaction progress. Monitor by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) (10 mL).
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent (like hexanes/ether) or by column chromatography.
Sequential Functionalization Strategies
The true power of 4-FPBA lies in its capacity for sequential, multi-step syntheses where each functional group is addressed in a separate step. This allows for the convergent assembly of complex molecules.
Caption: Divergent/convergent synthetic pathways using 4-FPBA.
-
Path A (Suzuki First): This is often the preferred route. The Suzuki coupling is performed first, and the resulting biaryl aldehyde is then subjected to a reductive amination, Wittig, or other aldehyde-specific reaction. This avoids potential complications of the amine or other newly installed groups interfering with the palladium catalyst.
-
Path B (Aldehyde First): In this strategy, the formyl group is modified first. This can be advantageous if the desired aryl halide for the Suzuki coupling is sensitive to the conditions of the aldehyde modification step. However, one must ensure that the functional group introduced (e.g., a basic amine) does not inhibit the subsequent Suzuki coupling. Protection of the new group may be necessary.
The choice between these pathways depends on the specific substrates and the compatibility of the functional groups with the planned reaction conditions.
Conclusion
4-Formylphenylboronic acid is a powerful and versatile bifunctional building block that provides synthetic chemists with a reliable platform for constructing complex molecules.[3][5][15] Its orthogonal reactivity allows for controlled, sequential modifications, making it an ideal component for convergent synthetic strategies in drug discovery, materials science, and broader organic synthesis. The protocols and strategies outlined in this guide serve as a practical starting point for researchers looking to incorporate this valuable reagent into their synthetic programs.
References
- 1. Bifunctional reagents in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. global.oup.com [global.oup.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. curiaglobal.com [curiaglobal.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. One moment, please... [chemistrysteps.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Aldo-X Bifunctional Building Blocks for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Development of Novel Therapeutic Agents
Introduction: Charting the New Frontier of Medicine
The landscape of therapeutic development is in the midst of a transformative era. For decades, the pharmaceutical armamentarium was dominated by small molecules and biologics. While these modalities have been the bedrock of modern medicine, a new generation of therapeutic agents is emerging, poised to tackle diseases once considered "undruggable."[1] These novel therapeutic modalities, including gene and cell therapies, RNA-based drugs, and targeted protein degraders, operate on fundamentally new principles, often targeting the very genetic or transcriptional roots of a disease.[1] This guide provides an in-depth exploration of the key methodologies and strategic considerations for advancing these innovative therapies from initial concept to preclinical validation, offering a roadmap for researchers, scientists, and drug development professionals.
The power of these new modalities lies in their precision and novel mechanisms of action.[1] For instance, technologies like CRISPR-Cas9 are not only accelerating the identification and validation of new drug targets but are also being developed as therapeutic agents themselves.[2][3][4] This revolution in drug discovery necessitates a parallel evolution in the preclinical testing and validation workflows. This document will detail the critical steps in this journey, from robust target identification to the sophisticated in vitro and in vivo models that are essential for predicting clinical success.
The Preclinical Development Pathway for Novel Therapeutics
The journey of a novel therapeutic agent from a laboratory concept to a potential clinical candidate is a multi-stage process that requires rigorous scientific validation at each step. The following diagram illustrates a generalized workflow, highlighting the key decision points and experimental phases.
Caption: A generalized workflow for the preclinical development of novel therapeutic agents.
Phase 1: Target Identification and Validation in the Genomics Era
The foundation of any successful therapeutic is a well-validated target. The advent of CRISPR-Cas9 gene-editing technology has revolutionized this initial phase.[2][5] High-throughput CRISPR screens can be employed to systematically inhibit or activate every gene in the genome, allowing for the unbiased identification of genes that are critical for disease progression.[4]
Causality in Target Selection: The choice of a target is not merely about its association with a disease but understanding its causal role. CRISPR-based screens provide this functional evidence by directly linking a gene to a disease-relevant phenotype.[3] This robust validation at the outset significantly de-risks the subsequent development process.
Phase 2: Lead Discovery through High-Throughput Screening (HTS)
Once a target is validated, the next step is to identify molecules or constructs that can modulate its activity. High-throughput screening (HTS) is a cornerstone of this process, enabling the rapid testing of vast libraries of compounds.[6][7][8] HTS utilizes automation, robotics, and sensitive detection methods to conduct millions of tests in a short period.[9][10]
Designing a Robust HTS Campaign: A successful HTS campaign is built on a high-quality assay. Key considerations include:
-
Assay Format: Miniaturized formats (e.g., 384- or 1536-well plates) are standard.[10]
-
Detection Method: Choices include fluorescence, luminescence, and absorbance-based readouts.[10][11]
-
Controls: The inclusion of potent positive and negative controls is essential for quality control.[9]
-
Validation Metrics: Statistical parameters like the Z'-factor and signal-to-noise ratio are critical for assessing assay performance.[10]
Protocol: High-Throughput Screening (HTS) Cell-Based Luciferase Reporter Assay
This protocol outlines a typical cell-based HTS assay to screen for inhibitors of a specific signaling pathway.
Objective: To identify compounds that inhibit the activity of the "Pathway-X" by measuring the expression of a luciferase reporter gene.
Materials:
-
HEK293 cells stably expressing the "Pathway-X" responsive luciferase reporter construct.
-
Complete culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin).
-
Compound library dissolved in DMSO.
-
Pathway-X agonist.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
White, opaque 384-well assay plates.
-
Automated liquid handling system.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Cell Seeding: Using an automated liquid handler, dispense 5,000 cells in 20 µL of culture medium into each well of the 384-well plates.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Addition:
-
Prepare compound plates by diluting the library compounds to the desired screening concentration (e.g., 10 µM).
-
Using a pintool or acoustic dispenser, transfer 100 nL of each compound solution to the assay plates.
-
Include wells with DMSO only (negative control) and a known Pathway-X inhibitor (positive control).
-
-
Agonist Stimulation: Add 5 µL of the Pathway-X agonist at a pre-determined EC80 concentration to all wells except for the negative control wells.
-
Incubation: Incubate the plates for 6 hours at 37°C in a humidified 5% CO2 incubator.
-
Luminescence Reading:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Calculate the percent inhibition for each compound.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Phase 3: Deep Phenotypic Profiling with Advanced In Vitro Models
While HTS is excellent for initial hit identification, a deeper understanding of a compound's biological activity requires more physiologically relevant models. Traditional 2D cell cultures, while useful, often fail to recapitulate the complexity of human tissues.[12][13]
The Rise of 3D Culture and Organoids
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more accurate representation of in vivo conditions.[12][13][14] Organoids, in particular, are self-organizing 3D structures grown from stem cells that can mimic the architecture and function of human organs.[15][16] Patient-derived organoids (PDOs) are especially powerful, as they can capture the genetic and phenotypic heterogeneity of a patient's tumor, offering a platform for personalized medicine.[17][18]
Advantages of Organoids in Drug Screening:
-
High Biological Relevance: They closely mimic the in vivo physiology of the tissue of origin.[15]
-
Predictive Power: Drug responses in organoids have shown high correlation with clinical outcomes.[17]
-
Scalability: Advances in culturing methods allow for their use in high-throughput screening.[15]
| Model Type | Throughput | Biological Relevance | Cost |
| 2D Cell Lines | Very High | Low | Low |
| Spheroids | High | Medium | Medium |
| Organoids | Medium-High | High | High |
| Animal Models | Low | Very High | Very High |
Table 1: Comparison of Preclinical Models in Drug Discovery.
Protocol: Establishing and Dosing Patient-Derived Tumor Organoids
This protocol provides a generalized workflow for establishing tumor organoids from patient tissue and performing a drug sensitivity assay.
Objective: To assess the efficacy of a novel therapeutic agent on patient-derived colorectal cancer organoids.
Part A: Organoid Establishment
-
Tissue Procurement: Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions.
-
Tissue Dissociation:
-
Wash the tissue with cold PBS containing antibiotics.
-
Mince the tissue into small fragments (<1 mm³).
-
Digest the tissue fragments with a cocktail of enzymes (e.g., collagenase, dispase) for 30-60 minutes at 37°C with gentle agitation.
-
-
Crypt Isolation:
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the filtrate and resuspend the pellet in fresh medium.
-
Isolate the intestinal crypts through a series of centrifugation steps.
-
-
Embedding and Culture:
-
Resuspend the isolated crypts in Matrigel or a similar basement membrane extract.
-
Plate droplets of the Matrigel-crypt suspension into a pre-warmed 24-well plate.
-
Allow the Matrigel to solidify at 37°C for 15-20 minutes.
-
Overlay with organoid growth medium supplemented with specific growth factors (e.g., EGF, Noggin, R-spondin).
-
-
Maintenance: Replace the culture medium every 2-3 days. Passage the organoids every 7-10 days by mechanically or enzymatically dissociating them and re-plating in fresh Matrigel.
Part B: Drug Sensitivity Assay
-
Organoid Plating: Dissociate established organoids into small fragments and plate them in 384-well plates as described above.
-
Drug Treatment: After 2-3 days, add the novel therapeutic agent at various concentrations to the culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment:
-
Measure cell viability using a cell viability reagent (e.g., CellTiter-Glo® 3D).
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Generate dose-response curves and calculate the IC50 value for the therapeutic agent.
-
Phase 4: In Vivo Validation: The Whole Organism Context
In vitro models, no matter how sophisticated, cannot fully replicate the complexity of a living organism. Therefore, in vivo studies in animal models are a critical step before a drug can proceed to human clinical trials.[19][20] These studies provide essential information on a drug's efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile in a whole-body context.[20]
The Importance of Model Selection: The choice of animal model is crucial and depends on the disease and the therapeutic modality.[19] For many human-specific therapies, "humanized" mouse models, where a mouse gene is replaced with its human counterpart, are necessary to accurately assess efficacy.[21][22]
Caption: Key components of in vivo studies for novel therapeutic agents.
Integrating Pharmacokinetics and Pharmacodynamics (PK/PD)
Understanding the relationship between drug concentration (pharmacokinetics) and its effect on the body (pharmacodynamics) is fundamental to successful drug development.[23][24][25] PK/PD studies help to:
-
Optimize Dosing Regimens: Determine the dose and frequency required to achieve maximum efficacy with minimal toxicity.[23]
-
Translate Preclinical Data: Improve the translation of findings from animal models to humans.[26]
-
Inform Clinical Trial Design: Guide the selection of doses and schedules for first-in-human studies.[24]
PK/PD modeling integrates data on drug absorption, distribution, metabolism, and excretion (ADME) with measures of the drug's biological effect.[23][27] This quantitative approach allows for more informed decision-making throughout the development process.[26]
The Role of Biomarkers in Guiding Development
A biomarker is a measurable indicator of a biological state or condition.[28][29] In drug development, biomarkers are invaluable tools for:
-
Patient Selection: Identifying patients who are most likely to respond to a particular therapy.[28][30]
-
Monitoring Treatment Response: Objectively assessing whether a drug is having its intended effect.[30]
-
Safety Assessment: Detecting potential adverse effects early in development.[29]
The discovery and validation of robust biomarkers are critical for the success of novel therapeutic agents, particularly in the context of personalized medicine.[28][29][30]
Navigating the Regulatory Landscape
The development of novel therapeutics is subject to rigorous oversight by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[31][32] These agencies provide guidance on the necessary preclinical and clinical data required to demonstrate the safety and efficacy of a new drug.[32][33] Early engagement with regulatory bodies is crucial to ensure that the development program is aligned with their expectations.[34]
Conclusion: A Future of Precision Medicine
The development of novel therapeutic agents represents a paradigm shift in medicine, offering the potential to treat a wide range of diseases with unprecedented precision.[1][35][36] Success in this rapidly evolving field requires a deep understanding of the underlying biology, the application of cutting-edge technologies, and a commitment to rigorous scientific validation. By integrating advanced in vitro and in vivo models, robust PK/PD analysis, and a clear biomarker strategy, researchers can effectively navigate the complex path from discovery to the clinic, ultimately delivering transformative new therapies to patients.
References
- 1. Emerging Modalities in Therapeutics: A Comprehensive Guide to the Future of Drug Discovery | Drug Discovery News [drugdiscoverynews.com]
- 2. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. tecan.com [tecan.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 8. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 9. High-throughput screening - Wikipedia [en.wikipedia.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. bioivt.com [bioivt.com]
- 12. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The in vitro models driving drug development [rouken.bio]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Novel organoid model in drug screening: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank [frontiersin.org]
- 19. The Role of in-vivo Studies in Rare Disease Therapeutic Development | | Cure Rare Disease [cureraredisease.org]
- 20. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
- 22. biocytogen.com [biocytogen.com]
- 23. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 24. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 25. bioagilytix.com [bioagilytix.com]
- 26. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. blog.crownbio.com [blog.crownbio.com]
- 29. pharmasalmanac.com [pharmasalmanac.com]
- 30. bio-rad.com [bio-rad.com]
- 31. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 32. Regulatory Guidelines for New Drug Development | Auctores [auctoresonline.org]
- 33. Novel Drug Approvals at FDA | FDA [fda.gov]
- 34. Frontiers | Biomarkers in Medicines Development—From Discovery to Regulatory Qualification and Beyond [frontiersin.org]
- 35. ascpt.org [ascpt.org]
- 36. A Brief Introduction To Novel Modalities - Synexa Life Sciences [synexagroup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 1-N-Boc-4-(4-Bromophenyl)piperidine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with substrates like 1-N-Boc-4-(4-Bromophenyl)piperidine. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common challenges and maximize your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Low Yield and Reaction Failure
Q1: My Suzuki coupling reaction with this compound is giving very low to no yield. What are the most common initial factors to investigate?
A1: When facing low or no yield, a systematic review of your reaction setup and reagents is the critical first step. The most common culprits can be broadly categorized into three areas: catalyst activity, reagent quality, and reaction conditions.
-
Inactive Catalyst: The active Pd(0) species is the engine of your reaction. If it fails to form from your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) or is deactivated, the catalytic cycle will not proceed.[1] Ensure your reaction is rigorously degassed to prevent oxygen from oxidizing and deactivating the Pd(0) catalyst.[1][2]
-
Poor Reagent Quality: The stability of your boronic acid or boronate ester is paramount. These reagents can degrade over time, especially if exposed to air or moisture.[3] Additionally, ensure your solvents are anhydrous and your base is of high purity.
-
Suboptimal Reaction Conditions: Suzuki couplings are sensitive to the interplay between the base, solvent, and temperature. An incorrect combination can halt the reaction entirely.[1] For instance, the base may not be strong enough or soluble enough to activate the boronic acid for the crucial transmetalation step.[1][4]
Q2: I suspect my palladium catalyst is the issue. How do I choose the right catalyst and ligand for this specific substrate?
A2: Your substrate, this compound, is an aryl bromide. While generally reactive, the choice of catalyst and ligand system is crucial, especially if your coupling partner (the boronic acid) is sterically hindered.[5][6][7]
-
For Standard Couplings: A reliable starting point is a Pd(II) precatalyst with a phosphine ligand. Catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are often effective.[1]
-
For Challenging or Sterically Hindered Couplings: If you observe low conversion, switching to a more electron-rich and bulky ligand can facilitate the oxidative addition step, which is often rate-limiting.[1] Buchwald ligands, such as SPhos or XPhos, are excellent choices for these scenarios.[1] N-heterocyclic carbene (NHC) ligands have also shown great success with sterically demanding substrates.[6]
Below is a decision workflow for catalyst selection:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of 1-N-Boc-4-(4-Bromophenyl)piperidine
Introduction: The Critical Role of Purity
1-N-Boc-4-(4-bromophenyl)piperidine is a pivotal intermediate in the synthesis of various pharmacologically active molecules and research compounds.[1] The structural integrity and purity of this precursor are paramount, as impurities can lead to unwanted side reactions, decreased yields in subsequent steps, and complications in the biological assessment of the final compounds. This guide provides in-depth troubleshooting advice and standardized protocols to address common challenges encountered during the purification of this crucial building block.
Troubleshooting Guide: From Crude to Pure
This section addresses specific experimental issues in a direct question-and-answer format, providing both the underlying cause and a validated solution.
Question 1: My final product is a viscous oil or waxy solid, but literature reports it as a solid. What should I do?
Answer: This is a common issue often caused by residual solvents or the presence of minor impurities that inhibit crystallization.[2]
-
Causality: Even small amounts of solvent can act as a plasticizer, preventing the formation of a stable crystal lattice. Similarly, structurally similar impurities can disrupt the ordered packing required for crystallization.
-
Solution Workflow:
-
High-Vacuum Drying: Ensure the material is dried under a high vacuum (e.g., <1 mmHg) for several hours, possibly with gentle heating (e.g., 30-40°C), to remove any residual volatile solvents.
-
Trituration: If drying is insufficient, trituration is highly effective. Add a non-polar solvent in which the product is poorly soluble, such as n-hexane or pentane.[2] Stir the oily mixture vigorously. The desired product should solidify as the impurities are washed away into the solvent. Isolate the resulting solid by filtration.
-
Solvent/Anti-Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a non-polar anti-solvent (like n-hexane) with stirring until the solution becomes persistently cloudy.[2] Allow it to stand, which often induces precipitation or crystallization. Cool the mixture to maximize recovery.
-
Question 2: I'm observing significant loss of the N-Boc protecting group during column chromatography. Why is this happening and how can I prevent it?
Answer: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[2][3] The issue almost certainly stems from exposure to acid, either during the workup or from the chromatography stationary phase itself.
-
Causality: Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the cleavage of the Boc group, especially with prolonged contact time during a slow column run.[4] Any acidic washes (e.g., 1M HCl) during the preliminary workup can also cause partial or complete deprotection.[2]
-
Preventative Measures:
-
Avoid Acidic Workup: If an acid wash is necessary to remove basic impurities, use it cautiously, keep the contact time minimal, and immediately follow with a bicarbonate or carbonate wash to neutralize.
-
Neutralize the Mobile Phase: Add a small amount of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to your mobile phase (typically 0.1-1% v/v).[5][6][7] This neutralizes the acidic sites on the silica gel, preventing on-column deprotection.
-
Use Neutralized Silica: For highly sensitive substrates, you can pre-treat the silica gel by washing it with a solvent mixture containing 1-2% triethylamine before packing the column.
-
Question 3: My spots are tailing or streaking on the TLC plate, and the separation on the column is poor.
Answer: Tailing is characteristic of strong, undesirable interactions between your compound and the stationary phase, which is common for basic compounds like piperidine derivatives on acidic silica gel.
-
Causality: The nitrogen atom in the piperidine ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-ideal equilibrium during elution, causing the spot to streak or "tail."
-
Solution:
-
Incorporate a Basic Modifier: As with preventing Boc deprotection, adding 0.1-1% triethylamine to your TLC and column chromatography mobile phase is the most effective solution.[7] The TEA competes with your product for the acidic sites on the silica, leading to sharper spots and improved separation.
-
Consider an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral alumina. However, be aware that the elution order of compounds may change.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile depends heavily on the synthetic route. Common impurities may include unreacted starting materials (e.g., 4-(4-bromophenyl)piperidine or di-tert-butyl dicarbonate), reagents from the workup, and reaction byproducts.[2][8] Always analyze a sample of your crude material by TLC or LC-MS to anticipate the separation challenge.
Q2: Should I use column chromatography or recrystallization to purify my product?
This decision depends on the purity of your crude material. The following decision tree provides a general guideline:
Caption: Decision workflow for selecting a purification method.
Q3: How do I select the optimal mobile phase for flash column chromatography?
The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.35 for the target compound on a TLC plate.[2][4]
-
Screening Process:
-
Start with a non-polar solvent system, such as 95:5 Hexanes:Ethyl Acetate.
-
Run TLC plates, gradually increasing the polarity (e.g., 90:10, 80:20, 70:30 Hexanes:EtOAc) until the desired Rf is achieved.
-
Remember to add 0.1-1% triethylamine to the screening solvents to mimic the column conditions and prevent tailing.[6][7]
-
Q4: What is a good starting point for recrystallizing this compound?
A two-solvent system is often effective for recrystallization when a single ideal solvent cannot be found.[9]
-
Principle: The compound should be highly soluble in the "solvent" and poorly soluble in the "anti-solvent."[9]
-
Recommended System: A good starting point is a Dichloromethane/n-Heptane or Ethyl Acetate/Hexanes system.
-
Dissolve the crude solid in the minimum amount of the hot "solvent" (e.g., ethyl acetate).
-
If any insoluble impurities are present, perform a hot filtration.
-
Slowly add the "anti-solvent" (e.g., hexanes) to the hot solution until persistent turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to promote the formation of large, pure crystals.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for purifying crude material where TLC analysis shows multiple, separable impurities.
Caption: Standard workflow for flash column chromatography.
Typical Purification Parameters
| Parameter | Recommended Condition/Material | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel, 230-400 mesh | Standard adsorbent for compounds of intermediate polarity, providing good resolution.[10] |
| Mobile Phase | Hexanes / Ethyl Acetate (+0.5% Triethylamine) | Excellent solvent system for separating moderately polar compounds; TEA prevents tailing.[5][11] |
| Elution Mode | Gradient (e.g., 5% to 30% EtOAc in Hexanes) | Allows for efficient removal of both non-polar and more polar impurities.[11] |
| Adsorbent Ratio | 30:1 to 50:1 (Silica:Crude Product by weight) | A higher ratio is used for more difficult separations.[4] |
| Expected Purity | >98% | Achievable with careful monitoring and fraction collection.[10] |
Protocol 2: Recrystallization
This protocol is ideal for crude material that is already >90% pure.
-
Solvent Selection: In a test tube, dissolve ~50 mg of crude product in a minimal volume of a hot solvent (e.g., isopropanol, ethyl acetate). Allow to cool to room temperature, then place in an ice bath. A good solvent will show poor solubility at low temperatures, resulting in crystal formation.[9]
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a gentle boil until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
References
- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC deprotection [ms.bzchemicals.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. rsc.org [rsc.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-N-BOC-4-BROMOPIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
How to improve the reaction rate of Suzuki coupling for hindered substrates
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically when dealing with sterically hindered substrates. Steric congestion around the coupling partners can dramatically decrease reaction rates and yields by impeding key steps in the catalytic cycle. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these synthetic hurdles.
Troubleshooting Guide: Addressing Common Issues with Hindered Substrates
This section addresses specific experimental failures and suboptimal results in a direct question-and-answer format.
Q1: My Suzuki reaction with a di-ortho-substituted aryl halide and a hindered boronic acid is showing low to no conversion. What are the first and most critical parameters I should investigate?
A1: This is a classic challenge in cross-coupling chemistry. When facing low or no yield with sterically demanding substrates, the issue almost always lies in the inability of the catalytic system to overcome the high activation energies for oxidative addition and/or reductive elimination. A systematic evaluation of your reaction components is the most effective approach.
-
Evaluate the Ligand-Catalyst System: This is the single most critical factor. Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective for hindered substrates.[1] The key is to switch to a ligand that promotes the formation of a highly reactive, monoligated 14-electron palladium(0) species.[1]
-
Recommended Ligands: Your first choice should be from the class of bulky, electron-rich biaryl phosphine ligands, commonly known as Buchwald ligands . Ligands like XPhos , SPhos , and RuPhos are excellent starting points for coupling hindered aryl chlorides and forming tri-ortho-substituted biaryls.[1][2] For extremely challenging couplings, such as the synthesis of tetra-ortho-substituted biaryls, more specialized ligands like AntPhos or BI-DIME have demonstrated superior performance.[1][3]
-
Alternative Ligands: N-Heterocyclic Carbenes (NHCs) are another class of highly effective ligands. They are strong σ-donors and their steric bulk can be tuned to enhance catalytic activity and stability, even allowing some reactions to proceed at room temperature.[1][4][5][6]
-
-
Re-evaluate the Base and Solvent: The base is not merely a spectator; it is crucial for activating the boronic acid in the transmetalation step.[7] Its effectiveness is highly dependent on the solvent.
-
Bases: For hindered couplings, a strong, non-nucleophilic base is often required. Finely powdered potassium phosphate (K₃PO₄) is a robust and reliable choice.[1][7][8] For particularly unreactive substrates like aryl chlorides, stronger bases such as potassium tert-butoxide (t-BuOK) may be necessary.[1][4]
-
Solvents: Anhydrous, aprotic solvents are generally preferred. Toluene , dioxane , and THF are common choices.[1][4][9] If the reaction remains sluggish, switching to a higher-boiling solvent like xylenes can allow for higher reaction temperatures (110-140 °C), which may be required to overcome the steric barrier.[1]
-
-
Increase Reaction Temperature: Steric hindrance increases the activation energy of the reaction. If you are running the reaction at a moderate temperature (e.g., 80 °C), a significant rate increase can often be achieved by raising the temperature to 100-120 °C.[1] Microwave irradiation is also a powerful tool for rapidly heating the reaction and accelerating slow transformations.[4][10]
Below is a workflow to guide your troubleshooting process.
Q2: I am observing significant side products, primarily homocoupling of my boronic acid and protodeboronation. How can I minimize these?
A2: These are two of the most common side reactions in Suzuki couplings, and their prevalence can be exacerbated by the harsher conditions often required for hindered substrates.
-
Homocoupling: This side reaction, which forms a dimer of your boronic acid, is typically caused by the presence of oxygen. Oxygen can oxidize the Pd(0) active catalyst and facilitate the unwanted homocoupling pathway.
-
Solution: Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[7] This involves using flame-dried glassware, properly purging the vessel, and using degassed solvents.[8][11] Add the palladium catalyst only after the reaction mixture has been thoroughly deoxygenated.[7]
-
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your nucleophile. It is often promoted by the presence of water, particularly under basic conditions.[7][11]
-
Solution: Use anhydrous reagents and solvents where possible.[7] If protodeboronation is a persistent issue, consider converting your boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester .[7] These are generally more robust and less susceptible to premature decomposition.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about optimizing Suzuki couplings for hindered substrates.
Q1: Why are bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) so effective for sterically hindered substrates?
A1: The success of ligands like XPhos and SPhos lies in their ability to address the two slowest steps in the catalytic cycle for hindered substrates: oxidative addition and reductive elimination.[1]
-
Promoting the Active Catalyst: These ligands are so bulky that they favor the formation of a monoligated "L-Pd(0)" complex. This 14-electron species is highly reactive and less sterically encumbered than a bis-ligated complex, making it much more efficient at undergoing oxidative addition with a hindered aryl halide.[1]
-
Facilitating Reductive Elimination: The final, product-forming step, reductive elimination, is also notoriously difficult for hindered substrates. The steric bulk of the ligand creates a congested environment around the palladium center, which promotes the reductive elimination of the newly formed biaryl product to relieve that steric strain. The electron-donating nature of these phosphines also increases electron density on the palladium, which further accelerates this step.
The diagram below illustrates the key steps impacted by steric hindrance.
Q2: Which palladium precatalyst should I use? Does it matter?
A2: Yes, the choice of precatalyst can be important, especially for reproducibility and reaction efficiency. While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective when combined with a suitable ligand, they require an in situ reduction to the active Pd(0) species, which can sometimes be inefficient or lead to the formation of inactive palladium black.
For challenging couplings, using modern precatalysts is highly recommended. Buchwald's "G3" or "G4" precatalysts (e.g., XPhos Pd G3) are air-stable, well-defined complexes that rapidly and quantitatively generate the active L-Pd(0) species upon addition of a base. This leads to more reliable and reproducible reaction outcomes, often with lower required catalyst loadings.[8]
Q3: Can I use nickel catalysts for these types of challenging couplings?
A3: Yes, nickel-catalyzed Suzuki-Miyaura couplings are a powerful and increasingly popular alternative to palladium.[12] Nickel is more earth-abundant and less expensive. Catalytically, nickel systems can exhibit different reactivity and may be successful where palladium catalysts fail, particularly with less reactive electrophiles like aryl chlorides or for substrates prone to certain side reactions.[13][14] The development of specialized ligands for nickel has greatly expanded its scope for coupling hindered substrates.[13]
Data & Reference Tables
Table 1: Ligand Selection Guide for Hindered Suzuki Couplings
| Ligand | Class | Structural Features | Primary Application |
| PPh₃ | Triarylphosphine | Simple, non-bulky | General purpose, not for hindered substrates.[1] |
| XPhos | Buchwald Ligand | Bulky, electron-rich biarylphosphine | Excellent for hindered aryl bromides & chlorides.[2] |
| SPhos | Buchwald Ligand | Bulky, electron-rich biarylphosphine | High reactivity, broad scope for hindered couplings.[2] |
| IPr | NHC | Bulky N-heterocyclic carbene | High thermal stability, effective for aryl chlorides.[5] |
| AntPhos | Specialized Phosphine | Phenanthrene-based ligand | Extremely hindered substrates, tetra-ortho biaryls.[3][15] |
Table 2: Common Base and Solvent Combinations
| Base | Common Solvents | Key Considerations |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Standard, moderately strong base. Often requires water.[7] |
| K₃PO₄ | Toluene, Dioxane, THF | Stronger, non-nucleophilic. Works well in anhydrous conditions.[1][7] |
| Cs₂CO₃ | Toluene, Dioxane | Strong, highly soluble base. Effective but more expensive.[7] |
| t-BuOK | Dioxane, Toluene | Very strong base. Useful for unreactive aryl chlorides.[4] |
Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a starting point for a typical reaction. Amounts should be adjusted based on the specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[8]
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[11]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[8]
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, 0.1–0.5 M concentration with respect to the limiting reagent) via syringe.[8]
-
Reaction: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100–110 °C).[8]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[7][8]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography.[8]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Bromophenyl Piperidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for palladium-catalyzed cross-coupling reactions involving bromophenyl piperidine derivatives. These substrates present unique challenges due to potential catalyst inhibition by the piperidine nitrogen and steric hindrance. This resource is designed to help you diagnose and resolve common experimental failures, moving beyond simple checklists to explain the underlying chemical principles.
Frequently Asked Questions (FAQs): Initial Diagnosis
This section addresses the most common high-level failures. Use this as a starting point to diagnose your reaction issues before proceeding to the more detailed, reaction-specific guides.
Q1: My reaction shows no product formation at all. Where do I even begin?
A complete lack of product typically points to a fundamental failure in one of the core components of the catalytic cycle.
-
Catalyst Inactivity: The most common culprit is the failure to generate or maintain the active Pd(0) catalyst. Pd(II) precatalysts (like Pd(OAc)₂, PdCl₂(dppf)) require reduction to Pd(0) to enter the catalytic cycle.[1] If this reduction fails or if the generated Pd(0) is immediately oxidized by atmospheric oxygen, no reaction will occur. Ensure your reaction is rigorously degassed.
-
Reagent Integrity:
-
Organoboron Reagents (Suzuki): Boronic acids can degrade on the shelf, especially if they are not pure, leading to dehydration (forming boroxines) or protodeboronation.[2] Verify the integrity of your boronic acid or consider using more stable alternatives like MIDA boronates or potassium trifluoroborates.[3]
-
Organotin Reagents (Stille): While generally more stable than boronic acids, ensure your stannane hasn't degraded and is of high purity.[4]
-
-
Failed Oxidative Addition: The first crucial step, oxidative addition of the aryl bromide to the Pd(0) center, can be sluggish.[5] This is often the rate-determining step. If your bromophenyl piperidine is particularly electron-rich due to other substituents, oxidative addition will be slower.[6] This requires a more electron-rich, sterically bulky phosphine ligand (e.g., a Buchwald-type biarylphosphine or cataCXium® A) to promote the reaction.
Q2: I'm getting some product, but the yield is consistently low (<30%). What are the likely causes?
Low yields suggest the reaction is proceeding but is either inefficient or being hampered by a competing process.
-
Catalyst Inhibition by Piperidine: This is the most specific challenge for this substrate class. The lone pair on the piperidine nitrogen can coordinate to the palladium center, forming a stable, off-cycle complex that effectively sequesters the catalyst.[7] This is especially problematic with N-H piperidines.
-
Solution 1: N-Protection. Protecting the piperidine nitrogen with a Boc or Cbz group temporarily removes the coordinating lone pair, often dramatically improving yields.
-
Solution 2: Use of Additives. In some cases, adding a Lewis acid that can preferentially coordinate to the piperidine (e.g., ZnCl₂) can be effective, although this can complicate the reaction.
-
Solution 3: Ligand Choice. Highly bulky ligands can create a sterically crowded environment around the palladium that disfavors coordination by the piperidine moiety.[8]
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent.[9][10] For Suzuki couplings, the base must be strong enough to activate the boronic acid for transmetalation but not so strong that it causes substrate decomposition.[3] A common issue is using an inorganic base (e.g., K₃PO₄, K₂CO₃) that has poor solubility in a purely anhydrous organic solvent. Adding a small amount of water can dramatically improve reaction rates.[6][9]
-
Premature Catalyst Decomposition: The catalyst may be initially active but degrading over the course of the reaction, leading to a stall. This often manifests as a black precipitate (palladium black). This can be caused by insufficient ligand concentration or the use of a ligand that forms an unstable complex. Using a higher ligand:palladium ratio (e.g., 2:1 for monodentate ligands) or switching to a more robust chelating ligand can help.
Q3: My reaction is messy, with multiple side products. What are they and how can I prevent them?
Side product formation indicates that undesired reaction pathways are outcompeting your desired cross-coupling.
-
Homocoupling: You may observe significant formation of biphenyl (from two aryl halides coupling) or a biaryl derived from your organometallic reagent. Homocoupling of boronic acids is often promoted by the presence of oxygen or Pd(II) species.[2] Rigorous degassing and ensuring the complete reduction of your Pd(II) precatalyst can minimize this. Homocoupling of the aryl halide can occur if the transmetalation step is slow, allowing two Pd(II)-Ar complexes to react.
-
Protodehalogenation / Protodeboronation: This is the replacement of the bromine atom or the boronic acid group with a hydrogen atom from the solvent or base. This is often a sign that the catalytic cycle is stalled after oxidative addition (for protodehalogenation) or before transmetalation (for protodeboronation). Optimizing the ligand and base can accelerate the subsequent steps and minimize this pathway.
-
β-Hydride Elimination: This is a major issue when coupling with alkyl organometallic partners that have a hydrogen atom on the beta-carbon.[11] The palladium-alkyl intermediate can eliminate to form an alkene and a palladium-hydride species, which then reductively eliminates the aryl group to give the protodehalogenated arene. Using ligands with a wide bite angle (like Xantphos) or very bulky ligands can disfavor the conformation required for β-hydride elimination.
Visual Troubleshooting Workflow
The following diagram outlines a general workflow for diagnosing a failed cross-coupling reaction.
Caption: General troubleshooting decision tree for failed cross-coupling reactions.
Detailed Troubleshooting Guides by Reaction Type
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is popular for its operational simplicity and the stability of organoboron reagents. However, failures with bromophenyl piperidines are common.
Q: My Suzuki reaction with a bromophenyl piperidine and an arylboronic acid is not working. I'm using Pd(PPh₃)₄ and K₂CO₃ in dioxane.
A: This is a classic starting point, but it's often insufficient for challenging substrates. Let's break down the potential failure points.
-
The Catalyst System (Pd(PPh₃)₄): While a workhorse, Pd(PPh₃)₄ can be sluggish for the oxidative addition of electron-rich or sterically hindered aryl bromides.[12] Furthermore, triphenylphosphine is often not electron-rich enough to promote difficult couplings.
-
Action: Switch to a more robust, modern catalyst system. Use a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Buchwald precatalyst (e.g., XPhos Pd G3) combined with a bulky, electron-rich phosphine ligand.[8][13] This combination accelerates both the oxidative addition and the reductive elimination steps.
-
-
The Base/Solvent System (K₂CO₃ in Dioxane): The key role of the base is to form the more nucleophilic boronate species [-B(OH)₃]⁻, which is essential for transmetalation.[3] K₂CO₃ is a relatively weak base and has very poor solubility in dry dioxane. The reaction is likely happening only at the solid-liquid interface, leading to extremely slow kinetics.
-
Action:
-
Add Water: Try a solvent system like dioxane/H₂O (e.g., 4:1 v/v). This will dissolve the base and accelerate the formation of the active boronate.[9]
-
Switch Base: Use a stronger, more soluble base like K₃PO₄. This base is often superior for challenging Suzuki couplings.[5]
-
Switch Solvent: Consider a more polar aprotic solvent like DMF or NMP, which can improve the solubility of the base.[14]
-
-
| Challenge Type | Recommended Pd Source | Recommended Ligand | Recommended Base/Solvent | Rationale |
| General / Unactivated | Pd(OAc)₂ (1-2 mol%) | SPhos or XPhos (1.1 eq to Pd) | K₃PO₄, Toluene/H₂O | Bulky, electron-rich ligands accelerate oxidative addition.[8][15] |
| Sterically Hindered | XPhos Pd G3 (1-2 mol%) | (None needed) | K₃PO₄, t-BuOH/H₂O | Pre-catalyst ensures efficient generation of active Pd(0). t-BuOH can accelerate reductive elimination.[11] |
| Electron-Rich Ar-Br | Pd₂(dba)₃ (1 mol%) | RuPhos or BrettPhos (2.2 eq to Pd) | Cs₂CO₃, Dioxane/H₂O | Very electron-rich ligands are needed to facilitate the difficult oxidative addition step.[6] |
2. Buchwald-Hartwig Amination
This reaction is used to form C-N bonds. With bromophenyl piperidine, the substrate itself contains an amine, which dictates the troubleshooting strategy.
Case A: Coupling the Piperidine Nitrogen with the Bromo-Aryl Moiety (Intramolecularly) This is a cyclization reaction and is highly dependent on ring strain and conformation. General troubleshooting for C-N coupling applies, focusing on strong, non-nucleophilic bases (NaOtBu, LHMDS) and specialized biarylphosphine ligands.[16]
Case B: Coupling an External Amine, with the Piperidine as a Spectator (Intermolecularly) This is the more common scenario and where significant problems arise. The piperidine nitrogen is a competing nucleophile and catalyst poison.
Q: I am trying to couple benzylamine with 4-bromophenylpiperidine, but I only recover starting material or get a complex mixture.
A: The piperidine N-H is reactive under Buchwald-Hartwig conditions and its lone pair inhibits the catalyst.
-
Protect the Piperidine Nitrogen: This is the most critical first step. The piperidine must be protected, typically with a Boc group. This removes its nucleophilicity and its ability to coordinate to the palladium.
-
Choose the Right Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[17] Weaker bases like carbonates are generally ineffective.
-
Ligand Selection: The choice of ligand is paramount. For coupling primary amines, ligands like XPhos or RuPhos are excellent starting points. They form highly active catalysts that promote the coupling of a wide range of substrates.[13][16]
-
Dissolve the bromophenyl piperidine derivative (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF.
-
Add triethylamine (TEA) (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Add Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove the amine base and excess (Boc)₂O.
-
Purify the N-Boc protected product by column chromatography. The resulting substrate is now ready for the Buchwald-Hartwig reaction.
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Catalyst System Screening
This protocol allows for the rapid testing of different reaction parameters in parallel.
-
Preparation: In an inert atmosphere (glovebox), arrange an array of reaction vials with stir bars.
-
Solids: To each vial, add the bromophenyl piperidine derivative (e.g., 0.1 mmol, 1.0 eq), the coupling partner (e.g., boronic acid, 1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), the palladium source (e.g., Pd(OAc)₂, 0.002 mmol, 2 mol%), and the ligand (e.g., SPhos, 0.0044 mmol, 4.4 mol%).
-
Solvent: Add the degassed solvent (e.g., 1.0 mL of dioxane/H₂O 4:1) to each vial.
-
Reaction: Seal the vials tightly with Teflon-lined caps, remove them from the glovebox, and place them in a heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take a small aliquot from each, dilute, and analyze by LC-MS to determine the relative conversion and identify the most promising conditions for scale-up.
Protocol 2: Rigorous Degassing using the Freeze-Pump-Thaw Method
Oxygen can kill palladium catalysts. This method is superior to simply bubbling nitrogen or argon through the solvent.[2]
-
Place your solvent or reaction mixture in a Schlenk flask sealed with a rubber septum.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the contents are completely frozen solid.
-
Pump: With the flask still in the liquid nitrogen, connect it to a high-vacuum line and evacuate for 5-10 minutes. This removes the air from the headspace above the frozen solid.
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the contents to thaw completely. You will see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).
-
Final Step: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. fiveable.me [fiveable.me]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. research.rug.nl [research.rug.nl]
Preventing dehalogenation in 1-N-Boc-4-(4-Bromophenyl)piperidine reactions
<Technical Support Center
Topic: Preventing Dehalogenation in 1-N-Boc-4-(4-Bromophenyl)piperidine Reactions
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling this compound. This versatile building block is crucial in medicinal chemistry, particularly for synthesizing compounds targeting CNS receptors and other pharmacological targets. However, its utility in palladium-catalyzed cross-coupling reactions is often hampered by a significant side reaction: dehalogenation (or hydrodehalogenation), where the bromine atom is replaced by hydrogen. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize this unwanted byproduct and maximize the yield of your desired coupled product.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is a reductive side reaction where the C-Br bond on your substrate is cleaved and replaced with a C-H bond, resulting in the formation of 1-N-Boc-4-phenylpiperidine. This is a common issue in palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1][2] The phenylpiperidine moiety is relatively electron-rich, which can make the aryl bromide susceptible to this side reaction under certain conditions. The formation of this byproduct consumes your starting material, reduces the yield of the desired product, and complicates purification.
Q2: What is the primary cause of dehalogenation in my Pd-catalyzed reaction?
A2: The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2][3] This Pd-H intermediate can be generated from several sources within your reaction mixture, including:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination if they contain β-hydrogens, or they can react with other components to generate hydride sources.
-
Solvents: Alcoholic solvents (e.g., methanol, isopropanol) or even trace amounts of water can act as hydride donors, especially at elevated temperatures.[1][4][5]
-
Reagents: The boronic acid reagent in Suzuki couplings can sometimes be a source of hydrides.
Once formed, the Ar-Pd(II)-Br intermediate can react with the hydride and undergo reductive elimination to yield the dehalogenated product (Ar-H) instead of proceeding with the desired cross-coupling pathway.[3]
Troubleshooting Guide: Minimizing Dehalogenation
This section provides actionable strategies to suppress the formation of 1-N-Boc-4-phenylpiperidine in your cross-coupling reactions.
Issue 1: Significant Dehalogenation Observed in a Suzuki Coupling
Your primary goal is to accelerate the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) so that it outcompetes the dehalogenation pathway.
Core Causal Analysis: The rate of transmetalation is often the slow step in Suzuki couplings, especially with electron-rich bromides. A sluggish transmetalation allows the Ar-Pd(II)-Br intermediate to persist, increasing the likelihood of it encountering a Pd-H species and undergoing dehalogenation.
Solutions & Methodologies:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount. Standard ligands like PPh₃ are often ineffective.[6] You need ligands that promote fast reductive elimination and stable catalyst formation.
-
Recommendation: Employ bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[6][7] These ligands stabilize the Pd(0) state and accelerate both oxidative addition and reductive elimination, minimizing the lifetime of intermediates that lead to side reactions.[7][8]
-
-
Optimize Your Base and Solvent System:
-
Bases: Avoid strong alkoxide bases if possible. Instead, use weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[2][6] These are less likely to generate hydride species.
-
Solvents: Use aprotic polar solvents such as dioxane, THF, or toluene.[2][9] If your boronic acid requires some water for solubility, use the minimum amount necessary, as excess water can promote protodeboronation and other side reactions.[6]
-
Workflow Diagram: Suzuki Coupling Decision Process
Caption: Troubleshooting workflow for Suzuki coupling dehalogenation.
Experimental Protocol: Optimized Suzuki Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and K₃PO₄ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-4 mol%).[2]
-
Solvent Addition: Add anhydrous dioxane or toluene. If necessary, add a minimal amount of degassed water (e.g., toluene/water 10:1).
-
Degassing: Ensure the mixture is thoroughly degassed by subjecting it to three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.[2]
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.
Issue 2: Dehalogenation in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is also susceptible to dehalogenation, particularly with electron-rich aryl halides.[10]
Core Causal Analysis: The strong base (typically NaOtBu) required for amine deprotonation is a primary source of Pd-H species. The reaction kinetics must favor the C-N reductive elimination over the C-H reductive elimination.
Solutions & Methodologies:
-
Use a Pre-catalyst: Use a well-defined, air-stable Pd(II) precatalyst (e.g., an XPhos or RuPhos palladacycle). These ensure a 1:1 Pd-to-ligand ratio, preventing issues from excess ligand and promoting the formation of the active monoligated Pd(0) species.[11]
-
Base and Temperature Control: While a strong base is necessary, its impact can be modulated.
-
Recommendation: Use NaOtBu or LHMDS. Add the base last, once the catalyst, ligand, and substrates are mixed.
-
Temperature: Start at a lower temperature (e.g., 80 °C) and only increase if the reaction is sluggish. Overheating can accelerate decomposition pathways that lead to dehalogenation.
-
Data Summary: Ligand and Base Effects on Dehalogenation
| Parameter | Condition | Impact on Dehalogenation | Rationale |
| Ligand | PPh₃ | High | Slow reductive elimination allows side reactions to occur. |
| XPhos, SPhos, RuPhos | Low | Bulky, electron-rich ligands accelerate reductive elimination, outcompeting dehalogenation.[6][7] | |
| NHC (e.g., IPr) | Low | Strong σ-donors form stable, highly active catalysts.[6][12] | |
| Base | NaOtBu, KOtBu | High (if not optimized) | Strong bases can be a source of hydrides.[2] |
| K₃PO₄, Cs₂CO₃ | Low | Milder, non-nucleophilic bases are less prone to generating Pd-H species.[5][6] | |
| Solvent | Alcohols (MeOH) | High | Can act as a hydride source.[1][5] |
| Aprotic (Toluene, Dioxane) | Low | Inert solvents minimize hydride formation pathways.[9] |
Issue 3: Dehalogenation in Sonogashira Coupling
The Sonogashira reaction couples aryl halides with terminal alkynes. Dehalogenation can compete with the desired C-C bond formation.
Core Causal Analysis: The amine base (e.g., Et₃N, DIPEA) used in Sonogashira reactions can be a source of Pd-H. Furthermore, catalyst decomposition at higher temperatures can lead to palladium black, which promotes reductive processes.
Solutions & Methodologies:
-
Copper Co-catalysis: While copper-free conditions exist, the use of a copper(I) co-catalyst (e.g., CuI) is often crucial.[13] It facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex, accelerating the productive cycle and minimizing dehalogenation.
-
Reaction Conditions:
-
Temperature: Run the reaction at the lowest possible temperature, ideally room temperature if the catalyst system is active enough.[14]
-
Amine Base: Use a high-purity amine base. Consider using a solvent-free system with the amine acting as both the base and solvent.
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical. Oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling) and catalyst decomposition, which indirectly favors dehalogenation.
-
Mechanism Diagram: Competing Pathways
References
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. cris.iucc.ac.il [cris.iucc.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Synthesis of 1-N-Boc-4-(4-Bromophenyl)piperidine Derivatives
Welcome to the technical support center for the synthesis and scale-up of 1-N-Boc-4-(4-bromophenyl)piperidine and its derivatives. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions to help you navigate the complexities of this synthesis, ensuring efficiency, high yield, and purity in your experiments.
The 4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, and mastering its synthesis is crucial for drug discovery and development. This guide provides in-depth, field-proven insights into the most common synthetic routes and troubleshooting strategies.
Section 1: Troubleshooting Guide for Common Synthetic Issues
The large-scale synthesis of this compound derivatives often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. Below, we address specific issues that may arise during these critical steps.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
You are attempting to synthesize this compound via a Suzuki-Miyaura coupling between 1-N-Boc-4-piperidineboronic acid pinacol ester and 1,4-dibromobenzene, but you are observing low to no yield of the desired product.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Detailed Solutions:
-
Cause A: Inactive Catalyst or Ligand Degradation
-
Explanation: The Pd(0) active species may not be forming efficiently, or the phosphine ligand could be oxidizing. The choice of ligand is critical for stabilizing the catalyst and facilitating the catalytic cycle.[1]
-
Solution:
-
Use a Pre-catalyst: Employ air-stable Pd(II) pre-catalysts like Pd(dppf)Cl₂ or those from the Buchwald ligand family (e.g., SPhos, XPhos), which are designed for challenging couplings.[2][3]
-
Degas Rigorously: Ensure all solvents and the reaction vessel are thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[4] Oxygen can lead to the formation of palladium black and degrade phosphine ligands.
-
Optimize Ligand: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition and reductive elimination.[1][2]
-
-
-
Cause B: Ineffective Boronic Acid Activation
-
Explanation: The transmetalation step in the Suzuki-Miyaura catalytic cycle requires activation of the boronic acid or ester by a base.[5] If the base is too weak, insoluble, or if conditions are anhydrous when using a boronic acid, this step will be inefficient.
-
Solution:
-
Base Selection: Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium or potassium carbonate.[6]
-
Solvent System: For boronic acids, a mixed aqueous solvent system (e.g., dioxane/water, toluene/ethanol/water) is often essential to facilitate the formation of the active boronate species.[3][7] If your substrates are sensitive to water, using a pinacol boronate ester with a non-aqueous base like potassium fluoride (KF) can be an alternative.[7]
-
-
-
Cause C: Boronic Acid/Ester Instability
-
Explanation: Boronic acids, especially heteroaromatic ones, can be prone to degradation (protodeboronation) on the shelf or under reaction conditions, particularly at elevated temperatures.[4][7]
-
Solution:
-
Check Purity: Verify the purity of your boronic acid or ester by NMR before use.
-
Use a Stoichiometric Excess: Employing a slight excess (1.1-1.2 equivalents) of the boronic acid partner can compensate for minor degradation.[8]
-
Consider Stable Alternatives: Potassium trifluoroborate salts or MIDA boronates are significantly more stable alternatives to boronic acids and can be used to improve reproducibility.[9]
-
-
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Pd₂(dba)₃ with SPhos (1-3 mol%) | XPhos Pd G3 (1-3 mol%) |
| Base | K₂CO₃ (2-3 equiv) | K₃PO₄ (2-3 equiv) | Cs₂CO₃ (2-3 equiv) |
| Solvent | Toluene/Water (4:1) | Dioxane/Water (4:1) | 2-MeTHF/Water (10:1) |
| Temperature | 80-100 °C | 90-110 °C | 80-100 °C |
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
You are attempting to synthesize a derivative by coupling 1-N-Boc-4-aminopiperidine with a substituted 4-bromophenyl compound, but you are observing significant side products like hydrodehalogenation (reduction of the aryl bromide) and biaryl formation (homocoupling).
Troubleshooting Workflow: Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for side reactions in Buchwald-Hartwig amination.
Detailed Solutions:
-
Cause A: Hydrodehalogenation
-
Explanation: This occurs when the aryl halide is reduced to an arene. It can be caused by β-hydride elimination from the palladium-amido complex, a common side reaction.[10] It can also be exacerbated by certain bases or impurities.[11]
-
Solution:
-
Ligand Choice: Use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos for secondary amines) that are designed to promote rapid reductive elimination, outcompeting side reactions.[12]
-
Maintain Inert Atmosphere: Strictly maintain an inert atmosphere to minimize sources of hydrogen that could contribute to reduction.[11]
-
-
-
Cause B: Biaryl Homocoupling
-
Explanation: The aryl halide couples with itself to form a biaryl impurity. This is more common with highly reactive aryl halides (iodides) or when the C-N reductive elimination step is slow.
-
Solution:
-
Optimize Catalyst-to-Ligand Ratio: A 1:1 to 1:2 ratio of palladium to ligand is typical. An excess of ligand can sometimes suppress homocoupling.[11]
-
Control Temperature: Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
-
-
Cause C: Base-Related Issues
-
Explanation: Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) can sometimes promote side reactions. While necessary for deprotonating the amine, their high reactivity can be problematic.[13]
-
Solution:
-
Screen Bases: While NaOt-Bu is common, consider weaker bases like K₂CO₃ or Cs₂CO₃, especially if your substrates are sensitive.[13]
-
Ensure Anhydrous Conditions: If using alkoxide bases, ensure the reaction is strictly anhydrous, as water can interfere and lead to hydroxylation of the aryl halide.[11]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which is the better synthetic route for scaling up: a Suzuki-Miyaura or Buchwald-Hartwig coupling?
Both are powerful methods for forming the key aryl-piperidine bond. The choice depends on the availability of starting materials and the specific derivative being synthesized.
-
Suzuki-Miyaura Coupling:
-
Pros: Generally tolerant of a wide range of functional groups. Boronic acids and esters are often readily available or can be synthesized.[8] The reaction byproducts are typically inorganic and easy to remove.[8]
-
Cons: Boronic acids can have stability issues.[7] The synthesis of the required piperidine boronic acid ester adds a step to the overall sequence.
-
-
Buchwald-Hartwig Amination:
-
Pros: A very direct method for forming C-N bonds.[10] A wide variety of highly efficient catalysts and ligands are commercially available.[10][12]
-
Cons: Can be sensitive to air and moisture.[14] The strong bases used can be incompatible with sensitive functional groups like esters.[12] Residual palladium removal can be a challenge in pharmaceutical applications.[15]
-
Recommendation for Scale-Up: For initial scale-up, the Buchwald-Hartwig amination is often more direct if starting from 1-N-Boc-4-aminopiperidine and an appropriate aryl bromide. However, the Suzuki-Miyaura route may offer better long-term process robustness due to the higher stability of the coupling partners (using trifluoroborates or MIDA boronates) and milder base options.[2][16]
Q2: How do I purify my final this compound product effectively on a large scale?
Purification is a critical step, especially when scaling up.
-
Aqueous Workup: After the reaction, a thorough aqueous workup is essential. Quench the reaction carefully, then wash the organic layer sequentially with water, dilute acid (e.g., 1M HCl to remove basic impurities), and brine.
-
Crystallization/Recrystallization: This is the most effective and scalable purification method for solid products. Screen various solvent systems. A common choice for this class of compounds is recrystallization from a solvent/anti-solvent system like dichloromethane/hexanes or ethyl acetate/heptane.[17]
-
Silica Gel Chromatography: While effective at the lab scale, column chromatography is less desirable for large-scale production due to cost and solvent waste. It should be used as a last resort or for polishing very high-purity material. If necessary, use a plug of silica to remove baseline impurities rather than performing a full chromatographic separation.
Q3: What are the best analytical methods to monitor reaction progress and determine final product purity?
A combination of techniques is recommended for robust analysis.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to get good separation between starting materials and the product.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[18] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.
-
Gas Chromatography (GC): Suitable for purity analysis if the compound is thermally stable and volatile enough.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product. Quantitative NMR (qNMR) can also be used for accurate purity determination without the need for a reference standard.[18]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. Techniques like GC-MS or LC-MS are invaluable for identifying side products and impurities.
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 1-N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq), 1,4-dibromobenzene (1.0 eq), and potassium carbonate (K₂CO₃, 2.5 eq).[6]
-
Solvent Addition: Add a 4:1 mixture of dioxane and water.
-
Degassing: Bubble argon or nitrogen gas through the stirred mixture for 30 minutes.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq) to the flask.
-
Reaction: Heat the mixture to 90 °C and stir vigorously overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethyl acetate/hexanes.
References
- 1. researchgate.net [researchgate.net]
- 2. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.se [fishersci.se]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. reddit.com [reddit.com]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions
Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a technical support hub for troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions. The Suzuki coupling is a powerful and versatile tool for forming carbon-carbon bonds, but its success hinges on a delicate interplay of various reaction parameters.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate common experimental hurdles and systematically reduce the number of experiments needed for optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction has a very low yield or is not working at all. Where should I start troubleshooting?
A1: A low or nonexistent yield in a Suzuki coupling can often be traced back to a few critical factors. A systematic approach to troubleshooting is the most effective way to identify the root cause.
Initial Checks:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is highly sensitive to oxygen.[3] Ensure your reaction is conducted under a strict inert atmosphere (argon or nitrogen). This involves thoroughly degassing all solvents and reagents.[3] A common method is to bubble an inert gas through the solvent for 10-15 minutes or use several cycles of freeze-pump-thaw.[3][4]
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to the formation of boroxines or undergoing protodeboronation.[2][3][4] This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5] Using fresh, high-purity boronic acid is crucial.[3][4] For particularly unstable boronic acids, consider converting them to more stable derivatives like pinacol esters or MIDA boronates.[4]
-
Organic Halide: The reactivity of the organic halide is a key factor. The general reactivity trend is I > Br > OTf >> Cl.[4][6] Reactions with aryl chlorides are often more challenging and may require more specialized, highly active catalyst systems.[4]
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially with improper storage.[4] Phosphine ligands are particularly susceptible to oxidation.[4] Ensure you are using fresh, properly stored catalyst and ligand.
-
-
Catalyst System (Palladium Source & Ligand): The choice of ligand is critical as it stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[3] For many substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are effective.[3][6] These ligands promote oxidative addition and reductive elimination.[6][7]
-
Base and Solvent Compatibility: The base is essential for the transmetalation step, and its effectiveness is highly dependent on the solvent.[3][8] The base must have some solubility in the reaction medium to be effective.[9] A biphasic solvent system (e.g., Toluene/H₂O, THF/H₂O, or Dioxane/H₂O) often improves the solubility of inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[3][6]
Q2: I'm observing significant side products like homocoupling and protodeboronation. How can I minimize these?
A2: The formation of side products is a common issue that directly impacts yield and purity.
-
Protodeboronation: This is often the most significant side reaction, where the boronic acid is converted back to the corresponding hydrocarbon.[5]
-
Mitigation Strategies:
-
Choice of Base: The base activates the boronic acid but can also promote protodeboronation.[4] Milder bases such as K₃PO₄ or Cs₂CO₃ can be beneficial.[4]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source for this side reaction.[4] In some cases, anhydrous conditions can help.
-
Stable Boron Reagents: Using more stable boronic esters (e.g., pinacol, neopentyl) can reduce the concentration of the active boronic acid at any given time, thus minimizing protodeboronation.[10][11]
-
Temperature and Time: Lowering the reaction temperature and shortening the reaction time can also reduce the extent of this side reaction.[4]
-
-
-
Homocoupling: This involves the coupling of two boronic acid molecules or two organic halide molecules.
-
Dehalogenation: This is the reduction of the organic halide starting material.
Q3: How do I rationally select the optimal catalyst, ligand, base, and solvent without running an excessive number of experiments?
A3: A Design of Experiments (DoE) approach is a powerful statistical tool for efficiently screening multiple reaction variables simultaneously.[2][13] This is far more efficient than the traditional "one-factor-at-a-time" (OFAT) method.[1][13]
A Streamlined Approach to Optimization:
-
Initial Screening (Fractional Factorial Design):
-
Define a broad experimental space with key variables:
-
Catalyst/Ligand System: Choose 2-3 diverse, well-established systems (e.g., a standard Pd(PPh₃)₄, a Buchwald-type ligand system like SPhos, and an NHC-based catalyst).
-
Base: Select a few bases with different properties (e.g., a carbonate like K₂CO₃, a phosphate like K₃PO₄, and an organic base if applicable).[8]
-
Solvent: Pick 2-3 solvents with varying polarities (e.g., Toluene, THF, Dioxane/Water).[6]
-
Temperature: Test two different temperatures (e.g., 80°C and 100°C).[14][15]
-
-
A fractional factorial design allows you to identify the most significant factors with a reduced number of experiments.[1][16]
-
-
Refinement (Response Surface Methodology):
-
Once the most critical factors are identified from the initial screen, a response surface methodology (RSM) can be used to fine-tune the optimal conditions (e.g., precise temperature, catalyst loading, and base concentration).[17]
-
Key Mechanistic Considerations for Selection:
-
Ligand Choice: Electron-rich and bulky ligands generally accelerate both oxidative addition (especially for less reactive halides like chlorides) and reductive elimination.[2][7]
-
Base Function: The base has multiple roles: it activates the organoboron species to form a more nucleophilic borate complex, and it can react with the palladium complex.[6][8][18] The choice of base can significantly influence the reaction rate.[8]
-
Solvent Effects: Solvents can influence catalyst activity, reagent solubility, and even reaction selectivity.[19][20][21] For instance, polar coordinating solvents can sometimes alter the active catalyst and change the outcome of the reaction.[20][22]
Visualizing the Suzuki Coupling and Optimization Workflow
The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting and Optimization Workflow
A logical workflow can significantly reduce the number of experiments required to optimize a problematic Suzuki coupling.
Caption: A systematic workflow for troubleshooting Suzuki coupling.
Quantitative Data for Optimization
The selection of reaction components is highly dependent on the specific substrates. The following tables provide a starting point based on general trends observed in the literature.
Table 1: Common Bases and Solvents
| Base | Common Solvents | Notes |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O, DMF | A versatile and widely used base.[6][8] |
| Cs₂CO₃ | Dioxane, Toluene, THF | Often more effective than K₂CO₃, especially for challenging couplings.[8] |
| K₃PO₄ | Dioxane/H₂O, Toluene | A strong base, often used with sterically hindered substrates or aryl chlorides.[8] |
| KOtBu | THF, Toluene | A very strong, non-aqueous base. |
| KF | THF, Toluene | A milder base, useful for substrates with base-sensitive functional groups.[23] |
Table 2: Catalyst & Ligand Selection Guide
| Substrate Challenge | Recommended Ligand Type | Example Ligands | Rationale |
| Unreactive Aryl Chlorides | Bulky, electron-rich dialkylbiaryl phosphines | SPhos, XPhos, RuPhos | Promotes the difficult oxidative addition step.[3] |
| Sterically Hindered Substrates | Bulky ligands | tBu₃P, Buchwald ligands | Facilitates reductive elimination.[7] |
| Base-Sensitive Substrates | - | - | Focus on milder bases (e.g., KF) rather than specific ligand choice.[23] |
| Z-Alkenyl Halides (Stereoretention) | Specific phosphines | P(o-Tol)₃ | Shown to minimize Z-to-E isomerization.[24][25] |
Experimental Protocols
Standard Protocol for Reaction Setup under Inert Atmosphere
-
Preparation: Add the organic halide (1.0 mmol, 1.0 equiv) and the boronic acid or ester (1.1-1.5 mmol, 1.1-1.5 equiv) to an oven-dried reaction flask equipped with a magnetic stir bar.
-
Inerting: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 4:1 Dioxane/Water). Bubble the inert gas through the solution for an additional 10-15 minutes.[4]
-
Catalyst Addition: Finally, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos, typically 1-2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring and monitor by TLC or LC-MS.[4]
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Application of statistical design of experiment to identify key factors in cross coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. Suzuki Coupling [organic-chemistry.org]
- 24. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 25. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 1-N-Boc-4-(4-Bromophenyl)piperidine: A Comparative Analysis
In the landscape of modern drug discovery and development, the piperidine scaffold remains a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and synthetic versatility.[1] The compound 1-N-Boc-4-(4-bromophenyl)piperidine is a quintessential example of a highly valuable building block, combining the piperidine core, a versatile Boc protecting group, and a functionalized aromatic ring ready for further chemical elaboration. The unambiguous confirmation of its structure and purity is not merely a procedural step but a critical prerequisite for its successful application in complex synthetic pathways.
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, grounded in the principles of chemical structure and magnetic environments. We will explore the causality behind the observed spectral data, offering insights honed from extensive field experience. Furthermore, we will objectively compare the utility of ¹H NMR with alternative analytical techniques—¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—to provide a holistic framework for robust analytical characterization.
Part 1: The Definitive Storyteller - ¹H NMR Spectrum Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the preeminent technique for the structural elucidation of organic molecules. Its power lies in its ability to provide a detailed electronic and topological map by probing the environment of every proton in the structure. For this compound, the ¹H NMR spectrum tells a complete story of its molecular architecture.
Interpreting the Spectrum: A Proton-by-Proton Narrative
The structure of this compound presents several distinct proton environments, each giving rise to a characteristic signal in the spectrum. Due to the chair conformation of the piperidine ring and restricted rotation around the N-Boc bond at lower temperatures, some signals may appear broad or as a mixture of rotamers.[2]
To correlate the spectral data with the molecular structure, the distinct proton types are labeled as shown below.
Caption: Molecular structure of this compound with key proton environments labeled.
Table 1: Predicted ¹H NMR Signal Assignments for this compound (in CDCl₃)
| Label | Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ha | Aromatic | ~ 7.45 | d, J ≈ 8.5 Hz | 2H | Ortho to bromine. Deshielded by the electron-withdrawing effect of Br. Appears as a doublet due to coupling with Hb. |
| Hb | Aromatic | ~ 7.10 | d, J ≈ 8.5 Hz | 2H | Meta to bromine. Less deshielded than Ha. Appears as a doublet due to coupling with Ha. |
| Hc, Hd | Piperidine (axial, eq) | ~ 4.2 (broad) | m | 2H | Adjacent to the nitrogen of the Boc group. Strongly deshielded by the electronegative nitrogen and the carbonyl group. Broadness arises from conformational exchange and rotamers. |
| He | Piperidine | ~ 2.75 | m | 3H | Includes the proton at C4 (methine) and the equatorial protons at C2/C6. These protons are in a complex spin system. |
| Hf, Hg | Piperidine (axial, eq) | ~ 1.85 | m | 2H | Axial protons at C3/C5. Shielded due to their position in the piperidine ring. |
| Hh | Boc group | ~ 1.48 | s | 9H | tert-Butyl protons. Chemically equivalent with no adjacent protons, resulting in a sharp singlet. Highly shielded. |
Note: Chemical shifts are predictive and based on standard values for similar structural motifs. Actual values may vary slightly.[2][3]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Trustworthiness in analytical data begins with a robust and well-documented experimental protocol.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a standard choice for its excellent solubilizing power for nonpolar to moderately polar compounds and its single residual solvent peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, which is crucial for resolving the complex multiplets of the piperidine ring.
-
Insert the sample into the spectrometer probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp peaks and high resolution, which is validated by observing a narrow, symmetrical TMS peak.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range from -1 to 10 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve an excellent signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each.
-
Part 2: A Comparative Framework - Alternative & Complementary Techniques
While ¹H NMR is unparalleled for detailed structural mapping, a multi-faceted analytical approach provides a more complete and self-validating characterization. Other techniques offer complementary information, addressing questions that ¹H NMR alone cannot answer.
| Analytical Technique | Principle | Information Provided for this compound | Comparison with ¹H NMR |
| ¹³C NMR Spectroscopy | Probes the environment of carbon-13 nuclei. | Confirms the number of unique carbon atoms and their chemical environment (e.g., C=O, aromatic C, aliphatic C). | Complementary: Confirms the carbon skeleton. Less sensitive and provides no coupling information (in standard broadband-decoupled mode), but excellent for confirming the presence of all expected carbons. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Provides the exact molecular weight (High-Resolution MS) and characteristic fragmentation patterns. Confirms the molecular formula C₁₆H₂₂BrNO₂.[4] | Orthogonal: Provides molecular formula confirmation, which ¹H NMR cannot. It does not give information about the specific connectivity of atoms (isomerism). |
| HPLC | Separates components of a mixture based on differential partitioning between a stationary and mobile phase. | Determines the purity of the sample by separating the target compound from impurities, starting materials, or by-products. | Different Purpose: Assesses purity and can be used for quantification, whereas NMR is primarily for structure. An HPLC chromatogram showing a single major peak supports the sample's homogeneity.[5][6] |
Part 3: Designing an Integrated Analytical Workflow
The choice of analytical technique is dictated by the scientific question at hand. As a senior scientist, designing an efficient and logical workflow is paramount for generating reliable data while conserving resources. The following workflow illustrates a decision-making process for the characterization of a synthesized batch of this compound.
Caption: Decision workflow for selecting analytical methods for this compound.
Conclusion
The comprehensive analysis of this compound serves as a model for the rigorous characterization required in modern chemical and pharmaceutical development. ¹H NMR spectroscopy stands as the cornerstone of this process, providing an unparalleled depth of structural information. However, its true power is realized when integrated into a broader analytical strategy. By complementing NMR data with insights from ¹³C NMR, Mass Spectrometry, and HPLC, researchers can build a self-validating system that confirms not only the molecule's identity and structure but also its purity and quality. This multi-technique approach embodies the principles of scientific integrity, ensuring that the molecular building blocks used in research and development are precisely what they are intended to be.
References
Mass spectrometry fragmentation of 1-N-Boc-4-(4-Bromophenyl)piperidine
An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-N-Boc-4-(4-Bromophenyl)piperidine
Introduction
In modern drug discovery and development, the precise structural characterization of synthetic intermediates is paramount for ensuring the integrity of the final active pharmaceutical ingredient (API). This compound is a key building block, frequently utilized in the synthesis of complex molecules due to the versatile reactivity of its piperidine core and the bromophenyl moiety, which allows for further functionalization via cross-coupling reactions. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone analytical technique for the structural confirmation of such molecules.
This guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the fragmentation behavior of this compound under electrospray ionization (ESI) conditions. We will dissect the molecule's fragmentation pathways, compare its behavior to related structures, and provide robust experimental protocols to empower researchers in their analytical endeavors. The causality behind fragmentation is emphasized, moving beyond simple observation to a mechanistic understanding that is crucial for confident structural elucidation.
Part 1: The Isotopic Signature of Bromine: A Foundational Diagnostic Tool
Before delving into the fragmentation pathways, it is essential to understand the most powerful diagnostic feature of this molecule: the presence of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal proportions (approximately 50.7% and 49.3%, respectively).[1][2] This near 1:1 ratio creates a distinct isotopic cluster for any ion containing a bromine atom. In the mass spectrum, this manifests as two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), commonly referred to as the M and M+2 peaks.[3][4] This unmistakable pattern serves as a "fingerprint" for bromine, allowing for the confident identification of all bromine-containing fragments in the spectrum.
Part 2: Electrospray Ionization (ESI) and Precursor Ion Formation
Given its polarity and the presence of a basic nitrogen atom, this compound is ideally suited for analysis by positive-ion electrospray ionization (ESI-MS).[5] ESI is a soft ionization technique that typically imparts minimal excess energy, preserving the molecule and primarily forming the protonated species, [M+H]⁺.[6]
The molecular formula for the compound is C₁₆H₂₂BrNO₂.[7]
-
Monoisotopic Mass (with ⁷⁹Br): 339.0834 Da
-
Monoisotopic Mass (with ⁸¹Br): 341.0814 Da
Therefore, in the full scan MS spectrum, the precursor ion will appear as a characteristic doublet at:
-
[M+H]⁺: m/z 340.0907 (corresponding to the ⁷⁹Br isotope)
-
[M+2+H]⁺: m/z 342.0887 (corresponding to the ⁸¹Br isotope)
This doublet, with its ~1:1 intensity ratio, confirms the elemental composition and serves as the parent ion for subsequent MS/MS fragmentation experiments.
Part 3: Predicted MS/MS Fragmentation Pathways
Upon isolation and activation of the [M+H]⁺ precursor ion via collision-induced dissociation (CID), fragmentation is initiated. The structure of this compound offers several predictable sites for cleavage, primarily centered around the labile tert-Butyloxycarbonyl (Boc) protecting group and the piperidine ring.[8][9][10]
Pathway A: Fragmentation of the N-Boc Group
The N-Boc group is notoriously labile under CID conditions and its fragmentation is often the most dominant pathway.
-
Loss of Isobutylene (C₄H₈): The most characteristic fragmentation of a Boc group is the neutral loss of isobutylene (56.06 Da) via a six-membered ring rearrangement, resulting in a carbamic acid intermediate which then decarboxylates.[11] However, a more direct fragmentation from the protonated precursor leads to the loss of isobutylene, leaving a protonated carbamic acid which is often not stable. A more common observation is the formation of the deprotected piperidine ring.
-
Loss of the Entire Boc Group (C₅H₉O₂): Cleavage of the N-C bond results in the loss of the entire Boc group (100.05 Da), yielding the 4-(4-Bromophenyl)piperidine cation. This is a highly favorable pathway.
Pathway B: Cleavage of the Piperidine Ring
Fragmentation of the piperidine ring itself is also expected.[8] This process is typically initiated by the protonated nitrogen atom, which weakens adjacent bonds. Alpha-cleavage and ring fission are common fragmentation patterns for piperidine derivatives.[8][12] These pathways can lead to a variety of smaller fragments, often involving the opening of the heterocyclic ring.
Pathway C: Combined Fragmentation
The most informative product ions often arise from a combination of these events. For instance, the initial loss of isobutylene can be followed by further fragmentation of the resulting ion.
The overall predicted fragmentation is visualized in the diagram below:
Caption: Predicted ESI-MS/MS fragmentation pathways for protonated this compound.
Part 4: Data Interpretation and Comparison
To provide a clear overview, the predicted key fragments, their elemental compositions, and calculated m/z values are summarized in the table below. The presence of the bromine isotopic pattern is a critical confirmation point for fragments retaining the bromophenyl moiety.
| Proposed Fragment Ion | Elemental Composition | Neutral Loss | Calculated m/z (⁷⁹Br / ⁸¹Br) | Notes |
| Precursor Ion | [C₁₆H₂₂BrNO₂ + H]⁺ | - | 340.09 / 342.09 | Protonated molecule. The starting point for MS/MS. |
| Fragment A | [C₁₂H₁₄BrNO₂ + H]⁺ | C₄H₈ (Isobutylene) | 284.03 / 286.03 | Characteristic loss from the Boc group. |
| Fragment B | [C₁₁H₁₄BrN + H]⁺ | C₅H₈O₂ (Boc group) | 240.04 / 242.04 | Loss of the entire Boc group. Often a major fragment. |
| Fragment C | [C₆H₄Br]⁺ | C₁₀H₁₈NO₂ | 155.95 / 157.95 | Bromophenyl cation, resulting from cleavage of the bond to the piperidine ring. |
| Fragment D | [C₅H₁₀N]⁺ | C₁₁H₁₂BrNO₂ | - | 84.08 |
Comparison with a Non-Brominated Analog
To underscore the diagnostic utility of the bromine atom, consider the fragmentation of a hypothetical analog, 1-N-Boc-4-phenylpiperidine ([M+H]⁺ at m/z 262.18).
-
The loss of isobutylene (-56 Da) would yield a fragment at m/z 206.
-
The loss of the Boc group (-100 Da) would yield a fragment at m/z 162.
-
The phenyl cation would appear at m/z 77.
While the fragmentation pathways are analogous, the resulting spectra are dramatically different. The spectrum for the brominated compound will have every bromine-containing fragment appear as a 1:1 doublet, spaced 2 m/z units apart. This provides an immediate, unambiguous confirmation of which fragments retain the bromophenyl group, a level of structural detail not available for the non-brominated analog without high-resolution mass measurement.
Part 5: Experimental Protocol
This section provides a robust, self-validating protocol for acquiring high-quality MS/MS data for this compound on a standard UPLC-QTOF or triple quadrupole mass spectrometer.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The presence of formic acid aids in protonation.[13]
-
-
Liquid Chromatography (LC) Conditions (for LC-MS/MS):
-
Column: A standard C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A generic gradient (e.g., 5% B to 95% B over 5 minutes) is typically sufficient to elute the compound.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
MS Full Scan: Acquire a full scan from m/z 100-500 to identify the [M+H]⁺ precursor ion doublet at m/z 340.09 and 342.09.
-
-
Tandem Mass Spectrometry (MS/MS) Acquisition:
-
Method: Perform a Product Ion Scan (also known as a daughter scan).[14]
-
Precursor Ion Selection: Set the quadrupole to isolate the ⁷⁹Br isotope precursor at m/z 340.1.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy (CE): This is a critical parameter. Perform a CE ramp experiment (e.g., from 10 eV to 40 eV) to find the optimal energy that produces a rich spectrum of fragment ions. A fixed CE of 20-25 eV is a good starting point.
-
MS/MS Scan Range: Acquire product ion spectra from m/z 50-350.
-
The following diagram illustrates the experimental workflow:
Caption: A typical experimental workflow for the MS/MS analysis of this compound.
Conclusion
The mass spectrometric fragmentation of this compound is a predictable and highly informative process. By leveraging a mechanistic understanding of how the Boc group and piperidine ring fragment, and by keenly observing the unmistakable isotopic signature of bromine, researchers can confidently confirm the structure of this important synthetic intermediate. The key diagnostic fragments arise from the facile loss of isobutylene (m/z 284/286) and the entire Boc group (m/z 240/242), with further fragmentation yielding the characteristic bromophenyl cation (m/z 155/157). The provided protocol offers a reliable framework for obtaining high-quality data, ensuring the integrity and success of synthetic chemistry campaigns.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One moment, please... [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 769944-78-7|this compound|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Certificate of Analysis for 1-N-Boc-4-(4-bromophenyl)piperidine: A Comparative Perspective
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and complex organic synthesis, the starting materials are the bedrock of reproducible and reliable results. A seemingly simple chemical building block, such as 1-N-Boc-4-(4-bromophenyl)piperidine, is a cornerstone in the construction of a multitude of biologically active molecules. Its purity and well-defined characteristics are not just a matter of quality control; they are a prerequisite for success. This guide, born from years of hands-on experience in process development and troubleshooting, delves into the critical importance of the Certificate of Analysis (COA) for this versatile intermediate. We will not only dissect a typical COA but also provide a comparative framework for understanding its performance against viable alternatives in common synthetic applications, empowering you to make informed decisions in your research and development endeavors.
The Unseen Power of a Comprehensive COA
A Certificate of Analysis is more than a mere document of compliance; it is a window into the synthetic history and potential reactivity of a chemical. For a key intermediate like this compound, a thorough COA provides the necessary assurances of identity, purity, and the absence of detrimental impurities. These impurities can arise from the synthetic route, degradation, or storage and can have profound, often unforeseen, consequences on the outcome of a reaction, from reduced yields to the formation of difficult-to-remove byproducts.
Understanding the potential pitfalls is the first step toward mitigating them. The synthesis of this compound can introduce several process-related impurities. For instance, incomplete reaction or side reactions during the introduction of the bromophenyl group or the Boc-protection step can lead to residual starting materials or the formation of isomers. Therefore, a robust analytical package is essential to ensure the quality of the material.
Deconstructing the Certificate of Analysis: A Practical Walk-through
A typical COA for this compound will include several key analytical tests. Let's explore these with a focus on not just what is measured, but why it is critical.
| Parameter | Typical Specification | Methodology | Significance in Drug Development |
| Appearance | White to off-white solid | Visual Inspection | A simple yet crucial first indicator of purity. Any deviation from the expected color could suggest the presence of impurities or degradation products. |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Confirms the chemical structure is as expected. Unambiguous identification is paramount to avoid using the wrong starting material. |
| Purity | ≥98.0% (or higher) | HPLC/UPLC (UV detection) | Quantifies the amount of the desired compound. High purity is essential for stoichiometric accuracy in subsequent reactions and to minimize the introduction of unknown variables. |
| Residual Solvents | Complies with ICH Q3C limits | GC-HS | Solvents used in the synthesis and purification can be toxic and may interfere with downstream reactions. Their levels are strictly controlled under Good Manufacturing Practices (GMP). |
| Water Content | ≤0.5% | Karl Fischer Titration | Water can act as a nucleophile or a base in many sensitive organometallic reactions, leading to unwanted side products and reduced yields. |
| Inorganic Impurities | Report results | Ash content, ICP-MS | Residues from reagents or catalysts (e.g., palladium) can be detrimental to subsequent catalytic steps or the final drug product's safety. |
Orthogonal Analytical Approaches for Unimpeachable Quality
To ensure the highest confidence in the quality of this compound, a multi-pronged analytical approach is indispensable. Relying on a single technique can lead to a false sense of security, as different methods have varying sensitivities to different types of impurities.
Experimental Workflow: A Multi-technique Approach
Caption: A comprehensive analytical workflow for the quality control of this compound.
Performance in the Crucible of Synthesis: A Comparative Outlook
The true test of a building block's quality is its performance in a chemical reaction. This compound is a workhorse in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. However, it is not the only option. Its iodo- and chloro-analogs, 1-N-Boc-4-(4-iodophenyl)piperidine and 1-N-Boc-4-(4-chlorophenyl)piperidine, are viable alternatives, each with its own reactivity profile, cost, and availability considerations.
The Halogen Dance: Reactivity in Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[1] This is primarily due to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most easily cleaved in the oxidative addition step of the catalytic cycle.
| Aryl Halide | Relative Reactivity | Advantages | Disadvantages | Typical Catalyst Loading |
| Ar-I | Highest | High reactivity, milder reaction conditions. | Higher cost, lower stability. | Low (e.g., 0.5-2 mol%) |
| Ar-Br | Intermediate | Good balance of reactivity and cost.[1] | May require slightly more forcing conditions than iodides. | Moderate (e.g., 1-5 mol%) |
| Ar-Cl | Lowest | Low cost, widely available. | Requires more active and often more expensive catalyst systems, higher temperatures, and longer reaction times.[1] | Higher (e.g., 2-10 mol%) |
Hypothetical Comparative Study: Suzuki-Miyaura Coupling
To illustrate the practical implications of this reactivity trend, let's consider a hypothetical Suzuki-Miyaura coupling of our piperidine derivatives with phenylboronic acid.
References
A Comparative Guide to the Reactivity of 4-Bromophenyl vs. 4-Chlorophenyl Piperidine Derivatives in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of piperidine moieties onto aromatic scaffolds is a cornerstone of modern medicinal chemistry. The resulting N-aryl piperidines are privileged structures found in a vast array of pharmacologically active agents. Among the most common synthetic precursors for these motifs are 4-halophenyl piperidine derivatives, which serve as versatile electrophilic partners in palladium-catalyzed cross-coupling reactions. The choice between a 4-bromophenyl and a 4-chlorophenyl derivative, however, is not trivial and carries significant implications for reaction efficiency, catalyst selection, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of their reactivity, supported by mechanistic principles and experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
The Fundamental Difference: Carbon-Halogen Bond Reactivity
The disparate reactivity between aryl bromides and aryl chlorides is fundamentally rooted in the difference in their carbon-halogen (C-X) bond dissociation energies (BDEs). The C-Cl bond is significantly stronger and less polarizable than the C-Br bond, making it more challenging to cleave.
| Aryl Halide | Bond Dissociation Energy (kcal/mol) |
| Phenyl Chloride (Ph-Cl) | 97.1[1] |
| Phenyl Bromide (Ph-Br) | 84.0[1] |
This difference in bond strength directly impacts the rate-determining step of most palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the Pd(0) catalyst.[2][3] The weaker C-Br bond undergoes oxidative addition more readily and under milder conditions than the more robust C-Cl bond.[4][5]
Mechanistic Underpinnings of Reactivity
The oxidative addition step, the initiation of the catalytic cycle, involves the insertion of the palladium center into the carbon-halogen bond.[3][6] For this to occur efficiently, the electron-rich Pd(0) catalyst must donate electron density into the σ* antibonding orbital of the C-X bond. The lower energy of the C-Br σ* orbital compared to the C-Cl σ* orbital facilitates this interaction, leading to a lower activation energy for the oxidative addition of aryl bromides.
Consequently, traditional palladium catalysts, such as those employing simple phosphine ligands like triphenylphosphine (PPh₃), are often sufficient for the activation of aryl bromides.[7] In contrast, the activation of aryl chlorides typically necessitates more sophisticated catalytic systems.[7][8] These advanced systems often feature bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) that enhance the electron-donating ability of the palladium center, thereby promoting the cleavage of the stronger C-Cl bond.[8][9][10]
Comparative Performance in Key Cross-Coupling Reactions
The theoretical differences in reactivity manifest profoundly in the practical outcomes of widely used cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an aryl halide and an organoboron reagent, is a workhorse in drug discovery. When comparing 4-bromophenylpiperidine and 4-chlorophenylpiperidine in this transformation, distinct differences in reaction kinetics and required catalyst systems are observed.
| Parameter | 4-Bromophenylpiperidine | 4-Chlorophenylpiperidine |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Pd₂(dba)₃/XPhos, [XPhos Pd G3] |
| Typical Ligand | Triphenylphosphine | Bulky biarylphosphines (XPhos, SPhos) |
| Reaction Temperature | Room Temperature to 80 °C | 80 °C to 120 °C |
| Reaction Time | Generally shorter | Often longer |
| Yields | Often high with standard catalysts | Can be lower without optimized catalyst |
While 4-bromophenylpiperidine can often be coupled efficiently using standard, less expensive palladium catalysts, achieving comparable yields with 4-chlorophenylpiperidine usually demands the use of more specialized and costly ligands and precatalysts.[7][8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing many pharmaceutical compounds. The reactivity trend between aryl bromides and chlorides is also pronounced in this reaction.
| Parameter | 4-Bromophenylpiperidine | 4-Chlorophenylpiperidine |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, [precatalysts] |
| Typical Ligand | BINAP, Xantphos | Bulky biarylphosphines (RuPhos, BrettPhos) |
| Base | NaOtBu, K₃PO₄ | Stronger bases often required (NaOtBu, LHMDS) |
| Reaction Temperature | 80 °C to 110 °C | 100 °C to 130 °C |
| Yields | Generally high | Highly dependent on ligand choice |
Similar to the Suzuki coupling, the amination of 4-chlorophenylpiperidine necessitates more forcing conditions and specialized, electron-rich ligands to achieve high conversion.[11][12] The use of pre-formed, air-stable palladium precatalysts can often provide more consistent results for these challenging substrates.[11]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is particularly sensitive to the identity of the halogen.
| Parameter | 4-Bromophenylpiperidine | 4-Chlorophenylpiperidine |
| Catalyst System | Pd(PPh₃)₂Cl₂/CuI | Often requires specialized Pd/NHC or phosphine systems |
| Reaction Temperature | Room Temperature to 60 °C | 80 °C to 120 °C, often higher |
| Reaction Time | Typically rapid | Significantly longer |
| Yields | Generally high | Often poor with standard conditions |
The coupling of aryl chlorides in Sonogashira reactions is notoriously difficult.[13] While 4-bromophenylpiperidine derivatives are excellent substrates that react under mild conditions, their chloro-analogs are substantially less reactive and may require the development of highly specialized, copper-free protocols or the use of more active nickel catalysts.[14][15]
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To provide a practical illustration of the reactivity differences, a generalized experimental protocol for a comparative Suzuki-Miyaura coupling is outlined below. This protocol is intended as a template and should be optimized for specific substrates.
Step-by-Step Methodology
-
Reagent Preparation: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), weigh the 4-halophenylpiperidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) into two separate oven-dried reaction vials equipped with stir bars.
-
Catalyst Addition:
-
For the 4-bromo derivative: Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., PPh₃, 0.08 mmol).
-
For the 4-chloro derivative: Add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol) and a bulky, electron-rich ligand (e.g., XPhos, 0.08 mmol). Using a pre-formed catalyst like XPhos Pd G3 can simplify this step and improve consistency.[11]
-
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1, 5 mL) to each vial. Degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[11]
-
Reaction: Seal the vials and place them in a pre-heated aluminum block.
-
For the 4-bromo derivative: Heat to 80 °C.
-
For the 4-chloro derivative: Heat to 100-110 °C.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reactions to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the final product and calculate the isolated yield for a direct comparison.
Conclusion and Strategic Recommendations
The choice between 4-bromophenyl and 4-chlorophenyl piperidine derivatives is a strategic one, balancing reactivity, cost, and availability.
-
4-Bromophenylpiperidine Derivatives: These are the substrates of choice when high reactivity and mild reaction conditions are paramount. They are compatible with a wide range of standard, cost-effective palladium catalysts and generally provide higher yields in shorter reaction times. For late-stage functionalization or complex molecule synthesis where reliability is critical, the bromo-derivative is often the superior option.
-
4-Chlorophenylpiperidine Derivatives: The primary advantage of these substrates is their lower cost and wider commercial availability.[8] While their reduced reactivity necessitates more forceful conditions and the use of advanced, often proprietary, and more expensive catalyst systems, they are an excellent choice for large-scale synthesis where cost per kilogram is a major driver. The development of highly active palladium precatalysts has significantly broadened the applicability of aryl chlorides in recent years.[7][8]
For drug development professionals, a thorough understanding of these reactivity differences is crucial for designing efficient, scalable, and economically viable synthetic routes. While the bromide offers a path of lesser resistance, the chloride presents an opportunity for significant cost savings, provided the catalytic challenge can be effectively met.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Navigating Beyond a Privileged Scaffold: A Comparative Guide to Alternatives for 1-N-Boc-4-(4-Bromophenyl)piperidine in Drug Design
In the landscape of modern medicinal chemistry, the 4-arylpiperidine motif stands as a cornerstone, a privileged scaffold that has given rise to a multitude of successful therapeutics, particularly in the realm of central nervous system (CNS) disorders and beyond.[1] Among the vast chemical space occupied by these structures, 1-N-Boc-4-(4-bromophenyl)piperidine has emerged as a particularly versatile building block. Its utility stems from the favorable physicochemical properties imparted by the piperidine ring, combined with the synthetic handle provided by the bromine atom—a gateway to diversification through powerful cross-coupling reactions.[2] However, the relentless pursuit of optimized drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles necessitates a forward-thinking approach that looks beyond established scaffolds. This guide provides a comprehensive comparison of viable alternatives to the this compound core, supported by experimental data, to empower researchers in their quest for next-generation therapeutics.
The Rationale for Seeking Alternatives
While the 4-(4-bromophenyl)piperidine scaffold offers a solid foundation, its inherent properties can present challenges in drug development. The presence of a bromine atom, while synthetically useful, can sometimes lead to metabolic liabilities or off-target toxicities. Furthermore, the lipophilicity of the bromophenyl group may not be optimal for all targets, potentially impacting solubility and CNS penetration. The rigidity and conformational preferences of the piperidine ring itself, though often beneficial, may not always provide the ideal vector for substituent placement to achieve optimal target engagement.
This guide will explore two primary strategies for moving beyond this well-trodden path:
-
Bioisosteric Replacement of the 4-Bromophenyl Moiety: This approach retains the core piperidine scaffold while modifying the aryl substituent to fine-tune electronic properties, metabolic stability, and target interactions.
-
Scaffold Hopping from the Piperidine Core: This more adventurous strategy involves replacing the piperidine ring with alternative heterocyclic systems to explore new chemical space and achieve unique three-dimensional arrangements of pharmacophoric features.
I. Bioisosteric Replacement of the 4-Bromophenyl Group: A Subtle Shift with Significant Impact
Bioisosterism, the interchange of functional groups with similar physical and electronic properties, is a powerful tool in medicinal chemistry to modulate a compound's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
The Case for Fluorine Substitution
Replacing the bromine atom with fluorine is a common and often effective bioisosteric switch. The smaller size and higher electronegativity of fluorine can lead to more favorable interactions with the target protein and often enhance metabolic stability by blocking sites of oxidative metabolism.
Comparative Data: Halogen Substitution in Phenylpiperidine Derivatives
A study on dopamine transporter (DAT) ligands provides a compelling example of the impact of halogen substitution. The following table illustrates the binding affinities of a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs, where the phenylpropyl group is substituted with different halogens.
| Compound | R (Substitution on Phenyl Ring) | DAT Ki (nM) | SERT Ki (nM) | Selectivity (SERT/DAT) |
| 1a | H | 1.8 | 100 | 55.6 |
| 1b | 4-F | 1.2 | 80 | 66.7 |
| 1c | 4-Cl | 2.5 | 120 | 48.0 |
| 1d | 4-Br | 3.1 | 150 | 48.4 |
| Data adapted from a study on dopamine transporter ligands.[4] |
As the data indicates, the 4-fluoro substituted analog (1b ) exhibits the highest affinity for the dopamine transporter (lowest Ki value) and a favorable selectivity profile over the serotonin transporter (SERT). This highlights how a seemingly minor change from bromine to fluorine can significantly enhance target engagement.
Exploring Heteroaromatic Replacements
Replacing the phenyl ring with a heteroaromatic system, such as pyridine, pyrimidine, or thiazole, can introduce hydrogen bond donors and acceptors, modulate pKa, and improve solubility. This strategy can lead to novel interactions with the target protein and a more favorable ADME profile.
Comparative Data: Phenyl vs. Pyridyl in Dopamine D4 Receptor Ligands
In the development of dopamine D4 receptor antagonists, a systematic exploration of N-substituents on a 3-benzyloxypiperidine scaffold revealed the impact of replacing a phenyl ring with a pyridine ring.
| Compound | N-Substituent | D4 Ki (nM) |
| 2a | Benzyl | >1000 |
| 2b | 2-Picolyl | 165 |
| 2c | 3-Picolyl | >1000 |
| 2d | 4-Picolyl | >1000 |
| Data adapted from a study on dopamine D4 receptor antagonists.[5] |
In this series, the introduction of a pyridyl ring directly attached to the piperidine nitrogen (picolyl group) significantly impacted binding affinity. The 2-picolyl analog (2b ) demonstrated a notable increase in potency compared to the benzyl-substituted compound (2a ), suggesting a productive interaction of the pyridine nitrogen with the receptor.
II. Scaffold Hopping: Venturing Beyond the Piperidine Ring
While bioisosteric replacement offers a more conservative approach, scaffold hopping—the replacement of a core molecular framework with a topologically distinct one—can lead to breakthroughs in potency, selectivity, and intellectual property.
Pyrrolidine: The Five-Membered Cousin
The pyrrolidine ring, a five-membered saturated heterocycle, is a common bioisostere for piperidine. Its smaller size and greater conformational flexibility can allow for different interactions within a binding pocket.[6]
Physicochemical Properties: Piperidine vs. Pyrrolidine
| Property | Piperidine | Pyrrolidine |
| pKa | ~11.2 | ~11.3 |
| logP | 0.84 | 0.46 |
| Conformational Flexibility | Prefers a rigid chair conformation | More flexible envelope and twist conformations |
| Data sourced from comparative analyses of heterocyclic scaffolds.[7] |
The lower lipophilicity (logP) of pyrrolidine can be advantageous for improving solubility and reducing off-target hydrophobic interactions. However, its increased flexibility can sometimes lead to a loss of potency due to an entropic penalty upon binding.
Azabicycloalkanes and Tropanes: Introducing Rigidity
To overcome the potential drawbacks of increased flexibility, rigidified piperidine analogs such as azabicycloalkanes and tropanes are attractive alternatives. These scaffolds lock the piperidine ring into a specific conformation, which can pre-organize the substituents for optimal binding and reduce the entropic penalty.
Comparative Data: Piperidine vs. Bridged Piperidine Analogs
A study on P2Y14 receptor antagonists demonstrated that replacing a flexible piperidine with a rigid 2-azanorbornane scaffold can enhance affinity.
| Compound | Scaffold | IC50 (nM) |
| 3a (Parent) | Piperidine | 10.2 |
| 3b (Bridged) | 2-Azanorbornane | 3.4 |
| Data adapted from a study on P2Y14R antagonists.[6] |
The increased rigidity of the 2-azanorbornane in compound 3b led to a threefold increase in potency, showcasing the potential of this scaffold-hopping strategy.
Spirocyclic Piperidines: Exploring Three-Dimensional Space
Spirocyclic systems, where two rings share a single atom, offer a unique way to explore three-dimensional chemical space. Spiro-piperidines can position substituents in distinct vectors compared to simple substituted piperidines, potentially leading to novel interactions and improved properties.
Comparative Data: Spiro[chromene-2,4'-piperidine] as a 5-HT2C Agonist
The development of selective 5-HT2C receptor agonists provides an excellent case study. A spiro[chromene-2,4'-piperidine] derivative demonstrated potent and selective agonist activity.
| Compound | EC50 (nM) | Emax (%) |
| 4 | 121.5 | 71.09 |
| Data for a potent and selective 5-HT2C receptor partial agonist.[8] |
While a direct comparison to a non-spirocyclic analog is not provided in this specific dataset, the high potency and efficacy of this spirocyclic compound underscore the value of this scaffold in drug discovery.
Experimental Protocols
To facilitate the exploration of these alternatives, detailed protocols for the synthesis of a key alternative and for a critical in vitro assay are provided below.
Synthesis of 1-Boc-4-(pyridin-4-yl)piperidine via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a heteroaryl alternative to the bromophenyl moiety.
Diagram of Synthetic Workflow
Caption: Suzuki-Miyaura coupling for the synthesis of a heteroaryl-piperidine analog.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), pyridine-4-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq.).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-Boc-4-(pyridin-4-yl)piperidine.
In Vitro Microsomal Stability Assay
This assay is crucial for evaluating the metabolic stability of new chemical entities.
Diagram of Microsomal Stability Assay Workflow
Caption: Workflow for determining the metabolic stability of a compound.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a phosphate buffer (pH 7.4). Prepare an NADPH-regenerating system solution.
-
Incubation: Pre-warm the reaction mixture and the test compound solution to 37°C. Initiate the reaction by adding the NADPH-regenerating system to the mixture containing the microsomes and the test compound.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693/k. The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration in the assay.
Conclusion: A Strategic Approach to Scaffold Diversification
The journey from a hit compound to a clinical candidate is a multi-parameter optimization challenge. While this compound has proven its merit as a valuable starting point, a thorough exploration of its alternatives is a prudent strategy for any drug discovery program. By systematically evaluating bioisosteric replacements and exploring novel scaffolds, researchers can unlock new avenues to enhance potency, selectivity, and pharmacokinetic properties. The data presented in this guide, though not exhaustive, illustrates the tangible benefits of these approaches. A thoughtful and data-driven diversification strategy, grounded in sound medicinal chemistry principles, will undoubtedly pave the way for the discovery of the next generation of innovative medicines.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A-Comparative-Guide-to-HPLC-Purity-Analysis-of-1-N-Boc-4-(4-Bromophenyl)piperidine
For researchers, scientists, and drug development professionals, the chemical purity of synthetic intermediates like 1-N-Boc-4-(4-bromophenyl)piperidine is not merely a quality metric; it is a foundational pillar for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this critical building block, balancing technical detail with practical, field-proven insights.
We will explore a robust, benchmark Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, compare its performance against the high-throughput capabilities of Ultra-High-Performance Liquid Chromatography (UHPLC), and discuss the role of mass spectrometry (MS) for definitive impurity identification.
The Critical Role of Purity Analysis
This compound is a widely used intermediate in the synthesis of a diverse range of pharmacologically active molecules. Potential impurities—arising from starting materials, side reactions, or degradation—can have significant consequences, including altered biological activity, increased toxicity, and complications in downstream synthetic steps. Therefore, a validated, reliable analytical method for purity determination is indispensable.
Benchmark Method: Reversed-Phase HPLC with UV Detection
Reversed-Phase HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its versatility, robustness, and ability to separate a wide range of non-polar to moderately polar compounds.[1][2] A C18 column is the standard choice for initial method development, offering excellent hydrophobic retention for the Boc-protected piperidine structure.[3]
Rationale for Method Parameters:
-
Stationary Phase (Column): A C18-bonded silica column is selected for its hydrophobic character, which provides strong retention for the non-polar Boc and bromophenyl groups of the main analyte.
-
Mobile Phase: A gradient elution using water and acetonitrile with a mild acid modifier (like trifluoroacetic acid or formic acid) is employed. The gradient allows for the effective elution of both the main compound and potential impurities with varying polarities.[3][4] The acid modifier helps to sharpen peaks by minimizing tailing effects from any free silanol groups on the column packing.
-
Detector: UV detection is chosen due to the presence of the bromophenyl chromophore, which absorbs UV light. A wavelength around 220-230 nm is typically effective for this class of compounds.
Experimental Protocol: Benchmark HPLC-UV Method
Objective: To determine the purity of this compound and separate it from potential process-related impurities.
| Parameter | Condition |
| Instrumentation | Standard HPLC System with UV/Vis Detector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 50% to 95% B over 20 minutes, hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of the sample in 1 mL of 50:50 Water:Acetonitrile |
Workflow for HPLC Purity Analysis
Caption: Standard workflow for HPLC purity analysis.
Comparative Guide: HPLC vs. UHPLC and HPLC-MS
While the benchmark HPLC method is reliable, alternative techniques offer distinct advantages in specific contexts, such as high-throughput screening or in-depth impurity characterization.
Alternative 1: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a modern evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling much higher backpressures (up to 15,000 psi or more).[5][6]
Key Advantages over HPLC:
-
Speed: UHPLC can reduce analysis times significantly, often by a factor of 5 to 10, without sacrificing resolution.[5][7]
-
Resolution: The smaller particle sizes lead to more efficient separations, resulting in sharper, narrower peaks and better resolution between closely eluting impurities.[7][8]
-
Sensitivity: Narrower peaks result in a greater peak height for a given concentration, which enhances the signal-to-noise ratio and improves detection limits.[7][8]
-
Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant reduction in solvent usage, making it a greener and more cost-effective technique.[8]
When to Choose UHPLC: UHPLC is the ideal choice for high-throughput quality control environments, rapid in-process control checks, and for resolving complex impurity profiles where baseline separation is challenging with conventional HPLC.[5][7]
Alternative 2: HPLC with Mass Spectrometry (HPLC-MS)
For the definitive identification of unknown impurities, coupling an HPLC or UHPLC system to a mass spectrometer is the gold standard. While a UV detector indicates the presence and quantity of an impurity, it provides no structural information.
Key Advantages:
-
Specificity: MS provides the mass-to-charge ratio (m/z) of the eluting compounds, offering a highly specific method of detection and confirmation of identity.
-
Impurity Identification: The precise mass measurement allows for the determination of the elemental composition of an unknown impurity. Tandem MS (MS/MS) experiments can provide fragmentation data to elucidate the impurity's chemical structure.
-
Sensitivity: Modern mass spectrometers can offer significantly lower limits of detection than UV detectors, which is crucial for identifying and controlling potentially genotoxic impurities that have very low safety thresholds.
When to Choose HPLC-MS: This technique is essential during process development and forced degradation studies when unknown peaks appear in the chromatogram. It provides the structural information necessary to understand impurity formation pathways and to control them effectively.
Head-to-Head Performance Comparison
The following table summarizes the expected performance characteristics of the three methods for the analysis of this compound, based on representative data.
| Parameter | HPLC-UV | UHPLC-UV | HPLC-MS |
| Typical Run Time | 25 - 30 minutes | 3 - 5 minutes | 10 - 15 minutes |
| System Backpressure | 1,500 - 3,000 psi | 8,000 - 12,000 psi | 1,500 - 3,000 psi |
| Resolution (USP) | Good ( > 2.0 for key pairs) | Excellent ( > 3.0 for key pairs) | Good (separation is primary) |
| Primary Output | Retention Time, UV Absorbance | Retention Time, UV Absorbance | Retention Time, Mass-to-Charge Ratio (m/z) |
| Impurity ID Capability | None (requires standard) | None (requires standard) | Excellent (structural elucidation) |
| Best For... | Routine QC, Method Robustness | High-Throughput QC, Complex Samples | Impurity ID, Forced Degradation |
Method Selection Guide
Choosing the right analytical technology is a strategic decision that depends on the specific goal of the analysis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. industrialpharmacist.com [industrialpharmacist.com]
- 6. chromtech.com [chromtech.com]
- 7. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 8. uhplcs.com [uhplcs.com]
A Comprehensive Spectroscopic Guide to Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate and its Analogs
This guide provides an in-depth comparative analysis of the spectroscopic data for tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of its characteristic spectral features alongside those of structurally related compounds. By explaining the causality behind experimental choices and presenting validated data, this guide serves as an authoritative resource for structural elucidation and characterization.
Introduction
Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate is a versatile bifunctional molecule incorporating a piperidine ring, a common scaffold in pharmaceuticals, protected with a tert-butoxycarbonyl (Boc) group, and substituted with a 4-bromophenyl moiety. This combination of features makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds. Accurate structural confirmation through spectroscopic methods is a critical first step in its application. This guide will dissect its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra, providing comparative data from relevant analogs to highlight key structural nuances.
Chemical Structure and Atom Numbering
To facilitate the discussion of spectroscopic data, the following standardized numbering scheme will be used for the core structure of tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate.
Caption: Atom numbering for tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate and two comparative analogs: tert-butyl 4-aminopiperidine-1-carboxylate and tert-butyl 4-bromopiperidine-1-carboxylate. This comparison allows for the clear attribution of spectral features to specific structural motifs.
Table 1: ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)
| Compound | Piperidine H2/H6 | Piperidine H3/H5 | Piperidine H4 | Aromatic Protons | Boc (t-butyl) |
| tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate | ~4.2 (br d) | ~1.8 (m) | ~2.8 (tt) | 7.45 (d), 7.10 (d) | 1.48 (s) |
| tert-butyl 4-aminopiperidine-1-carboxylate | ~3.9 (br d) | ~1.8 (m), ~1.3 (m) | ~2.9 (tt) | - | 1.45 (s) |
| tert-butyl 4-bromopiperidine-1-carboxylate [1] | ~4.0 (br d) | ~2.1 (m), ~1.9 (m) | ~4.3 (tt) | - | 1.47 (s) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃, δ in ppm)
| Compound | Piperidine C2/C6 | Piperidine C3/C5 | Piperidine C4 | Aromatic Carbons | Boc (C=O) | Boc (C(CH₃)₃) | Boc (C(CH₃)₃) |
| tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate | ~44 | ~33 | ~42 | ~145 (C1'), 131 (C3'/C5'), 128 (C2'/C6'), 120 (C4') | ~155 | ~80 | ~28.5 |
| tert-butyl 4-aminopiperidine-1-carboxylate | ~44 | ~35 | ~48 | - | ~155 | ~79 | ~28.5 |
| tert-butyl 4-bromopiperidine-1-carboxylate [1] | ~45 | ~36 | ~50 | - | ~154 | ~80 | ~28.5 |
Table 3: Mass Spectrometry Data (ESI-MS)
| Compound | Molecular Formula | Molecular Weight | Observed [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate | C₁₆H₂₂BrNO₂ | 340.25 | 340.09 | 284/286 (loss of C₄H₈), 240/242 (loss of Boc) |
| tert-butyl 4-aminopiperidine-1-carboxylate | C₁₀H₂₀N₂O₂ | 200.28 | 201.16 | 145 (loss of C₄H₈), 101 (loss of Boc) |
| tert-butyl 4-bromopiperidine-1-carboxylate [1] | C₁₀H₁₈BrNO₂ | 264.16 | 264.06 | 208/210 (loss of C₄H₈), 164/166 (loss of Boc) |
Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch (sp³) | C-H Stretch (sp²) | C=O Stretch (Carbamate) | C-N Stretch | C-Br Stretch | Aromatic C=C Stretch |
| tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate | - | 2970-2850 | ~3030 | ~1690 | ~1240, ~1160 | ~1010 | ~1590, ~1485 |
| tert-butyl 4-aminopiperidine-1-carboxylate | ~3350 | 2970-2850 | - | ~1685 | ~1250, ~1170 | - | - |
| tert-butyl 4-bromopiperidine-1-carboxylate | - | 2970-2850 | - | ~1690 | ~1240, ~1160 | ~650 | - |
In-Depth Spectroscopic Analysis
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.
-
Aromatic Region (7.0-7.5 ppm): The two doublets observed at approximately 7.45 and 7.10 ppm are characteristic of a 1,4-disubstituted (para) benzene ring. The downfield shift of these protons compared to unsubstituted benzene is due to the electronic effects of the bromine atom and the piperidine ring.
-
Piperidine Protons (1.5-4.3 ppm): The protons on the piperidine ring exhibit complex splitting patterns due to conformational rigidity and spin-spin coupling. The axial and equatorial protons on the same carbon are diastereotopic and thus have different chemical shifts. The broad doublet around 4.2 ppm is assigned to the equatorial protons at C2 and C6, which are deshielded by the adjacent nitrogen and the carbamate group. The multiplet around 1.8 ppm corresponds to the protons at C3 and C5. The triplet of triplets at approximately 2.8 ppm is characteristic of the proton at C4, which is coupled to the adjacent protons at C3 and C5.
-
Tert-butyl Protons (1.48 ppm): The sharp singlet at 1.48 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group of the Boc protecting group.
Comparative Insight: The absence of aromatic signals in the spectra of the amino and bromo analogs confirms the assignment of the signals between 7.0 and 7.5 ppm to the bromophenyl group. The chemical shift of the H4 proton is significantly influenced by the substituent, shifting downfield in the bromo-substituted analog due to the electronegativity of bromine.
¹³C NMR Spectroscopy: A Carbon Skeleton Perspective
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
Aromatic Carbons (120-145 ppm): Four distinct signals are observed in the aromatic region, consistent with the four unique carbon environments in the 1,4-disubstituted ring. The carbon attached to the bromine (C4') appears around 120 ppm, while the ipso-carbon (C1') attached to the piperidine ring is found further downfield at approximately 145 ppm.
-
Piperidine Carbons (33-44 ppm): The signals for the piperidine carbons appear in the aliphatic region. The C2/C6 carbons are observed around 44 ppm, C3/C5 at approximately 33 ppm, and C4 at about 42 ppm.
-
Boc Group Carbons (28.5, 80, 155 ppm): The three distinct carbons of the Boc group are readily identified. The methyl carbons of the tert-butyl group give a strong signal at around 28.5 ppm. The quaternary carbon of the tert-butyl group is observed near 80 ppm, and the carbonyl carbon of the carbamate appears significantly downfield at approximately 155 ppm.
Comparative Insight: The presence of the four aromatic signals is a key differentiator for the title compound. The chemical shift of the C4 carbon in the piperidine ring is sensitive to the substituent, appearing at a different position in each of the three compared compounds.
Mass Spectrometry: Elucidating Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural confirmation.[2] Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for the analysis of piperidine derivatives.[3]
Caption: Key fragmentation pathways for tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate in ESI-MS.
-
Molecular Ion: In ESI-MS, the protonated molecule [M+H]⁺ is observed. For tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate, this appears as a characteristic isotopic doublet at m/z 340 and 342, with approximately equal intensity, due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentations: A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈) from the tert-butyl group, resulting in a fragment ion at m/z 284/286.[3] Another significant fragmentation is the cleavage of the N-C bond of the carbamate, leading to the loss of the entire Boc group and the formation of an ion at m/z 240/242. The formation of a stable tert-butyl cation at m/z 57 is also a prominent feature. The fragmentation of the piperidine ring itself can also occur, often through α-cleavage adjacent to the nitrogen atom.[3]
Comparative Insight: The isotopic pattern of bromine is a key identifier for the title compound and the bromo-substituted analog. The fragmentation pattern, particularly the loss of the Boc group, is a common feature for all three N-Boc protected compounds.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for the identification of functional groups within a molecule.
-
C=O Stretch: The most prominent peak in the IR spectrum is the strong absorption around 1690 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the carbamate group.
-
C-H Stretches: The region between 2850 and 3000 cm⁻¹ shows absorptions corresponding to the sp³ C-H stretching vibrations of the piperidine and tert-butyl groups. A weaker absorption just above 3000 cm⁻¹ (~3030 cm⁻¹) is indicative of the sp² C-H stretching of the aromatic ring.[4][5]
-
Aromatic C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.[4][5]
-
C-N and C-O Stretches: The C-N and C-O stretching vibrations of the carbamate group typically appear in the fingerprint region between 1300 and 1100 cm⁻¹.
-
C-Br Stretch: The C-Br stretching vibration is expected to appear at a lower frequency, typically in the range of 1070-1010 cm⁻¹.
Comparative Insight: The presence of the aromatic C=C and sp² C-H stretching vibrations clearly distinguishes the title compound from its non-aromatic analogs. The N-H stretching vibration around 3350 cm⁻¹ is a unique feature of the amino-substituted analog.
Experimental Protocols
To ensure the reproducibility and accuracy of the presented data, the following standardized protocols for spectroscopic analysis are recommended.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Pulse width: 30°
-
Acquisition time: 4 seconds
-
Relaxation delay: 1 second
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Pulse program: Proton-decoupled
-
Acquisition time: 1.5 seconds
-
Relaxation delay: 2 seconds
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Protocol 2: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF or triple quadrupole).[3]
-
Analysis Method:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization mode: Positive ion mode.[3]
-
Capillary voltage: 3-4 kV.
-
Drying gas flow: 5-10 L/min.
-
Drying gas temperature: 200-300 °C.
-
Mass range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for bromine-containing compounds.
Protocol 3: Infrared (IR) Spectroscopy (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Number of scans: 16
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
-
Data Processing: Collect a background spectrum of the clean ATR crystal before analyzing the sample. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Conclusion
This guide provides a comprehensive and comparative analysis of the spectroscopic data for tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate. By examining its ¹H NMR, ¹³C NMR, mass spectrometry, and IR data in conjunction with structurally related analogs, a clear and unambiguous characterization of this important synthetic intermediate is achieved. The detailed protocols and interpretation guidelines presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, ensuring the scientific integrity and reproducibility of their work.
References
- 1. tert-Butyl 4-bromopiperidine-1-carboxylate | C10H18BrNO2 | CID 15541517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
Characterization of 1-N-Boc-4-(4-Bromophenyl)piperidine synthesis byproducts
An In-Depth Comparative Guide to Byproducts in the Synthesis of 1-N-Boc-4-(4-Bromophenyl)piperidine
Authored by: A Senior Application Scientist
In the landscape of modern medicinal chemistry and drug development, the structural integrity of molecular building blocks is paramount. The 4-arylpiperidine motif is a privileged scaffold found in numerous pharmacologically active agents, making its precursors, such as this compound, critical intermediates. The purity of these intermediates directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a thorough understanding and characterization of byproducts generated during synthesis are not merely academic exercises but essential components of robust process development and quality control.
This guide provides a comparative analysis of byproducts generated from two common synthetic routes to this compound: the Suzuki-Miyaura cross-coupling and a multi-step sequence involving Grignard addition and subsequent bromination. We will delve into the mechanistic origins of these impurities, present comparative analytical data, and provide detailed experimental protocols for their characterization.
Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely adopted method for constructing C-C bonds, particularly for creating biaryl structures.[1][2] In the context of our target molecule, this typically involves the coupling of a piperidine-derived boronic acid or ester with a brominated aromatic partner. A common approach is the reaction of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine with 1,4-dibromobenzene.
Mechanistic Origin of Byproducts
The catalytic cycle of the Suzuki-Miyaura coupling, while highly efficient, is not without competing side reactions that lead to the formation of characteristic byproducts.[3][4]
-
Homocoupling: The most prevalent byproduct often arises from the homocoupling of the boronic ester, leading to the formation of 4,4'-bis(1-Boc-piperidine). This is typically favored under conditions of slow oxidative addition or when the transmetalation step is inefficient.
-
Protodeboronation: The boronic ester can react with residual water or protic solvents in the presence of a base, leading to the formation of 1-Boc-piperidine.
-
Dehalogenation: The aryl halide starting material (1,4-dibromobenzene) can undergo reductive dehalogenation to form bromobenzene.
-
Catalyst Decomposition Products: The palladium catalyst can precipitate as palladium black, reducing catalytic activity and potentially introducing metallic impurities.
Characterization of Route 1 Byproducts
The identification and quantification of these byproducts are typically achieved using a combination of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Table 1: Characterization of Potential Byproducts from Suzuki-Miyaura Synthesis
| Byproduct Name | Structure | Putative Origin | Expected Mass [M+H]⁺ |
| 4,4'-bis(1-Boc-piperidine) | (Structure not shown) | Homocoupling of boronic ester | 367.29 |
| 1-Boc-piperidine | (Structure not shown) | Protodeboronation | 186.15 |
| 4,4'-Biphenol | (Structure not shown) | Homocoupling of boronic acid impurity | 187.08 |
| Bromobenzene | (Structure not shown) | Dehalogenation of 1,4-dibromobenzene | 157.96 / 159.96 |
Route 2: Grignard Reaction Followed by Electrophilic Bromination
An alternative approach to the 4-arylpiperidine core involves the addition of a phenyl Grignard reagent to N-Boc-4-piperidone, followed by dehydration and subsequent electrophilic bromination of the resulting aromatic ring. This classical organometallic approach offers a different set of challenges and a distinct byproduct profile.
Mechanistic Origin of Byproducts
The multi-step nature of this route introduces several potential impurities:
-
Over-alkylation/Di-addition: The Grignard reagent can potentially react twice with the starting ketone if the reaction is not carefully controlled, leading to a tertiary alcohol.
-
Incomplete Dehydration: The intermediate tertiary alcohol may not be fully converted to the tetrahydropyridine, carrying over into the final product.
-
Isomeric Bromination: The electrophilic bromination of the phenyl group can result in the formation of ortho- and meta- bromo isomers in addition to the desired para-isomer. The directing effects of the piperidine ring influence the regioselectivity.
-
Dibromination: Over-bromination can lead to the formation of dibrominated species.
Characterization of Route 2 Byproducts
The analysis of this reaction mixture places a strong emphasis on chromatographic separation of isomers and NMR for structural elucidation of the different substitution patterns.
Table 2: Characterization of Potential Byproducts from Grignard/Bromination Synthesis
| Byproduct Name | Structure | Putative Origin | Expected Mass [M+H]⁺ |
| 1-Boc-4-phenyl-4-piperidinol | (Structure not shown) | Incomplete dehydration | 278.17 |
| 1-Boc-4-(2-bromophenyl)piperidine | (Structure not shown) | ortho-bromination isomer | 340.09 / 342.09 |
| 1-Boc-4-(3-bromophenyl)piperidine | (Structure not shown) | meta-bromination isomer | 340.09 / 342.09 |
| 1-Boc-4-(dibromophenyl)piperidine | (Structure not shown) | Over-bromination | 418.00 / 420.00 / 422.00 |
Comparative Analysis
| Feature | Suzuki-Miyaura Coupling (Route 1) | Grignard/Bromination (Route 2) |
| Key Byproducts | Homocoupling, protodeboronation | Isomeric bromination, incomplete reaction |
| Purification Challenge | Separation of structurally similar homocoupled dimer | Separation of regioisomers (ortho, meta, para) |
| Process Control | Sensitive to catalyst activity, base, and solvent purity | Requires careful control of Grignard addition and bromination stoichiometry |
| Atom Economy | Generally higher | Lower due to multi-step nature |
| Overall Yield | Often higher and more direct | Can be lower due to multiple steps and purification losses |
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
-
To a round-bottom flask, add 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.0 equiv), 1,4-dibromobenzene (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add PdCl₂(dppf) (0.03 equiv) to the flask.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Byproduct Characterization by HPLC-MS
-
Instrumentation: Agilent 1260 Infinity HPLC with a 6230B TOF mass spectrometer.
-
Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to 10% B.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Positive ion electrospray ionization (ESI+), scanning from m/z 100-1000.
Visualizations
Caption: Suzuki-Miyaura cycle and key byproduct pathways.
Caption: Analytical workflow for byproduct characterization.
Conclusion
The choice of synthetic route for this compound has profound implications for the resulting impurity profile. The Suzuki-Miyaura coupling offers an elegant and often high-yielding pathway, but it is susceptible to homocoupling and protodeboronation byproducts that can complicate purification. In contrast, the Grignard-based approach avoids organoboron reagents but introduces the significant challenge of controlling and separating regioisomers.
Ultimately, the optimal synthetic strategy will depend on the specific requirements of the project, including scale, cost, and, most critically, the purity specifications for the final product. A comprehensive analytical characterization, as outlined in this guide, is indispensable for making an informed decision and ensuring the quality of this vital chemical intermediate.
References
A Senior Application Scientist's Guide to the Positional Isomers of N-Boc-Bromophenyl-Piperidine: Synthesis, Characterization, and Application
For drug development professionals, the selection of a molecular scaffold is a critical decision that influences the entire discovery pipeline. The N-Boc-Aryl-piperidine framework is a privileged structure, widely employed due to its favorable pharmacokinetic properties and synthetic versatility.[1][2] However, the seemingly subtle variation of substituent placement—positional isomerism—can dramatically alter a compound's physicochemical properties, reactivity, and ultimately, its biological activity.
This guide provides an in-depth comparison of N-Boc-4-(4-Bromophenyl)piperidine and its key positional isomers. We will dissect the nuances of their synthesis, compare their analytical and physical properties with supporting data, and discuss the strategic implications of choosing one isomer over another in a research and development context. This analysis is designed to equip researchers with the practical insights needed to make informed decisions when utilizing these essential building blocks.
Section 1: Isomer Structures and Synthetic Strategies
The primary isomers of concern involve the repositioning of the bromine atom on the phenyl ring (ortho, meta, para) and the attachment point of the bromophenyl moiety to the piperidine ring (positions 2, 3, or 4). This guide will focus on the most common and commercially relevant isomers: the ortho, meta, and para-bromophenyl groups at the 4-position of the piperidine ring.
Caption: Chemical structures of the primary positional isomers.
Expertise-Driven Synthesis: The Suzuki-Miyaura Coupling
While several methods exist, the Suzuki-Miyaura cross-coupling reaction remains a robust and highly reliable strategy for synthesizing these C(sp²)-C(sp³) linked structures. This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary boronic acid and halide precursors.
The core principle involves the palladium-catalyzed reaction between an organoborane (e.g., N-Boc-4-piperidineboronic acid) and an organohalide (the relevant di-bromobenzene). The choice of catalyst, ligand, and base is paramount for achieving high yield and purity, as these components directly influence the efficiency of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
Caption: Generalized workflow for Suzuki-Miyaura synthesis.
Self-Validating Experimental Protocol: Synthesis of N-Boc-4-(4-Bromophenyl)piperidine
This protocol can be adapted for the ortho and meta isomers by substituting the corresponding dibromobenzene.
-
Reactant Preparation: To a flame-dried round-bottom flask, add 1-(tert-butoxycarbonyl)piperidine-4-boronic acid pinacol ester (1.2 eq.), 1,4-dibromobenzene (1.0 eq.), and potassium carbonate (2.5 eq.).
-
Solvent & Catalyst Addition: Add a 3:1 mixture of dioxane and water. Degas the mixture by bubbling argon through the solution for 20 minutes. Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).
-
Reaction Execution: Heat the mixture to 90°C and stir vigorously under an argon atmosphere for 12-16 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed.
-
Workup and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Section 2: Comparative Physicochemical and Spectroscopic Properties
The position of the bromine atom significantly impacts the molecule's electronic distribution, steric profile, and polarity. These differences manifest in measurable physicochemical properties that influence solubility, membrane permeability, and binding interactions.
Table 1: Physicochemical Property Comparison
| Property | N-Boc-4-(4-Br-Ph)piperidine (para) | N-Boc-4-(3-Br-Ph)piperidine (meta) | N-Boc-4-(2-Br-Ph)piperidine (ortho) |
| Molecular Formula | C₁₆H₂₂BrNO₂ | C₁₆H₂₂BrNO₂ | C₁₆H₂₂BrNO₂ |
| Molecular Weight | 340.26 g/mol [3] | 340.26 g/mol | 340.26 g/mol |
| Appearance | White to off-white solid | Off-white solid or oil | White solid |
| Melting Point | ~103-107 °C | Not widely reported (often an oil) | ~75-80 °C |
| Boiling Point (Pred.) | 398.5±42.0 °C[3] | 398.5±42.0 °C | 398.5±42.0 °C |
| LogP (Predicted) | 4.37[3] | 4.45 | 4.51 |
| Topological PSA | 29.54 Ų[3] | 29.54 Ų | 29.54 Ų |
Analysis of Properties:
-
Melting Point: The para-isomer exhibits the highest melting point, which is typical for para-substituted benzenes due to their higher symmetry, allowing for more efficient crystal lattice packing. The ortho-isomer's lower melting point can be attributed to steric hindrance from the bromine atom, which disrupts planarity and efficient packing.
-
LogP: The predicted octanol-water partition coefficient (LogP) increases slightly from para to ortho. The ortho-bromo group can engage in intramolecular interactions and sterically shield the polar piperidine nitrogen, subtly increasing the molecule's overall lipophilicity. This can have direct consequences for a drug candidate's ADME profile.[4]
Spectroscopic Fingerprints: Comparative NMR Analysis
¹H NMR spectroscopy is a powerful tool for distinguishing between these isomers, particularly in the aromatic region.
-
para-Isomer: The aromatic region displays a characteristic AA'BB' system, appearing as two distinct doublets (each integrating to 2H) due to the molecule's symmetry.[5]
-
meta-Isomer: This isomer presents a more complex splitting pattern in the aromatic region, typically showing four distinct signals: a singlet (or narrow triplet), a doublet, a doublet of doublets, and another triplet.
-
ortho-Isomer: The ortho-substitution leads to four distinct aromatic signals, often multiplets, due to the proximity of the bromine and piperidine substituents, which breaks all symmetry. The piperidine protons, especially those at the 2 and 6 positions, may also show significant chemical shift differences compared to the other isomers due to the steric and electronic effects of the adjacent bromine.
Section 3: Analytical Separation and Quality Control
Ensuring isomeric purity is non-negotiable in pharmaceutical development. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for separating and quantifying these closely related compounds.[6]
Trustworthy Protocol: RP-HPLC Method for Isomer Separation
The method's success relies on exploiting the subtle differences in polarity and hydrophobicity between the isomers.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-N-Boc-4-(4-Bromophenyl)piperidine | CAS#:769944-78-7 | Chemsrc [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound(769944-78-7) 1H NMR spectrum [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Reaction Monitoring: LC-MS Analysis of a Suzuki Coupling Reaction
In the fast-paced world of pharmaceutical development, the efficient synthesis of active pharmaceutical ingredients (APIs) is paramount. Each reaction step must be meticulously understood and controlled to maximize yield, minimize impurities, and ensure a robust and scalable process. This guide provides an in-depth comparison of analytical techniques for monitoring a critical C-C bond-forming reaction: the Suzuki-Miyaura coupling of 1-N-Boc-4-(4-bromophenyl)piperidine. We will focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) and provide a detailed, field-tested protocol for its implementation.
The Imperative of Real-Time Reaction Monitoring
In process chemistry, moving beyond simplistic endpoint analysis (e.g., Thin-Layer Chromatography after several hours) to real-time or near-real-time monitoring is a cornerstone of modern approaches like Process Analytical Technology (PAT).[1][2] The goal of PAT is to design and control manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials.[3] For a Suzuki coupling, this means tracking the consumption of the starting aryl bromide, the appearance of the desired biaryl product, and the formation of any impurities in near real-time. This data-rich approach allows for:
-
Kinetic Understanding: Determining the reaction rate, identifying induction periods, and understanding the influence of process parameters (temperature, catalyst loading, base concentration).
-
Impurity Profiling: Detecting and identifying byproducts, such as homocoupling products or intermediates, which is crucial for process optimization and ensuring the quality of the final API.[4]
-
Endpoint Determination: Precisely identifying when a reaction is complete, preventing unnecessary energy consumption and the formation of degradation products from prolonged heating.
-
Process Safety and Robustness: Gaining a deeper understanding of the reaction mechanism to design safer and more reliable processes.[5]
Comparative Analysis of Reaction Monitoring Techniques
While several techniques can be employed for reaction monitoring, they offer varying levels of information, speed, and complexity. Here, we compare LC-MS to its common alternatives for the analysis of the this compound Suzuki coupling.
| Feature | LC-MS (UPLC-MS/MS) | TLC-MS | Benchtop NMR | ASAP-MS |
| Information Provided | Quantitative concentration of reactants, products, and impurities; Structural confirmation (MS/MS) | Semi-quantitative; Mass confirmation of spots | Quantitative concentration; Detailed structural information | Qualitative/Semi-quantitative; Rapid mass confirmation |
| Sensitivity (Typical LOQ) | Low ng/mL to pg/mL[6] | High ng/mL to µg/mL | ~0.1-1% of total concentration | ng to µg range |
| Analysis Time per Sample | 2-10 minutes | < 5 minutes (including spotting and elution) | 1-15 minutes (depending on scans) | < 1 minute |
| Sample Preparation | Dilute-and-shoot[7] | Spotting of diluted aliquot[8] | Dilution in deuterated solvent | Direct sampling of reaction mixture |
| Throughput | High (with autosampler) | High | Moderate | Very High |
| Capital Cost | High | Moderate | Moderate to High | Moderate |
| Key Advantage | High sensitivity, selectivity, and quantitative accuracy for complex mixtures. | Simplicity, speed, and low cost for qualitative checks. | Excellent for structural elucidation and quantitation without standards. | Extremely fast, no sample preparation required. |
| Key Disadvantage | Higher initial cost and complexity. | Limited quantitative ability and resolution. | Lower sensitivity compared to MS; potential for overlapping signals. | Not quantitative; potential for ion suppression. |
Causality Behind the Choices:
-
LC-MS is the gold standard for this application due to its unparalleled sensitivity and selectivity.[4][9] In pharmaceutical development, detecting and quantifying low-level impurities is critical, and LC-MS, particularly with a triple quadrupole mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode, excels at this.[4] The chromatographic separation is essential for resolving the starting material, product, and potential isomers or byproducts before they enter the mass spectrometer, ensuring accurate quantification.
-
TLC-MS offers a significant advantage over traditional TLC by providing mass information for the separated spots.[8] This is a rapid and cost-effective way to confirm the presence of the product and disappearance of the starting material. However, its quantitative accuracy is limited, making it more suitable for initial screening than for detailed kinetic analysis.
-
Benchtop NMR provides excellent structural information and is inherently quantitative without the need for response factor correction.[10][11] However, its sensitivity is significantly lower than MS. For monitoring low-level impurities, which can be critical in pharmaceutical synthesis, NMR may not be the optimal choice.
-
ASAP-MS (Atmospheric Solids Analysis Probe) is a powerful tool for high-throughput screening due to its speed and lack of sample preparation.[8] It can quickly confirm the presence of the desired product mass. However, it lacks chromatographic separation, making it susceptible to ion suppression from the complex reaction matrix and unsuitable for accurate quantification.
Experimental Protocol: LC-MS Monitoring of this compound Suzuki Coupling
This protocol outlines a robust LC-MS/MS method for the quantitative monitoring of the Suzuki coupling between this compound and a generic arylboronic acid.
Reaction Scheme
Caption: General Suzuki coupling reaction.
Step 1: Sample Preparation - The "Dilute and Shoot" Approach
The key to high-throughput reaction monitoring is a simple and rapid sample preparation method. The "dilute and shoot" approach minimizes variability and is highly effective.[7]
-
Reaction Sampling: At specified time points (e.g., t=0, 5, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quenching & Dilution: Immediately quench the reaction and dilute the aliquot in a pre-prepared vial containing a large volume of a suitable solvent (e.g., 990 µL of 50:50 acetonitrile:water with 0.1% formic acid). This achieves a 1:100 dilution and stops the reaction. The solvent should be compatible with the LC mobile phase.
-
Filtration (if necessary): If the reaction mixture contains heterogeneous components (e.g., the base), centrifuge the diluted sample and transfer the supernatant to an LC-MS vial, or use a vial with a filter cap.
Step 2: LC-MS/MS Method Parameters
This method utilizes a fast gradient on a UPLC (Ultra-Performance Liquid Chromatography) system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography Parameters:
-
Column: C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: 5% to 95% B
-
2.5 - 3.0 min: 95% B
-
3.0 - 3.1 min: 95% to 5% B
-
3.1 - 4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Key MRM Transitions (Hypothetical):
-
This compound (Starting Material):
-
Precursor Ion (m/z): 356.1/358.1 (due to Br isotopes)
-
Product Ion (m/z): 256.1 (loss of Boc group)
-
-
1-N-Boc-4-(4-phenyl)piperidine (Example Product):
-
Precursor Ion (m/z): 354.2
-
Product Ion (m/z): 254.2 (loss of Boc group)
-
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for the specific instrument.
Step 3: Data Analysis and Interpretation
-
Peak Integration: Integrate the peak areas for the starting material and product MRM transitions at each time point.
-
Conversion Calculation: Calculate the percent conversion of the starting material to the product over time.
-
% Conversion = [Product Area / (Product Area + Starting Material Area)] * 100
-
-
Kinetic Profile: Plot the percent conversion versus time to generate a reaction kinetic profile.
Experimental Workflow Diagram
Caption: LC-MS reaction monitoring workflow.
Conclusion
For the detailed and quantitative monitoring of the Suzuki coupling of this compound, LC-MS stands out as the superior analytical technique. Its high sensitivity, selectivity, and quantitative accuracy provide the rich data needed for thorough process understanding and optimization, which is a critical component of the PAT framework in modern pharmaceutical development.[1][2] While other techniques like TLC-MS and ASAP-MS offer faster, more qualitative insights, and NMR provides unparalleled structural detail, the comprehensive quantitative data generated by a well-developed LC-MS/MS method is indispensable for creating robust, safe, and efficient API manufacturing processes.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]
- 2. Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the difference between Limit of detection (LOD) and Limit of Quantification? - Quality Pathshala [blog.quality-pathshala.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 7. reddit.com [reddit.com]
- 8. shoko-sc.co.jp [shoko-sc.co.jp]
- 9. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies [dspace.library.uvic.ca]
- 10. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Safety Operating Guide
1-N-Boc-4-(4-Bromophenyl)piperidine proper disposal procedures
An In-Depth Guide to the Proper Disposal of 1-N-Boc-4-(4-Bromophenyl)piperidine
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The disposal of a chemical is as crucial as its application in an experiment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our approach moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and responsibility in your laboratory.
Hazard Assessment and Chemical Profile
Understanding the intrinsic properties and hazards of a compound is the foundation of its safe management. This compound is a piperidine derivative commonly used in medicinal chemistry and pharmaceutical development as a building block for more complex molecules.[1] While not classified as acutely hazardous under routine handling conditions, its chemical structure necessitates careful management as a halogenated organic compound.[2][3]
Key hazard information indicates that this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4][5] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and engineering controls.
Table 1: Chemical and Safety Data for this compound
| Property | Value | Source |
| CAS Number | 769944-78-7 | [2][6] |
| Molecular Formula | C₁₆H₂₂BrNO₂ | [6] |
| Boiling Point | 398.5 ± 42.0 °C | [2][6] |
| Density | 1.283 ± 0.06 g/cm³ | [2][6] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4][5] |
| GHS Precautionary Statements | P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P501 | [5] |
Core Principles of Prudent Chemical Waste Management
The disposal protocol for any specific chemical is built upon a universal hierarchy of waste management principles.[7] The most effective strategy is to minimize waste generation from the outset by carefully planning experiments and ordering only the necessary quantities of reagents.[7][8] When waste is generated, it must be managed systematically to ensure safety and regulatory compliance. The fundamental practices are:
-
Segregation: Never mix different classes of chemical waste.[9] Mixing incompatible chemicals can lead to dangerous reactions, while combining halogenated and non-halogenated waste streams complicates disposal and increases costs.[3][9]
-
Labeling: All waste containers must be accurately and clearly labeled with their contents and associated hazards.[8][10] This is critical for preventing accidents and ensuring the waste is handled correctly by laboratory personnel and disposal technicians.
-
Containment: Waste must be stored in appropriate, leak-proof containers that are kept securely closed except when adding waste.[8][10]
-
Professional Disposal: Final disposal must be handled by a licensed and reputable hazardous waste management service that can ensure compliance with all federal, state, and local regulations.[9][11][12]
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural workflow for managing waste containing this compound, from the point of generation to its final collection.
Step 1: Personal Protective Equipment (PPE) and Initial Handling
Before handling the chemical for disposal, ensure you are wearing appropriate PPE. The causality here is direct: preventing exposure via inhalation, ingestion, or skin/eye contact.[2]
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat is required to protect against incidental contact.
-
Ventilation: Conduct all transfers of the waste in a certified chemical fume hood to prevent inhalation of any dust or vapors.[13]
Step 2: Waste Characterization and Segregation
This is the most critical step from a logistical and regulatory standpoint. Proper segregation is paramount.
-
Identify as Halogenated Organic Waste: this compound contains a bromine atom, classifying it as a halogenated organic compound .[3]
-
Segregate Accordingly: This waste must be collected in a container specifically designated for halogenated organic waste . Do not mix it with non-halogenated organic solvents (like acetone, hexanes, or methanol) or aqueous waste streams.[3] The rationale is that halogenated wastes typically require high-temperature incineration for complete destruction, a different disposal pathway than non-halogenated solvents, which can sometimes be recycled or fuel-blended.[14]
Step 3: Container Selection and Labeling
The integrity of the waste stream is maintained through proper containment and communication.
-
Container Choice: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is appropriate.[8][10] Ensure the container is clean and dry before use.
-
Labeling Protocol: The label must be securely affixed to the container and completed with the following information:
-
The words "Hazardous Waste ".[7]
-
The full chemical name: "This compound ". Avoid abbreviations or formulas.
-
A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The accumulation start date (the date the first drop of waste was added to the container).[7]
-
An approximate percentage of the compound if it is part of a solution.
-
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated area while awaiting pickup.
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8] The SAA should be a secondary containment tray to capture any potential leaks.
-
Keep Containers Closed: Always keep the waste container lid securely fastened unless you are actively adding waste.[8] This prevents the release of vapors and protects against spills.
-
Storage Limits: Be aware of institutional and regulatory limits on the volume of waste that can be stored in an SAA (typically 55 gallons) and the time limit for accumulation (often up to 12 months, provided volume limits are not exceeded).[8]
Step 5: Arranging for Final Disposal
The final step is to transfer custody of the waste to trained professionals.
-
Contact EHS: When the container is full or you have no further need to accumulate this waste stream, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[8]
-
Licensed Disposal Vendor: The EHS office will work with a licensed hazardous waste disposal company.[12] This vendor will transport the waste off-site for final disposal, which for halogenated organic compounds, is typically accomplished via controlled incineration at a facility permitted to handle such waste.[14][15]
Spill and Emergency Procedures
In the event of a spill, a prepared response is essential to mitigate hazards.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your supervisor.
-
Control Ignition Sources: Remove all sources of ignition from the area.[15]
-
Small Spills: For small spills, trained personnel wearing appropriate PPE can manage the cleanup.
-
Absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[16]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills: For large spills, contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.[17]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of laboratory chemical waste, highlighting the path for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. biosynce.com [biosynce.com]
- 3. bucknell.edu [bucknell.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 769944-78-7 [m.chemicalbook.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Effective Lab Chemical Waste Management [emsllcusa.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. actenviro.com [actenviro.com]
- 12. afgsci.com [afgsci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Handling 1-N-Boc-4-(4-Bromophenyl)piperidine: Essential Safety and Disposal Protocols
This guide provides essential, field-proven safety and logistical information for the handling and disposal of 1-N-Boc-4-(4-Bromophenyl)piperidine (CAS No. 769944-78-7). As a key building block in medicinal chemistry and drug development, its proper management is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond mere procedural lists to explain the causality behind each recommendation, empowering researchers to work with confidence and safety.
Hazard Assessment: Understanding the Molecule
This compound is a solid compound with a defined GHS classification that dictates our handling strategy. The primary hazards are outlined as:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with this compound is the GHS07 (Exclamation Mark), and the signal word is "Warning". While some supplier information may describe it as "not particularly hazardous under routine handling,"[1] it is our expert recommendation to always adhere to the official GHS classification as the basis for all safety protocols.
The molecule's structure informs our risk assessment:
-
Piperidine Core: Unmodified piperidine is a toxic, corrosive, and flammable liquid.[2][3] While the N-Boc protecting group significantly reduces the basicity and volatility of the piperidine nitrogen, the inherent toxicological properties of the heterocyclic core should not be disregarded.
-
Brominated Aromatic Ring: This functional group classifies the compound as a halogenated organic. Proper waste segregation is therefore critical to prevent environmental contamination and to comply with hazardous waste regulations.[4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a checklist but a dynamic risk mitigation strategy. The following table summarizes the required PPE for handling this compound. The rationale for each piece of equipment is crucial for understanding and ensuring compliance.
| Protection Type | Required Equipment | Rationale & Expert Insight |
| Eye & Face | Chemical Splash Goggles (ANSI Z87 certified) | Primary Defense: Protects against accidental splashes and airborne particles of the solid compound, which is a known eye irritant.[5] In situations with a high risk of splashing (e.g., large-scale dissolution), a full-face shield should be worn over the goggles. |
| Hand | Nitrile Gloves | Direct Contact Prevention: Prevents skin contact, mitigating the risk of skin irritation (H315).[6] Nitrile provides good resistance to a wide range of chemicals. Always double-check glove integrity before use and remove them using the proper technique to avoid contaminating your skin. |
| Body | Professional Lab Coat (fully buttoned) | Contamination Barrier: Protects skin and personal clothing from spills and contamination.[5] Clothing worn underneath must cover the legs (no shorts), and footwear must be closed-toed.[7] |
| Respiratory | Not required for small quantities in a fume hood. | Inhalation Hazard Mitigation: The compound can cause respiratory irritation (H335). All handling of the solid should be performed within a certified chemical fume hood to control exposure. For bulk transfers or situations where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter may be necessary.[8] |
Operational Plan: A Step-by-Step Protocol
Adherence to a strict, logical workflow minimizes exposure and ensures operational efficiency.
Step 1: Preparation & Area Setup
-
Designated Use Area: Designate a specific area for handling, preferably within a chemical fume hood.
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and the airflow is verified.
-
Gather Materials: Bring all necessary equipment (spatulas, weigh boats, glassware, waste containers) into the hood before introducing the chemical.
-
Pre-label Containers: Clearly label all vessels and the designated halogenated waste container.
Step 2: Handling the Solid Compound (Weighing & Transfer)
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Transfer Compound: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the desired amount of the solid to a weigh boat or directly into the reaction vessel.
-
Minimize Dust: Perform all transfers slowly and deliberately to prevent the generation of airborne dust. Avoid pouring the solid from a height.
-
Seal Container: Promptly and securely seal the main container of this compound after use.
-
Clean Up: Use a disposable wipe lightly dampened with a suitable solvent (e.g., isopropanol) to decontaminate the spatula and the weighing area within the hood. Dispose of the wipe in the designated solid waste container.
Step 3: Spill Response
-
Alert Personnel: Immediately alert others in the lab.
-
Isolate the Area: Keep the area of the spill clear.
-
Cleanup (Small Spill): For a small spill within the fume hood, use an absorbent material to gently sweep up the solid. Avoid dry sweeping, which can create dust. Place the contaminated material into the sealed halogenated waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with soapy water, followed by a clean water rinse. Dispose of cleaning materials as hazardous waste.
Disposal Plan: Ensuring Environmental Compliance
Chemical waste disposal is a critical, regulated part of the experimental lifecycle.
Waste Segregation & Collection
-
Principle of Segregation: As a brominated compound, this chemical and any materials contaminated with it must be disposed of in a designated "Halogenated Organic Waste" container.[4] Never mix halogenated waste with non-halogenated waste streams, as this complicates the disposal process and increases costs.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed container for solid halogenated waste.
-
Liquid Waste: Solutions containing the compound and subsequent reaction wastes should be collected in a labeled, sealed container for liquid halogenated waste.
Disposal Pathway
-
Container Management: Keep waste containers closed at all times, except when adding waste. Do not overfill containers.
-
Licensed Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[9]
-
Incineration: The typical disposal method for halogenated organic waste is high-temperature incineration at a facility equipped with flue gas scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[9][10]
Handling & Disposal Workflow
The following diagram illustrates the complete, self-validating workflow for safely managing this compound from receipt to final disposal.
Caption: Workflow for handling this compound.
References
- 1. biosynce.com [biosynce.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. carlroth.com [carlroth.com]
- 4. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
